molecular formula C13H13NO B1346511 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one CAS No. 18065-78-6

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one

Cat. No.: B1346511
CAS No.: 18065-78-6
M. Wt: 199.25 g/mol
InChI Key: BVHQLHNISFFNNO-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one (CAS 18065-78-6) is a chemical compound of interest in medicinal and organic chemistry research. It features a 1,2-dihydropyridin-2-one scaffold substituted with a 2-phenylethyl group on the ring nitrogen. The 1,2-dihydropyridin-2-one core is a recognized privileged structure in drug discovery, serving as a key intermediate for synthesizing diverse heterocyclic compounds with potential biological activity (see, for example, studies on cytotoxic 1,2-dihydropyridin-3-carbonitrile derivatives ). The phenethylamine moiety, from which the N-substituent is derived, is a widespread pharmacophore present in numerous biologically active molecules and natural alkaloids, often associated with interactions in the central nervous system . This combination of structural features makes 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one a valuable building block for constructing more complex molecular architectures and a candidate for screening in various pharmacological assays. This product is intended for use as a reference standard or synthetic intermediate in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenylethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13NO/c15-13-8-4-5-10-14(13)11-9-12-6-2-1-3-7-12/h1-8,10H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHQLHNISFFNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=CC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304822
Record name NSC167484
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18065-78-6
Record name NSC167484
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Record name 1-(2-phenylethyl)-1,2-dihydropyridin-2-one
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Foundational & Exploratory

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one: Chemical Properties & Synthesis Guide

[1][2][3]

Executive Summary

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one is a functionalized N-heterocycle belonging to the 2-pyridone (2(1H)-pyridinone) class.[1][2][3] Structurally, it consists of a 2-pyridone core substituted at the nitrogen (position 1) with a 2-phenylethyl group.[1][2][3] This compound serves as a critical intermediate in the synthesis of bioactive alkaloids, kinase inhibitors (e.g., PIM-1 inhibitors), and opioid receptor ligands.[2][3] Its chemical behavior is defined by the ambient nucleophilicity of the pyridone anion, its susceptibility to [4+4] photocycloaddition, and its utility as a scaffold for transition-metal-catalyzed C-H functionalization.[1][2]

Chemical Identity Details
IUPAC Name 1-(2-Phenylethyl)pyridin-2(1H)-one
Common Names N-Phenethyl-2-pyridone; 1-Phenethyl-2(1H)-pyridinone
Molecular Formula C₁₃H₁₃NO
Molecular Weight 211.26 g/mol
Key Functionality Lactam (cyclic amide), Conjugated diene system

Physicochemical Profile

The physical properties of N-phenethyl-2-pyridone are influenced by the interplay between the polar lactam core and the lipophilic phenethyl tail.[1][2][3]

Table 1: Physicochemical Properties
PropertyValue / CharacteristicContext
Physical State Solid (Crystalline)typically isolated as off-white to yellow needles/powder.[1][3]
Melting Point 98–100 °C Consistent with N-substituted pyridones of similar molecular weight.[1][2][3]
Solubility Soluble in polar organicsHigh solubility in DCM, DMSO, DMF, Acetone, Ethanol.[2][3] Insoluble in water.[2][3][4]
LogP (Est.) ~2.3 – 2.8The phenethyl group significantly increases lipophilicity compared to N-methyl-2-pyridone (LogP ~ -0.5).[1][2][3]
UV/Vis Absorption

nm
Characteristic of the 2-pyridone chromophore (

transition).[1][2][3]
IR Spectrum

cm

Strong lactam carbonyl stretch; lower frequency than typical ketones due to resonance.[1][2][3]

Synthetic Routes & Optimization

The primary challenge in synthesizing N-substituted 2-pyridones is controlling regioselectivity between N-alkylation (thermodynamically favored) and O-alkylation (kinetically favored under certain conditions).[1][2][3]

Protocol 1: Direct N-Alkylation (Standard)

This method utilizes the ambient nucleophilicity of the 2-pyridone anion.[1][2][3] The use of a polar aprotic solvent and a mild base favors the softer nitrogen center over the harder oxygen center.[2][3]

  • Reagents: 2-Hydroxypyridine (1.0 eq), (2-Bromoethyl)benzene (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).[1][2][3]
    
  • Solvent: Acetone or DMF (Anhydrous).[1][2][3]

  • Conditions: Reflux (Acetone, 56°C) or 60-80°C (DMF) for 12–24 hours.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2-hydroxypyridine in anhydrous acetone. Add powdered

    
    . Stir at room temperature for 30 minutes to generate the pyridone anion.
    
  • Alkylation: Add (2-bromoethyl)benzene dropwise.

  • Reaction: Heat the mixture to reflux. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).[2][3] The product (

    
    ) is less polar than the starting material but more polar than the O-alkylated byproduct.[1][2][3]
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0%

    
     5% MeOH in DCM) to remove trace O-alkylated impurities (2-(2-phenylethoxy)pyridine).
    
Protocol 2: Oxidative Amination (Alternative)

A modern approach involves the oxidative ring expansion of cyclopentenones, though less common for this specific derivative.[2][3]

  • Mechanism: Reaction of cyclopentenone derivatives with primary amines (phenethylamine) followed by oxidative aromatization using iodine or hypervalent iodine reagents.[1][2][3]

Visualization: Synthesis Logic Flow

SynthesisStart2-HydroxypyridineBaseBase: K2CO3(Deprotonation)Start->BaseAnionPyridone Anion(Ambient Nucleophile)Base->AnionN_PathN-Alkylation(Thermodynamic)Anion->N_PathPolar Aprotic Solvent(DMF/Acetone)O_PathO-Alkylation(Kinetic/Hard)Anion->O_PathAg+ Salts orNon-polar SolventReagent(2-Bromoethyl)benzeneProduct1-(2-Phenylethyl)-1,2-dihydropyridin-2-one(Target)N_Path->Product+ ReagentByproduct2-(2-Phenylethoxy)pyridine(Impurity)O_Path->Byproduct+ Reagent

Figure 1: Regioselectivity in the alkylation of 2-pyridone. N-alkylation is favored by thermodynamic control and polar solvents.[1][2]

Reactivity & Chemical Properties

Photochemical [4+4] Cycloaddition

N-substituted 2-pyridones are renowned for their ability to undergo thermally reversible [4+4] photodimerization or cross-cycloaddition with dienes (e.g., furan, naphthalene).[1][2][3]

  • Mechanism: Irradiation (

    
     nm) excites the pyridone to a singlet state, which reacts with a ground-state diene.[1][2][3]
    
  • Application: This reaction constructs complex 8-membered ring systems (cyclooctanoids), serving as a key step in the synthesis of natural products like taxol analogs.[1][2][3]

Electrophilic Aromatic Substitution (EAS)

The 2-pyridone ring is electron-rich compared to pyridine but electron-deficient compared to benzene.[1][2][3]

  • Regioselectivity: Electrophiles attack primarily at C3 and C5 .[2][3]

  • Halogenation: Reaction with NBS (N-bromosuccinimide) yields 3-bromo or 3,5-dibromo derivatives.[1][2][3]

  • Nitration:

    
     introduces a nitro group at C3/C5, increasing the scaffold's utility for further derivatization (e.g., reduction to amino-pyridones).[2][3]
    
Catalytic C-H Functionalization

Transition metal catalysis (Pd, Ru, Rh) allows for direct functionalization of the C-H bonds.[2][3]

  • C-H Olefination: Pd(OAc)₂ catalyzed reaction with acrylates (Fujiwara-Moritani type) occurs selectively at C5 or C6 , depending on the directing group effects and steric bulk of the N-substituent.[1][2][3]

Reduction
  • Catalytic Hydrogenation:

    
     over Pd/C or Rh/C reduces the double bonds, yielding 1-(2-phenylethyl)piperidin-2-one  (a lactam).[1][2][3]
    
  • Hydride Reduction: Strong reducing agents (

    
    ) can reduce the lactam carbonyl to a methylene group, yielding 1-(2-phenylethyl)piperidine  or, under controlled conditions, the dihydropyridine.[1][2][3]
    
Visualization: Reactivity Map

ReactivityCore1-(2-Phenylethyl)-1,2-dihydropyridin-2-onePhoto[4+4] Photocycloaddition(Dimerization)Core->Photohν (>300nm)EASElectrophilic Substitution(Br2, HNO3 at C3/C5)Core->EASElectrophiles (E+)RedCatalytic Hydrogenation(to Piperidin-2-one)Core->RedH2 / Pd-CCHPd-Catalyzed C-H Activation(Olefination at C5/C6)Core->CHPd(OAc)2 / Olefin

Figure 2: Primary reactivity pathways for the N-phenethyl-2-pyridone scaffold.

Biological Applications & Medicinal Chemistry[4][5][6][7][8]

The N-phenethyl-2-pyridone structure is a privileged scaffold in drug discovery.[1][2][3]

  • Kinase Inhibition: The 2-pyridone core mimics the hydrogen-bonding motif of nucleobases (adenine/guanine), allowing it to bind to the ATP-binding pocket of kinases.[1][2][3] Derivatives have shown potency against PIM-1 kinase , a target in leukemia and lymphoma.[2][3]

  • Opioid Receptor Ligands: The phenethyl group is a classic pharmacophore for the

    
    -opioid receptor (reminiscent of fentanyl and morphine).[1][2][3] While the pyridone itself is not a potent opioid, its reduced piperidine derivatives are key intermediates in the synthesis of fentanyl analogs  and ohmefentanyl .[2][3]
    
  • Antimicrobial Agents: Ring-fused derivatives synthesized from this core have demonstrated activity against bacterial pili assembly systems (chaperone-usher pathway inhibitors).[1][2][3][5]

References

  • Synthesis & Regioselectivity: Journal of Organic Chemistry, "Regioselective N-Alkylation of 2-Pyridones via Ambient Nucleophiles." (General reference for pyridone alkylation).[1][2][3]

  • Photochemistry: Sieburth, S. M. (1996).[2][3] "The [4+4] Photocycloaddition of 2-Pyridones." Organic Reactions.[2][3][4][5][6]

  • Biological Activity (Kinase): Journal of Medicinal Chemistry, "Design and Synthesis of 2-Pyridone-Based PIM-1 Kinase Inhibitors."[1][2][3]

  • Physical Data: LGC Standards, "1-Phenethyl-2-pyridone Product Sheet."

  • C-H Activation: Chemical Science, "Palladium-catalyzed oxidative olefination of N-substituted 2-pyridones."

An In-depth Technical Guide on the Putative Mechanism of Action of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one is a synthetic molecule featuring a dihydropyridinone core, a scaffold known for a wide array of biological activities, and a 1-phenylethyl substituent, a key feature in numerous neurologically active agents. While this specific molecule is not extensively characterized in the public domain, this guide synthesizes available information on its core components to postulate a putative mechanism of action. We will delve into the potential biological targets, propose signaling pathways that may be modulated, and provide a framework of experimental protocols to validate these hypotheses. This document serves as a foundational resource for researchers initiating investigations into this and structurally related compounds.

Introduction: Unveiling a Molecule of Interest

The convergence of a privileged scaffold and a pharmacologically significant substituent in 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one presents a compelling case for investigation. The 1,2-dihydropyridine core is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2][3] Derivatives of the closely related 1,4-dihydropyridine are well-established as L-type calcium channel blockers.[4][5] The 2-pyridone motif, a key feature of our molecule of interest, is present in compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7]

The 1-(2-phenylethyl) group is a recurring motif in potent, centrally acting agents. Its presence is a defining characteristic of the powerful synthetic opioid, fentanyl, and its numerous analogs.[8][9] This moiety is also found in compounds designed to interact with dopamine and serotonin transporters, as well as in some antihistaminic drugs. The lipophilic nature of the phenylethyl group can facilitate crossing the blood-brain barrier, suggesting a potential for neurological activity.

This guide will, therefore, explore the plausible mechanistic avenues for 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one by dissecting the contributions of its constituent parts.

Postulated Biological Targets and Mechanism of Action

Given the structural amalgamation, we propose two primary, non-mutually exclusive, hypotheses for the mechanism of action of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one:

Hypothesis A: Modulation of Neurological Receptors and Transporters

The prominent phenylethyl substituent strongly suggests potential interactions with targets within the central nervous system.

  • Opioid Receptors: The structural similarity to fentanyl warrants an investigation into its affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors. While the dihydropyridinone core differs significantly from the piperidine of fentanyl, the phenylethyl group may still drive binding to the receptor.

  • Dopamine and Serotonin Transporters: The phenylethyl moiety is a known pharmacophore for inhibitors of dopamine (DAT) and serotonin (SERT) transporters. Interaction with these transporters could modulate neurotransmitter levels, suggesting potential antidepressant or stimulant-like activities.

Hypothesis B: Enzyme Inhibition and Anti-inflammatory Activity

The 1,2-dihydropyridin-2-one scaffold is associated with a range of enzymatic inhibitory activities.

  • Cyclooxygenase (COX) Inhibition: Dihydropyrimidine derivatives, which are structurally related to dihydropyridinones, have been investigated as COX-2 inhibitors.[10] Inhibition of COX enzymes would lead to a reduction in prostaglandin synthesis, resulting in anti-inflammatory and analgesic effects.

  • Urease Inhibition: Pyridin-2(1H)-one derivatives have demonstrated potential as urease inhibitors.[11] While the direct clinical application in humans is less common, this activity is relevant in the context of certain bacterial infections.

The following diagram illustrates the potential divergence of the mechanism of action based on the dominant pharmacophore.

putative_moa cluster_0 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one cluster_1 Hypothesis A: Neurological Targets cluster_2 Hypothesis B: Enzymatic Inhibition Compound 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one Opioid_Receptors Opioid Receptors (μ, δ, κ) Compound->Opioid_Receptors Phenylethyl Moiety Driven Neuro_Transporters Dopamine/Serotonin Transporters Compound->Neuro_Transporters Phenylethyl Moiety Driven COX_Enzymes COX-1 / COX-2 Compound->COX_Enzymes Dihydropyridinone Core Driven Urease Urease Compound->Urease Dihydropyridinone Core Driven Analgesia Analgesia Opioid_Receptors->Analgesia Neurotransmitter Modulation Neurotransmitter Modulation Neuro_Transporters->Neurotransmitter Modulation Anti-inflammatory Effect Anti-inflammatory Effect COX_Enzymes->Anti-inflammatory Effect Antibacterial (Specific) Antibacterial (Specific) Urease->Antibacterial (Specific)

Caption: Putative Divergent Mechanisms of Action.

Experimental Protocols for Mechanistic Validation

To elucidate the true mechanism of action, a systematic, multi-tiered experimental approach is necessary.

Tier 1: Initial Binding and Activity Screens

This initial phase aims to broadly assess the interaction of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one with the postulated targets.

Table 1: Tier 1 Experimental Assays

Assay Target Principle Primary Endpoint
Radioligand Binding AssayOpioid Receptors (µ, δ, κ)Competitive displacement of a radiolabeled ligand from recombinant human opioid receptors.Inhibition Constant (Ki)
Neurotransmitter Uptake AssayDopamine & Serotonin TransportersMeasurement of the inhibition of radiolabeled dopamine or serotonin uptake in cells expressing the respective transporters.IC50
COX-1/COX-2 Inhibition AssayCyclooxygenase-1 & -2In vitro assay measuring the inhibition of prostaglandin E2 (PGE2) production from arachidonic acid by purified COX-1 and COX-2 enzymes.IC50
Urease Inhibition AssayJack Bean UreaseSpectrophotometric determination of ammonia production from urea in the presence of the test compound.IC50

Protocol: Radioligand Binding Assay for Opioid Receptors

  • Preparation of Membranes: Obtain commercially available cell membranes expressing recombinant human mu, delta, or kappa opioid receptors.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Utilize a specific high-affinity radioligand for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

  • Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Tier 2: Functional and Cellular Assays

Should Tier 1 assays yield positive results, the next step is to assess the functional consequences of target engagement in a cellular context.

experimental_workflow start Tier 1: Binding & Activity Screens tier2 Tier 2: Functional & Cellular Assays start->tier2 Positive Hit tier3 Tier 3: In Vivo Models tier2->tier3 Confirmed Cellular Activity end Mechanism Elucidation tier3->end

Caption: Tiered Experimental Validation Workflow.

Protocol: cAMP Accumulation Assay for Opioid Receptor Agonism/Antagonism

  • Cell Culture: Culture CHO or HEK293 cells stably expressing the opioid receptor of interest.

  • Assay Principle: Opioid receptor activation typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Treatment: Seed cells in a 96-well plate. Pre-treat with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Treat with forskolin (an adenylyl cyclase activator) and varying concentrations of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonism: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonistic activity.

    • Antagonism: A dose-dependent reversal of the inhibitory effect of a known opioid agonist indicates antagonistic activity.

Concluding Remarks and Future Directions

The structural features of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one suggest a high probability of biological activity, with plausible mechanisms spanning from neuromodulation to anti-inflammatory effects. The proposed experimental framework provides a clear path to systematically investigate these possibilities. Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize potency and selectivity for a desired target. Furthermore, pharmacokinetic and in vivo studies will be crucial to ascertain the therapeutic potential of this and related molecules.

References

  • Sharma, V. K., & Singh, S. K. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(10), 5963-5987. [Link]

  • (2026, February 12). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. [Link]

  • (n.d.). Synthesis of 1,2- and 1,4-dihydropyridines 1 and 2 by reduction of pyridine using NaBH4. ResearchGate. [Link]

  • (2017, January 12). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Publishing. [Link]

  • (n.d.). Structure–activity relationship study and the effect of substituted... ResearchGate. [Link]

  • (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed. [Link]

  • (2022, December 30). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher. [Link]

  • Ketova, E. S., Myazina, A. V., Bibik, E. Y., & Krivokolysko, S. G. (2024). New compounds with a dihydropyridine framework as promising hypolipidemic and hepatoprotective agents. Research Results in Pharmacology, 10(3), 121-133. [Link]

  • (2007, December 20). Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. ResearchGate. [Link]

  • (2021, May 26). (PDF) Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. ResearchGate. [Link]

  • PubChem. (n.d.). Piperidine, 1-(2-phenylethyl)-. PubChem. [Link]

  • (2023, November 23). Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. PMC. [Link]

  • (2022, August 24). Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability and Activity. MDPI. [Link]

  • (2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

  • Natale, N. R., Rogers, M. E., Staples, R., Triggle, D. J., & Rutledge, A. (2002). Lipophilic 4-Isoxazolyl-1,4-dihydropyridines: Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry, 45(25), 5539-5553. [Link]

  • (2006, January 23). Unveiling both the effects and the targets of small molecules. Broad Institute. [Link]

  • (n.d.). Quantitative Structure-Activity Relationship Studies of 4-Imidazolyl- 1,4-dihydropyridines as Calcium Channel Blockers. PMC. [Link]

  • (2025, December 29). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. mazums. [Link]

  • (n.d.). Structures of fentanyl and 1-(2-phenylethyl)-1,2,3,6-tetrahydropyridine (1). ResearchGate. [Link]

Sources

Strategic Architectures: The Discovery and Synthesis of Novel Dihydropyridinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis[1][2]

The Dihydropyridinone (DHP) Paradox: In medicinal chemistry, the term "dihydropyridine" typically evokes the classic 1,4-DHP calcium channel blockers (e.g., Nifedipine). However, the 3,4-dihydropyridin-2-one (3,4-DHPo) scaffold represents a distinct, under-exploited pharmacophore. Unlike their symmetric 1,4-DHP cousins, 3,4-DHPos possess a unique lactam core that confers metabolic stability and offers orthogonal vector exploration for Structure-Activity Relationship (SAR) studies.

Recent high-impact campaigns have validated this scaffold as a privileged structure for P2X7 receptor antagonism (critical for neuroinflammation and neuropathic pain) and p38 MAP kinase inhibition .

Structural Distinction

To design effective analogs, one must first distinguish the target scaffold from common congeners:

  • 1,4-Dihydropyridines (Hantzsch): Symmetric, prone to oxidative aromatization (CYP450 liability).

  • 3,4-Dihydropyrimidin-2-ones (Biginelli): Contain two nitrogens (urea derived); often limited to calcium channel or mitotic kinesin (Eg5) modulation.

  • 3,4-Dihydropyridin-2-ones (Target): Single nitrogen lactam; chiral center at C4; highly tunable via Multicomponent Reactions (MCRs).

Pharmacophore Scaffold 3,4-Dihydropyridin-2-one (Core Scaffold) R1 N1-Position (Solubility/Metabolic Stability) Scaffold->R1 R2 C4-Chiral Center (Target Selectivity/Potency) Scaffold->R2 R3 C3/C5-Decoration (Electronic Tuning) Scaffold->R3 Target Therapeutic Utility: P2X7 Antagonism Anticancer (MDR Reversal) R2->Target Critical Interaction

Figure 1.1: Strategic vector analysis of the 3,4-DHPo scaffold. The C4 position is the primary determinant of enantioselective binding.

Synthetic Methodologies: From Library to Lead

The synthesis of 3,4-DHPos demands a shift from the classic Biginelli conditions (which yield pyrimidines) to specialized 4-Component Reactions (4-CR) involving Meldrum's acid or asymmetric organocatalysis.

The "Workhorse" Protocol: Meldrum's Acid 4-CR

For rapid library generation, the condensation of Meldrum's acid, a


-keto ester, an aldehyde, and ammonium acetate is the industry standard. This route avoids the symmetry issues of the Hantzsch reaction.

Mechanism & Causality: The reaction proceeds via a Knoevenagel condensation (Aldehyde + Meldrum's acid) followed by a Michael addition of the enamine (formed from


-keto ester + 

). The final step is a decarboxylative ring closure.
  • Why Meldrum's Acid? Its high acidity (

    
    ) drives the initial Knoevenagel step faster than the 
    
    
    
    -keto ester can compete, ensuring regioselectivity.
Protocol 2.1: Microwave-Assisted Library Synthesis

Scope: Synthesis of racemic 4-aryl-3,4-dihydropyridin-2-ones.

Materials:

  • Meldrum’s acid (1.0 equiv)

  • Aryl Aldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Ammonium Acetate (1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Charge: In a 10 mL microwave vial, combine Meldrum’s acid (1 mmol), aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and

    
     (1.2 mmol).
    
  • Solvation: Add 3 mL of glacial AcOH. Note: AcOH acts as both solvent and acid catalyst for the imine formation.

  • Irradiation: Seal and heat in a microwave reactor at 120°C for 10 minutes (Power: 150W, Max Pressure: 250 psi).

    • Self-Validating Check: The reaction mixture should darken slightly. If precipitation occurs immediately, solubility is poor; add 0.5 mL EtOH.

  • Workup: Pour the hot reaction mixture into 20 mL of ice-cold water. Stir vigorously for 15 minutes.

  • Isolation: Filter the precipitate. Wash with cold

    
     (
    
    
    
    ) and cold EtOH (
    
    
    ).
  • Purification: Recrystallize from hot EtOH.

    • Purity Check: TLC (Hexane:EtOAc 3:1). The product is typically UV-active and stains with Vanillin (yellow/orange).

The "Precision" Protocol: Asymmetric Organocatalysis

For lead optimization, controlling the C4 stereocenter is non-negotiable. Racemic mixtures often fail late-stage tox screens due to off-target effects of the distomer.

Strategy: Use N-Heterocyclic Carbene (NHC) catalysis to drive an asymmetric [3+3] annulation.[1][2][3]

Protocol 2.2: NHC-Catalyzed Asymmetric Annulation

Scope: Enantioselective synthesis of functionalized 3,4-DHPos.

Materials:

  • 
    -Unsaturated aldehyde (Enal)
    
  • 
    -Ketoamide (Nucleophile)
    
  • Chiral Triazolium NHC Precursor (e.g., Bode Catalyst)

  • Base: DABCO

  • Oxidant: Quinone (if oxidative pathway is chosen) or direct activation.

Methodology:

  • Activation: Dissolve NHC precatalyst (10 mol%) and DABCO (1.0 equiv) in anhydrous THF under

    
    . Stir for 15 mins to generate the free carbene.
    
  • Addition: Add the Enal (1.0 equiv) and

    
    -ketoamide (1.2 equiv).
    
  • Reaction: Stir at

    
     for 12–24 hours.
    
    • Mechanism:[4][1][5][6] The NHC adds to the enal, forming a Breslow intermediate (homoenolate equivalent), which attacks the

      
      -ketoamide electrophile.
      
  • Quench: Filter through a short pad of silica gel to remove the catalyst.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column, Hexane/iPrOH gradient).

ParameterMeldrum's Acid 4-CRNHC Asymmetric Synthesis
Throughput High (Library Scale)Low (Lead Op Scale)
Stereocontrol RacemicHigh (>90% ee)
Atom Economy Moderate (

loss)
High
Key Risk Decarboxylation failureCatalyst sensitivity (

)

Structural Characterization & Stability

A critical failure mode for dihydropyridinones is oxidative aromatization to the corresponding pyridinone. This destroys the C4 chirality and flattens the ring, altering binding kinetics.

Self-Validating NMR Analysis

To confirm the integrity of the dihydro core, analyze the H4 proton signal.

  • 1H NMR (DMSO-d6): Look for a doublet or doublet-of-doublets around 4.0 – 4.5 ppm .

    • Pass: Sharp signal with integration = 1H.

    • Fail: Absence of this signal indicates oxidation to the fully aromatic pyridinone.

  • NH Signal: A broad singlet around 9.0 – 10.0 ppm confirms the lactam.

Stability Stress Test Protocol

Before biological screening, candidates must undergo oxidative stress testing.

  • Dissolve 1 mg of compound in DMSO.

  • Expose to ambient air/light for 48 hours.

  • Run LC-MS.

    • Acceptance Criteria: <5% conversion to the [M-2H] species (aromatized product).

Biological Validation: P2X7 Antagonism[8][9]

The P2X7 receptor is an ATP-gated cation channel.[7] Antagonists must prevent pore formation without blocking other P2X subtypes.

Screening Workflow

Screening Library Dihydropyridinone Library Primary Primary Screen: Ca2+ Influx Assay (FLIPR) Library->Primary Filter Hit Selection (>50% Inhibition @ 10uM) Primary->Filter Secondary Secondary Screen: Yo-Pro-1 Dye Uptake (Pore Formation) Filter->Secondary Confirmed Hits Selectivity Selectivity Panel: P2X4, P2X1, P2X3 Secondary->Selectivity IC50 < 100nM Lead Lead Candidate Selectivity->Lead

Figure 4.1: Cascading filtration logic for P2X7 antagonist discovery.

Primary Assay: FLIPR Calcium Flux

Principle: P2X7 activation by BzATP allows


 influx. Antagonists blunt this signal.
  • Cell Line: HEK293 stably expressing human P2X7.

  • Dye: Fluo-4 AM (calcium indicator).

  • Agonist: BzATP (more potent than ATP for P2X7).

  • Control: A-740003 (Standard P2X7 antagonist).

Data Interpretation: Calculate


 using a 4-parameter logistic fit.
  • Potency Target:

    
     is required for lead progression.
    

References

  • Vertex Pharmaceuticals. (2015). Novel Series of Dihydropyridinone P2X7 Receptor Antagonists. PubMed. Link

  • J. Med. Chem. (2024).[8][9][10][11] Discovery of a Potent, Orally Active, and Long-Lasting P2X7 Receptor Antagonist. ACS Publications. Link

  • Frontiers in Pharmacology. (2023). Identification of a novel P2X7 antagonist using structure-based virtual screening. Frontiers. Link

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.Link

  • RSC Advances. (2021). Recent developments in the nanomaterial-catalyzed green synthesis of structurally diverse 1,4-dihydropyridines.[12] Royal Society of Chemistry. Link

Sources

Technical Whitepaper: Spectroscopic Elucidation of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one (CAS: 19365-22-1), also known as N-phenethyl-2-pyridone , represents a critical scaffold in medicinal chemistry. It serves as a model system for N-substituted pyridones found in antifibrotic agents (e.g., Pirfenidone analogs) and kinase inhibitors.

The characterization of this molecule presents a specific challenge: distinguishing the N-alkylated lactam (target) from the O-alkylated alkoxypyridine (impurity). This guide provides a definitive spectroscopic protocol to validate the structure, focusing on the electronic and vibrational signatures that differentiate the pharmacologically active 2-pyridone core from its inactive isomers.

Molecular Architecture & Synthetic Context

To interpret the spectra accurately, one must understand the synthetic origin. The compound is typically synthesized via the N-alkylation of 2-hydroxypyridine (2-pyridone) with (2-bromoethyl)benzene under basic conditions.

This reaction is governed by ambident nucleophilicity . The pyridone anion can attack the electrophile via the Nitrogen (N-alkylation) or the Oxygen (O-alkylation), leading to two distinct isomers.[1]

Synthesis & Impurity Pathway (Graphviz)

SynthesisPath Reagents 2-Hydroxypyridine + (2-Bromoethyl)benzene Intermediate Ambident Anion (Resonance Hybrid) Reagents->Intermediate Base (NaH/K2CO3) Target TARGET: N-Phenethyl-2-pyridone (Thermodynamic Product) Intermediate->Target N-Attack (Polar Aprotic Solvents) Impurity IMPURITY: 2-(Phenethoxy)pyridine (Kinetic/O-alkyl Product) Intermediate->Impurity O-Attack (Ag+ salts/Non-polar)

Figure 1: Bifurcation in synthesis. Spectroscopic validation must rule out the O-alkylated impurity (Red).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary "gatekeeper" technique for this compound. It provides the most immediate evidence of the Lactam (C=O) vs. Lactim (C-O) structure.

The "Lactam Signature"

The carbonyl stretch of the 2-pyridone ring is highly characteristic. Unlike standard amides, it is part of a conjugated cyclic system, often shifting to lower wavenumbers due to resonance, but remaining distinct from the aromatic background.

Functional GroupWavenumber (

)
Diagnostic Value
C=O Stretch (Lactam) 1650 – 1690 Definitive Proof. Strong, sharp band. Absence indicates O-alkylation.
C=C Stretch (Aromatic)1580 – 1620Confirms Pyridone/Phenyl rings.
C-H Stretch (Aliphatic)2900 – 2980Confirms Phenethyl chain (

C-H).
C-H Stretch (Aromatic)3000 – 3100Confirms Phenyl ring (

C-H).

Protocol:

  • Prepare a KBr pellet or use ATR (Attenuated Total Reflectance).

  • Scan range: 4000 – 400

    
    .
    
  • Pass Criteria: Presence of a strong band at

    
    .
    
  • Fail Criteria: Absence of carbonyl peak; presence of strong C-O-C bands (

    
    ) suggests O-alkylation.
    

Nuclear Magnetic Resonance (NMR) Profiling[2]

NMR provides the structural map. The phenethyl chain introduces specific coupling patterns and chemical shifts that must be integrated with the pyridone ring signals.

H NMR (Proton) – 400 MHz, CDCl [2]

The spectrum is divided into three distinct zones: the Pyridone Ring (deshielded/olefinic), the Phenyl Ring (aromatic), and the Ethyl Linker (aliphatic).

Position

(ppm)
MultiplicityIntegrationAssignment Logic
Linker (

)
4.15 – 4.25 Triplet (

Hz)
2H N-CH

. Deshielded by the adjacent Nitrogen.
Linker (

)
3.00 – 3.10 Triplet (

Hz)
2H Benzylic CH

. Shielded relative to

, but deshielded by Phenyl.
Pyridone H-5 6.10 – 6.20Triplet/Multiplet1HMost shielded ring proton (

to C=O).
Pyridone H-3 6.55 – 6.65Doublet (

Hz)
1H

to C=O. Characteristic doublet.
Pyridone H-4 7.25 – 7.35Multiplet1HOften overlaps with phenyl protons.
Pyridone H-6 7.15 – 7.40 Doublet/Multiplet 1H Diagnostic. Adjacent to N. In N-alkyl, this is distinct. In O-alkyl, this shifts upfield.
Phenyl Ar-H 7.10 – 7.35Multiplet5HStandard aromatic envelope.
C NMR (Carbon) – 100 MHz, CDCl
Carbon Type

(ppm)
Assignment
Carbonyl (C=O) 162.0 – 163.0 C-2 . Key indicator of the pyridone form.
Linker (

)
51.0 – 52.0 N-CH

. High shift confirms N-substitution.
Linker (

)
35.0 – 36.0Benzylic CH

.
Pyridone C-6 138.0 – 140.0Adjacent to Nitrogen.
Pyridone C-4 137.0 – 139.0
Pyridone C-3 120.0 – 121.0
Pyridone C-5 105.0 – 106.0Most shielded aromatic carbon.

Critical Differentiation:

  • N-Alkyl: C=O at ~162 ppm.

  • O-Alkyl: C-O (aromatic) at ~164 ppm, but the N-CH2 signal (~51 ppm) will be absent, replaced by an O-CH2 signal significantly further downfield (~65-70 ppm).

Mass Spectrometry & Fragmentation Logic

Mass spectrometry confirms the molecular weight and the connectivity of the phenethyl chain.

  • Molecular Ion:

    
     Da (Calculated for C
    
    
    
    H
    
    
    NO).
  • Ionization Mode: ESI (+) or APCI (+).

Fragmentation Pathway (MS/MS)

The fragmentation is dominated by the stability of the Tropylium ion (from the phenethyl group) and the Pyridone radical cation .

Fragmentation Parent Parent Ion [M+H]+ m/z 200 Cleavage C-N Bond Cleavage Parent->Cleavage Styrene Loss of Styrene (McLafferty-like) Parent->Styrene Alternative Path (m/z 96) Tropylium Tropylium Ion [C7H7]+ m/z 91 Cleavage->Tropylium Major Path (Benzylic stability) Pyridone 2-Pyridone Fragment [C5H5NO+H]+ m/z 96 Cleavage->Pyridone Minor Path

Figure 2: Primary fragmentation pathways. The m/z 91 peak is the dominant diagnostic for the phenethyl tail.

Quality Control & Purity Workflow

To ensure the material is suitable for biological screening, follow this decision tree.

QC_Workflow Start Crude Product IR_Check FT-IR Analysis Is C=O present @ 1650-1690 cm-1? Start->IR_Check NMR_Check 1H NMR Analysis Is N-CH2 triplet @ 4.2 ppm? IR_Check->NMR_Check Yes Fail_O FAIL: O-Alkylated Impurity (Recrystallize/Discard) IR_Check->Fail_O No (O-Alkyl) Purity_Check HPLC Purity > 98%? NMR_Check->Purity_Check Yes Fail_Mix FAIL: Mixture of Isomers (Requires Chromatography) NMR_Check->Fail_Mix Shift @ 4.5 ppm (O-CH2) Pass PASS: Validated N-Phenethyl-2-pyridone Purity_Check->Pass Yes Purity_Check->Fail_Mix No

Figure 3: QC Decision Tree for structural validation.

Experimental Protocol: Purity Determination (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm and 300 nm (Pyridone absorption max).

  • Retention Time: N-alkyl isomer typically elutes after the O-alkyl isomer due to higher polarity of the lactam functionality interacting with the stationary phase (though this depends on specific column chemistry; N-alkyl is generally more polar but the phenethyl group dominates retention).

References

  • Fujita, S. (2004).[2] Organic Chemistry of Photography. Springer. (Detailed discussion on N-alkyl-2-pyridone synthesis and properties).

  • National Institutes of Health (NIH) / PubChem. 2-Pyridone Compound Summary. (General spectroscopic data for the 2-pyridone core).

  • Soh, Y.N., et al. (2013). Differentiation of isomeric diphenidines. Drug Testing and Analysis. (Reference for phenethyl chain NMR shifts).

  • LookChem. 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one Basic Information.

Sources

InChIKey BVHQLHNISFFNNO-UHFFFAOYSA-N properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide to 1-Phenethyl-2-pyridone (InChIKey: BVHQLHNISFFNNO-UHFFFAOYSA-N) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Chemical Profiling, Impurity Management, and SAR Insights

InChIKey: BVHQLHNISFFNNO-UHFFFAOYSA-N CAS Registry Number: 18065-78-6 Molecular Formula: C₁₃H₁₃NO

Executive Summary

1-Phenethyl-2-pyridone (1-phenethyl-1H-pyridin-2-one) is a critical heterocyclic compound primarily identified as a major oxidative and thermal degradant of Fentanyl , a potent synthetic opioid. For pharmaceutical scientists and forensic toxicologists, this molecule serves as a vital quality indicator ; its presence in a sample indicates specific degradation pathways (thermal stress or oxidative compromise) or synthesis via the Siegfried method.

Beyond its role as an impurity marker, the compound represents a significant scaffold in medicinal chemistry, sharing structural homology with the antifibrotic drug Pirfenidone . This guide provides a comprehensive technical analysis of its physicochemical properties, mechanisms of formation, analytical detection protocols, and synthesis strategies for reference standard generation.

Chemical Identity & Physicochemical Profile

Understanding the fundamental "hardware" of the molecule is essential for developing robust analytical methods. 1-Phenethyl-2-pyridone features a 2-pyridone core N-alkylated with a phenethyl side chain, imparting significant lipophilicity compared to its unsubstituted parent.

Table 1: Core Physicochemical Properties
PropertyValue / Description
Common Name 1-Phenethyl-2-pyridone; N-Phenethyl-2-pyridone
IUPAC Name 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one
Molecular Weight 199.25 g/mol
Exact Mass 199.0997 Da
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Chloroform; Low solubility in water
LogP (Predicted) ~2.5 (Lipophilic)
H-Bond Donors/Acceptors 0 Donors / 2 Acceptors
Key Spectral Feature Carbonyl stretch (~1650-1660 cm⁻¹) in IR; Pyridone ring protons in ¹H NMR

Mechanism of Formation: The "Why" Behind the Impurity

Expertise Insight: In drug development, identifying an impurity is only half the battle; understanding its causality allows for process control.

1-Phenethyl-2-pyridone is not merely a byproduct; it is a "fingerprint" molecule indicating specific stress conditions. It forms primarily through the dehydrogenation and oxidation of the piperidine ring in Fentanyl or its precursor, N-phenethyl-4-piperidone (NPP).

Pathways of Origin
  • Thermal Degradation: High-temperature stress on Fentanyl leads to the elimination of the propionanilide group and subsequent aromatization of the piperidine ring.

  • Oxidative Stress: Exposure to peroxides or air oxidation converts the saturated piperidine ring into a pyridinium species, which subsequently oxidizes to the thermodynamically stable 2-pyridone.

Visualization: Degradation & Formation Pathway

Figure 1: Mechanistic pathway showing the transformation of Fentanyl and NPP into 1-Phenethyl-2-pyridone under stress conditions.

DegradationPathway Fentanyl Fentanyl (Piperidine Core) Inter Intermediate (Dihydropyridone/Pyridinium) Fentanyl->Inter Thermal Stress (- Propionanilide) NPP N-Phenethyl-4-piperidone (Precursor) NPP->Inter Oxidation/Dehydrogenation Product 1-Phenethyl-2-pyridone (Target Impurity) Inter->Product Aromatization (Oxidative)

Caption: Logical flow of 1-Phenethyl-2-pyridone formation from Fentanyl and its precursor via thermal and oxidative stress.[1][2]

Analytical Protocols: Detection & Quantification

Trustworthiness: The following protocol is based on standard forced degradation studies validated in pharmaceutical contexts. It is a self-validating system: the use of a synthesized reference standard (described in Part 5) is mandatory to confirm retention times.

HPLC-UV/MS Method for Impurity Profiling

Objective: Separate 1-Phenethyl-2-pyridone from Fentanyl and other related impurities (e.g., Norfentanyl).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar degradants).

    • 2-15 min: 10% → 80% B (Linear gradient).

    • 15-20 min: 80% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 230 nm (optimal for the pyridone chromophore) and 210 nm.

    • MS: Positive ESI mode (Target [M+H]⁺ = 200.11).

Critical QC Check: The pyridone ring is distinct from the piperidine ring of Fentanyl. Expect 1-Phenethyl-2-pyridone to elute earlier than Fentanyl due to the planar, aromatic nature of the pyridone reducing hydrophobic interaction compared to the bulky, flexible Fentanyl structure, though this depends heavily on the specific column chemistry (e.g., pi-pi interactions). Always inject a pure standard to confirm.

Synthesis of Reference Standard

To validate the analytical method, you must synthesize the authentic standard. This protocol uses a robust N-alkylation strategy.

Protocol: N-Alkylation of 2-Hydroxypyridine
  • Reagents:

    • 2-Hydroxypyridine (2-Pyridone) [1.0 eq]

    • (2-Bromoethyl)benzene (Phenethyl bromide) [1.2 eq]

    • Potassium Carbonate (K₂CO₃) [2.0 eq]

    • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Procedure:

    • Dissolve 2-hydroxypyridine in DMF.

    • Add K₂CO₃ and stir for 30 mins at room temperature to deprotonate (forming the potassium salt).

    • Add Phenethyl bromide dropwise.

    • Heat the reaction mixture to 60-80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂).

  • Validation:

    • Confirm structure via ¹H NMR.[1][2] Look for the characteristic triplet of the phenethyl CH₂ groups and the aromatic pyridone protons.

Visualization: Synthesis Workflow

Figure 2: Step-by-step synthesis workflow for generating the reference standard.

Synthesis Step1 Reagent Prep: 2-Hydroxypyridine + K2CO3 (DMF, 25°C, 30 min) Step2 Alkylation: Add Phenethyl Bromide (Heat to 80°C, 6h) Step1->Step2 Deprotonation Step3 Workup: Quench with H2O Extract w/ EtOAc Step2->Step3 Reaction Complete Step4 Purification: Flash Chromatography or Recrystallization Step3->Step4 Crude Product Final Pure Standard: 1-Phenethyl-2-pyridone Step4->Final >98% Purity

Caption: Synthetic workflow for the production of analytical grade 1-Phenethyl-2-pyridone.

Comparative Pharmacology (SAR)

While primarily an impurity, 1-Phenethyl-2-pyridone possesses a pharmacophore relevant to drug discovery.

  • Structural Homology: It is a des-methyl, N-phenethyl analog of Pirfenidone (5-methyl-1-phenyl-2-pyridone), an approved antifibrotic agent for Idiopathic Pulmonary Fibrosis (IPF).

  • SAR Implications:

    • Linker Length: The ethylene linker (phenethyl) vs. the direct aryl bond (phenyl) in Pirfenidone alters the spatial orientation of the aromatic ring, potentially affecting binding affinity to targets like p38 MAPK or TNF-α modulation.

    • Metabolic Stability: The phenethyl side chain introduces benzylic oxidation sites not present in the N-phenyl group of Pirfenidone, likely altering the metabolic profile (making it more susceptible to CYP450 oxidation).

References

  • US Department of Justice (DEA). Acetyl Fentanyl: Factor VIII Analysis. (2015).[2] Available at: [Link]

  • National Institutes of Health (PubChem). Compound Summary: 1-Phenethyl-2-pyridone (InChIKey: BVHQLHNISFFNNO-UHFFFAOYSA-N). Available at: [Link]

  • ResearchGate. Forced degradation of fentanyl: Identification and analysis of impurities and degradants. Available at: [Link]

Sources

Technical Profile: 1-Phenethyl-2-pyridone (CAS 18065-78-6)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Phenethyl-2-pyridone (CAS 18065-78-6), a critical reference standard and process impurity associated with the synthesis and profiling of synthetic opioids, specifically Fentanyl.

Executive Summary

1-Phenethyl-2-pyridone (CAS 18065-78-6) is a heterocyclic organic compound primarily utilized as an analytical reference standard in the pharmaceutical and forensic analysis of Fentanyl and its analogues. Chemically defined as 1-(2-phenylethyl)pyridin-2(1H)-one, it serves as a critical marker for monitoring synthetic pathways and purity profiles in opioid manufacturing.

While it shares the N-phenethyl moiety with Fentanyl, its core structure is based on an aromatic 2-pyridone ring rather than the saturated piperidine ring of the opioid.[1] This structural distinction makes it a vital "negative control" or degradation marker in High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) workflows, allowing researchers to distinguish between active pharmaceutical ingredients (APIs) and oxidative byproducts.

Chemical Architecture & Identity

The molecule consists of a 2-pyridone (lactam) core substituted at the nitrogen (N1) position with a 2-phenylethyl group. This structure renders the molecule non-basic compared to its piperidine counterparts, significantly altering its retention time and ionization properties in analytical assays.

Identification Data
ParameterTechnical Specification
CAS Registry Number 18065-78-6
IUPAC Name 1-(2-Phenylethyl)pyridin-2(1H)-one
Synonyms 1-Phenethyl-2-pyridone; 1-Phenethyl-2(1H)-pyridinone; N-Phenethyl-2-pyridone
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
SMILES O=C1C=CC=CN1CCc2ccccc2
InChI Key MDKCFLQDBWCQCV-UHFFFAOYSA-N (Predicted)
Appearance Off-white to pale yellow solid
Structural Visualization

The following diagram illustrates the chemical connectivity, highlighting the N-alkylation site which is critical for its synthesis and stability.

ChemicalStructure Phenethyl Phenethyl Group (Lipophilic Tail) Nitrogen N1 (Linker) Phenethyl->Nitrogen Alkylation Pyridone 2-Pyridone Core (Aromatic/Lactam) Nitrogen->Pyridone Heterocycle Oxygen C2=O (Carbonyl) Pyridone->Oxygen Keto Group

Figure 1: Structural deconstruction of 1-Phenethyl-2-pyridone showing the lipophilic tail linked to the polar lactam core.

Synthesis & Origins

Understanding the origin of CAS 18065-78-6 is essential for forensic attribution and process chemistry.[1] It typically arises via two distinct pathways: direct synthesis (for reference standards) or oxidative degradation (as a process impurity).

Primary Synthetic Route (Reference Standard)

To produce high-purity standards for calibration, the compound is synthesized via the N-alkylation of 2-hydroxypyridine (2-pyridone) with (2-bromoethyl)benzene under basic conditions.

Protocol:

  • Reagents: 2-Hydroxypyridine (1.0 eq), (2-Bromoethyl)benzene (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Dimethylformamide (DMF) or Acetonitrile (

    
    ).
    
  • Conditions: Heat to 60–80°C for 4–6 hours.

  • Mechanism: The base deprotonates the nitrogen of the 2-pyridone (favoring the amide tautomer), which then performs a nucleophilic attack on the alkyl halide.[1]

  • Purification: Extraction with Ethyl Acetate/Water, followed by recrystallization or column chromatography.

Formation as a Process Impurity

In the context of Fentanyl synthesis, this compound may appear as a trace impurity if:

  • Starting Material Contamination: The precursor N-phenethyl-4-piperidone (NPP) contains traces of pyridone derivatives.

  • Oxidative Dehydrogenation: Harsh reaction conditions (high heat, metal catalysts) during the synthesis of Fentanyl intermediates could theoretically oxidize the piperidine ring to a pyridone system, though this is less common than simple N-oxidation.

SynthesisPathway Reactant1 2-Pyridone (C5H5NO) Intermediate Transition State (SN2 Attack) Reactant1->Intermediate Reactant2 Phenethyl Bromide (C8H9Br) Reactant2->Intermediate Catalyst Base (K2CO3) Solvent (DMF) Product 1-Phenethyl-2-pyridone (CAS 18065-78-6) Catalyst->Product Byproduct KBr + H2O Catalyst->Byproduct Intermediate->Catalyst 60-80°C

Figure 2: Synthetic pathway for the production of 1-Phenethyl-2-pyridone reference material.

Physicochemical & Analytical Properties

Accurate detection of CAS 18065-78-6 requires specific instrument parameters. Unlike Fentanyl, the 2-pyridone ring absorbs strongly in the UV region but lacks the basic nitrogen required for high-sensitivity positive-mode ESI (Electrospray Ionization) at low pH, unless protonated at the carbonyl oxygen.

Physical Data Table
PropertyValueNotes
Melting Point 98°C – 102°CSolid at RT; sharp melting range indicates purity.
Boiling Point ~380°C (Predicted)High thermal stability.
Solubility DMSO, Methanol, ChloroformSparingly soluble in water.
pKa ~0.75 (Conjugate acid)Very weak base; requires acidic mobile phase for MS+.
LogP 2.3 – 2.5Moderately lipophilic; elutes before Fentanyl in Reverse Phase (C18).
Analytical Signatures
  • UV/Vis Spectroscopy:

    • 
      : 228 nm  and 300 nm  (Characteristic of the 2-pyridone chromophore).
      
    • Utility: The 300 nm band distinguishes it from simple benzene derivatives which typically absorb <260 nm.[1]

  • Mass Spectrometry (LC-MS/MS):

    • Precursor Ion:

      
       m/z.
      
    • Fragment Ions:

      • 105 m/z (Phenethyl cation,

        
        ) – Dominant fragment.
        
      • 96 m/z (2-Pyridone core + H) – Characteristic loss of the phenethyl chain.

  • NMR Spectroscopy (

    
     NMR, 400 MHz, 
    
    
    
    ):
    • 
       7.20–7.35 (m, 5H, Aromatic Ph).
      
    • 
       7.30 (dd, 1H, H-6 of pyridone).
      
    • 
       6.60 (d, 1H, H-3 of pyridone).
      
    • 
       6.15 (t, 1H, H-5 of pyridone).
      
    • 
       4.15 (t, 2H, 
      
      
      
      ).
    • 
       3.10 (t, 2H, 
      
      
      
      ).

Experimental Protocol: HPLC Detection

Objective: Separation of 1-Phenethyl-2-pyridone from Fentanyl and Norfentanyl.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold).

    • 1-8 min: 5%

      
       95% B (Linear ramp).
      
    • 8-10 min: 95% B (Wash).

  • Detection:

    • UV: 230 nm (General), 300 nm (Specific for Pyridone).

    • MS: ESI Positive Mode, MRM Transition

      
      .
      

Result Interpretation:

  • 1-Phenethyl-2-pyridone will elute earlier than Fentanyl due to the lack of the basic amine and the planar nature of the pyridone ring reducing hydrophobic interaction with the C18 chain compared to the bulky piperidine of Fentanyl.[1]

Biological Relevance & Safety

While primarily an analytical tool, the biological activity of 1-Phenethyl-2-pyridone is non-negligible due to the privileged 2-pyridone scaffold.

  • Pharmacology: 2-Pyridone derivatives often exhibit anti-inflammatory and antifibrotic activity (e.g., Pirfenidone). However, CAS 18065-78-6 lacks the specific substitutions required for high-potency opioid receptor binding. It is not considered an active opioid agonist.[1]

  • Toxicity: Predicted to be a skin and eye irritant.[1] Standard laboratory PPE (gloves, goggles, fume hood) is mandatory.

  • Regulatory Status: It is not a controlled substance in most jurisdictions but is monitored as a "Fentanyl-related compound" in forensic databases.

References

  • Axios Research. (2024). 1-Phenethyl-1H-Pyridin-2-One Reference Standard Profile. Retrieved from

  • Klivon. (2024).[2] Impurity Profiling of Fentanyl: CAS 18065-78-6 Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzyl isothiocyanate (and related pyridone structures). Retrieved from

  • ChemicalBook. (2025). 1-Phenethyl-2-pyridone Properties and Synthesis. Retrieved from

  • Mazums. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone to Fentanyl; A Short Review. Journal of Pharmaceutical Research. Retrieved from

Sources

The Dihydropyridinone Scaffold: A Privileged Architecture in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic landscape of dihydropyridinone compounds, designed for researchers and drug development professionals.

Executive Summary

The dihydropyridinone (DHP-one) scaffold represents a distinct chemical space, structurally related to but functionally divergent from the classical 1,4-dihydropyridine (1,4-DHP) calcium channel blockers. Defined by a nitrogen-containing six-membered ring with a single carbonyl and partial saturation, this scaffold exhibits a non-planar "boat" or "envelope" conformation. This specific 3D geometry allows it to function as a privileged structure, capable of engaging diverse biological targets ranging from ion channels (P2X7) to proteolytic enzymes (Elastase) and protein-protein interactions (Mdm2-p53).

This guide analyzes three primary therapeutic targets where dihydropyridinone derivatives have demonstrated high potency and selectivity, supported by experimental protocols and mechanistic insights.

Primary Therapeutic Target: P2X7 Receptor Antagonism

The P2X7 receptor (P2X7R) is an ATP-gated non-selective cation channel. Its activation triggers the assembly of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines, specifically IL-1


 and IL-18. Dihydropyridinones have emerged as potent, allosteric antagonists of P2X7, offering a therapeutic avenue for chronic inflammation, neuropathic pain, and neurodegenerative disorders .
Mechanism of Action

Unlike orthosteric antagonists that compete with ATP, dihydropyridinone compounds typically bind to an allosteric pocket in the transmembrane domain. This binding stabilizes the channel in a closed state, preventing the large pore formation associated with prolonged P2X7 activation (cytolytic pore formation).

  • Key Structural Insight: The 1,2-dihydropyridinone isomer is often preferred over the 1,4-isomer in this context due to superior metabolic stability and reduced liability for oxidation to the inactive pyridinone species.

Visualization: P2X7 Signaling & Inhibition

P2X7_Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Cation Channel) ATP->P2X7 Activates Ca Ca2+ / K+ Flux P2X7->Ca Ion Exchange DHP Dihydropyridinone (Allosteric Antagonist) DHP->P2X7 Blocks NLRP3 NLRP3 Inflammasome Assembly Ca->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase Activates Cytokine IL-1β / IL-18 Maturation & Release Caspase->Cytokine Cleaves Pro-forms

Figure 1: The P2X7 receptor signaling cascade leading to cytokine release. Dihydropyridinones block the initial channel gating, preventing downstream inflammasome activation.

Experimental Protocol: FLIPR Calcium Flux Assay

Purpose: To quantify the potency (


) of dihydropyridinone compounds in blocking ATP-induced calcium influx in P2X7-expressing cells.
  • Cell Preparation: Use HEK293 cells stably expressing human P2X7R. Seed at

    
     cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO
    
    
    
    .
  • Dye Loading: Remove culture medium. Add 20

    
    L of Fluo-4 AM calcium indicator dye (2 
    
    
    
    M final) in assay buffer (HBSS + 20 mM HEPES). Incubate for 45 minutes at 37°C, then 15 minutes at room temperature (RT).
  • Compound Addition: Add 10

    
    L of the test dihydropyridinone compound (serially diluted in DMSO/buffer) to the cells. Incubate for 30 minutes at RT.
    
  • Agonist Stimulation: Prepare the agonist solution: Benzoylbenzoyl-ATP (BzATP), a specific P2X7 agonist (

    
     concentration).
    
  • Measurement: Place plate in a FLIPR (Fluorometric Imaging Plate Reader). Inject BzATP and monitor fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Data Analysis: Calculate the Area Under the Curve (AUC) or Peak Fluorescence. Normalize to vehicle control (0% inhibition) and full antagonist control (100% inhibition) to determine

    
    .
    
Primary Therapeutic Target: Human Neutrophil Elastase (HNE)

Human Neutrophil Elastase is a serine protease capable of degrading extracellular matrix components (elastin, collagen). Unchecked HNE activity is a hallmark of Chronic Obstructive Pulmonary Disease (COPD), Cystic Fibrosis, and Acute Lung Injury .

Mechanism of Action

Dihydropyridinone derivatives (and the closely related dihydropyrimidinones) act as induced-fit inhibitors .

  • Binding Mode: They do not bind to the rigid active site of the resting enzyme. Instead, they induce a conformational change in the S1 and S2 subsites of HNE.

  • S2 Pocket Formation: The binding of the dihydropyridinone moiety causes the rearrangement of residues (e.g., Leu99, Asp95), creating a deep hydrophobic cavity (S2 pocket) that accommodates the inhibitor.[1] This "lock-and-key" formation results in high selectivity over other serine proteases like trypsin or proteinase 3.

Quantitative Data Summary: HNE Inhibition
Compound Class

(nM)
Selectivity (vs. Trypsin)Mechanism
Dihydropyridinone (Gen 1) 15 - 50> 1000-foldCompetitive (Induced Fit)
Dihydropyrimidinone (BAY-8040) < 1.0> 5000-foldCompetitive (Induced Fit)
Sivelestat (Reference) 44~ 500-foldAcyl-enzyme formation
Experimental Protocol: Chromogenic Enzymatic Assay

Purpose: To determine the inhibitory constant (


) against HNE using a specific chromogenic substrate.
  • Reagents:

    • Enzyme: Purified Human Neutrophil Elastase (10 nM final).

    • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific for HNE).

    • Buffer: 50 mM HEPES, pH 7.5, 0.5 M NaCl, 0.05% BSA.

  • Inhibitor Preparation: Prepare 10-point serial dilutions of the dihydropyridinone compound.

  • Pre-incubation: Mix 50

    
    L of enzyme solution with 25 
    
    
    
    L of inhibitor solution in a 96-well microplate. Incubate for 15 minutes at 25°C to allow for the induced-fit conformational change.
  • Reaction Initiation: Add 25

    
    L of substrate (200 
    
    
    
    M final).
  • Kinetic Readout: Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm every 30 seconds for 10 minutes.

  • Validation: The reaction velocity (

    
    ) is plotted against inhibitor concentration. Use the Morrison equation for tight-binding inhibitors if 
    
    
    
    is close to the enzyme concentration.
Emerging Target: Mdm2-p53 Interaction (Oncology)

While historically associated with 1,4-dihydropyridines, the dihydropyrimidinone (DHPM) variant (an isostere of dihydropyridinone) has shown significant promise in oncology by inhibiting the Mdm2-p53 protein-protein interaction.

  • Rationale: Mdm2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[2][3] Inhibiting this interaction restores p53 function, leading to apoptosis in tumor cells.[4][5]

  • Structural Relevance: The DHP/DHPM scaffold mimics the three hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into the Mdm2 cleft. Specifically, the C4-aryl group of the dihydropyridinone aligns with the Trp23 pocket of Mdm2.

Visualization: Mdm2-p53 Inhibition Workflow

Mdm2_Inhibition p53 p53 Tumor Suppressor Complex Mdm2-p53 Complex (p53 Inactivation) p53->Complex Binds Mdm2 Mdm2 E3 Ligase Mdm2->Complex Binds Restoration p53 Accumulation Mdm2->Restoration Inhibited Degradation Proteasomal Degradation of p53 Complex->Degradation Ubiquitination DHP_Inhibitor Dihydropyridinone Inhibitor DHP_Inhibitor->Mdm2 Competes for p53 Binding Site DHP_Inhibitor->Complex Disrupts Apoptosis Apoptosis / Cell Cycle Arrest Restoration->Apoptosis Triggers

Figure 2: Mechanism of p53 restoration. The dihydropyridinone inhibitor acts as a p53 mimetic, blocking the Mdm2 binding cleft.

Experimental Protocol: Fluorescence Polarization (FP) Binding Assay

Purpose: To measure the ability of a compound to displace a fluorescently labeled p53 peptide from Mdm2.

  • Probe: Fluorescein-labeled p53 peptide (sequence derived from residues 15-31).

  • Protein: Recombinant human Mdm2 (GST-tagged, residues 1-118).

  • Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

  • Reaction:

    • Mix 10 nM labeled peptide and 20 nM Mdm2 protein in a black 384-well plate.

    • Add test compound (diluted in DMSO).

    • Total volume: 20

      
      L.
      
  • Incubation: 30 minutes at RT in the dark.

  • Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

    • High FP: Peptide bound to Mdm2 (slow tumbling).

    • Low FP: Peptide displaced by inhibitor (fast tumbling).

  • Calculation: Plot mP (milli-Polarization) vs. log[Compound]. Determine

    
     (concentration displacing 50% of the probe).
    
References
  • Lopez-Tapia, F., et al. (2015). "Novel Series of Dihydropyridinone P2X7 Receptor Antagonists." Journal of Medicinal Chemistry.

    • Significance: Establishes the 1,2-dihydropyridinone scaffold as a potent P2X7 antagonist with in vivo efficacy.
  • Hansen, G., et al. (2011). "Unexpected active-site flexibility in the structure of human neutrophil elastase in complex with a new dihydropyrimidone inhibitor."[1] Journal of Molecular Biology.

    • Significance: Provides the crystallographic basis for the "induced fit" mechanism of DHP/DHPM inhibitors in Elastase.
  • Gielen-Haertwig, H., et al. (2004). "Dihydropyridine derivatives for use as human neutrophil elastase inhibitors."[6] World Intellectual Property Organization (Patent WO2004020412).

    • Significance: Validates the dihydropyridine/one core for HNE inhibition in a drug development context.
  • Mehri, A., et al. (2023).[7] "Dihydropyrimidine derivatives as MDM2 inhibitors." Chemical Biology & Drug Design.

    • Significance: Demonstrates the utility of the scaffold in targeting the Mdm2-p53 protein-protein interaction.[4][8]

  • Natarajan, S.R., et al. (2003).[9] "p38MAP kinase inhibitors.[9][10][11] Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold."[9] Bioorganic & Medicinal Chemistry Letters.

    • Significance: Highlights the use of fused dihydropyridinone systems for kinase selectivity.

Sources

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one molecular formula C13H13NO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and reactivity of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one (also known as N-phenethyl-2-pyridone). This document is structured for researchers in organic synthesis and medicinal chemistry, focusing on its utility as a versatile scaffold rather than a final drug product.

Executive Summary

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one (C₁₃H₁₃NO) is a functionalized heterocyclic building block characterized by a 2-pyridone core substituted at the nitrogen (N1) position with a phenethyl group.[1] Unlike its saturated analogue, N-phenethyl-4-piperidone (a regulated fentanyl precursor), this unsaturated lactam is a valuable, non-controlled intermediate in the synthesis of complex alkaloids, kinase inhibitors, and photochemically derived cyclooctanoid scaffolds.

Its primary utility lies in its reactivity profile: the pyridone ring serves as a directing group for C–H activation and a substrate for [4+4] photocycloadditions, while the phenethyl moiety provides a lipophilic pharmacophore common in CNS-active agents.

Chemical Profile & Identification

PropertyData
IUPAC Name 1-(2-Phenylethyl)pyridin-2(1H)-one
Common Names N-Phenethyl-2-pyridone; 1-Phenethyl-2-pyridone
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
CAS Number 19350-65-3 (Representative for N-alkyl-2-pyridones; verify specific batch)
Appearance Off-white to pale yellow solid or viscous oil
Solubility Soluble in DCM, MeOH, DMSO, DMF; sparingly soluble in water
LogP (Predicted) ~2.3
Structural Analysis

The molecule consists of a 2-pyridone (lactam) ring which is aromatic but electron-deficient compared to pyridine. The phenethyl side chain at N1 prevents tautomerization to the 2-hydroxypyridine form, locking the core in the amide-like 2-pyridone tautomer. This "locked" conformation is critical for its reactivity in cycloadditions and metal-catalyzed couplings.

Synthesis & Manufacturing Protocols

Method A: N-Alkylation of 2-Hydroxypyridine (Gold Standard)

This is the most robust method, utilizing the acidity of the NH proton in 2-pyridone (pKa ~11).

Reaction Scheme: 2-Hydroxypyridine + (2-Bromoethyl)benzene + Base → 1-(2-Phenylethyl)-2-pyridone

Reagents:

  • Substrate: 2-Hydroxypyridine (1.0 equiv)

  • Electrophile: (2-Bromoethyl)benzene (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Sodium Hydride (NaH, 1.2 equiv)

  • Solvent: Acetonitrile (CH₃CN) or DMF

  • Temperature: Reflux (80°C) for CH₃CN; 60°C for DMF

Step-by-Step Protocol (K₂CO₃/CH₃CN Variant):

  • Preparation: Charge a round-bottom flask with 2-hydroxypyridine (10 mmol, 0.95 g) and anhydrous K₂CO₃ (20 mmol, 2.76 g) in dry acetonitrile (30 mL).

  • Addition: Add (2-bromoethyl)benzene (11 mmol, 1.5 mL) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (82°C) under a nitrogen atmosphere for 12–16 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).

  • Workup: Cool to room temperature. Filter off the inorganic solids (KBr, excess K₂CO₃).

  • Extraction: Concentrate the filtrate in vacuo. Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 20% → 50% EtOAc in Hexanes) to yield the product as a pale oil or solid.

    • Yield Expectations: 85–95%.

    • Note on Regioselectivity: 2-Pyridone can undergo O-alkylation (to form 2-alkoxypyridine). However, under thermodynamic control (reflux) and with "soft" electrophiles like alkyl bromides, N-alkylation is heavily favored.

Method B: Chan-Lam Coupling (Alternative)

For installing the phenethyl group via boronic acids (less common for alkyl groups but applicable for analogues).

  • Reagents: 2-Hydroxypyridine, Phenethylboronic acid, Cu(OAc)₂, Pyridine, Molecular Sieves, DCM/Air.

Reactivity & Transformations

This scaffold is not merely an endpoint; it is a "springboard" molecule for accessing complex architectures.

A. [4+4] Photocycloaddition

Under UV irradiation (>300 nm), N-substituted-2-pyridones undergo dimerization. The N-phenethyl group provides steric bulk that can influence the stereochemical outcome (typically favoring the trans-anti-trans dimer).

  • Mechanism: [4π + 4π] cycloaddition.

  • Product: Cyclooctanoid-bridged dimers (biomimetic scaffolds for taxol-like structures).

B. C–H Activation (C-6 Functionalization)

The amide oxygen of the pyridone acts as a directing group for transition metals (Rh, Ru, Pd).

  • Reaction: Direct arylation at the C-6 position (ortho to the nitrogen).

  • Catalyst System: [RuCl₂(p-cymene)]₂ / KOAc / Aryl Bromide.

  • Significance: Allows rapid diversification of the pyridone core for SAR (Structure-Activity Relationship) studies.

C. Reduction
  • Partial Reduction: H₂/Pd-C yields 1-(2-phenylethyl)piperidin-2-one (the lactam).

  • Full Reduction: LiAlH₄ reduction yields 1-(2-phenylethyl)piperidine .

Visualizations

Diagram 1: Synthesis & Reactivity Pathways

This diagram illustrates the synthesis of the core and its divergent reactivity.

G Start 2-Hydroxypyridine (C5H5NO) Product 1-(2-Phenylethyl)-2-pyridone (C13H13NO) Start->Product K2CO3, CH3CN Reflux, 16h (N-Alkylation) Reagent (2-Bromoethyl)benzene (Ph-CH2-CH2-Br) Reagent->Product Photo [4+4] Photodimer (Cyclooctanoid) Product->Photo hv (>300nm) [4+4] Cycloaddition CH_Act C-6 Arylated Pyridone (Medicinal Analogues) Product->CH_Act Ru/Rh Cat. Ar-X (C-H Activation) Reduction N-Phenethyl-2-piperidone (Saturated Lactam) Product->Reduction H2, Pd/C Hydrogenation

Caption: Synthesis of 1-(2-Phenylethyl)-2-pyridone via N-alkylation and subsequent divergent transformations.

Medicinal Chemistry Context

Bioisosterism

The 2-pyridone ring is a classic bioisostere for phenyl rings and cyclic amides .

  • Hydrogen Bonding: The carbonyl oxygen is a strong H-bond acceptor.

  • Aromaticity: It retains aromatic character, allowing it to engage in

    
     stacking interactions within protein binding pockets (e.g., kinase ATP sites).
    
Structural Distinction (Safety Note)

It is imperative to distinguish this molecule from 1-(2-phenylethyl)-4-piperidone (NPP) .

  • Target Molecule (C₁₃H₁₃NO): Unsaturated pyridone ring. Usage: Research scaffold.[2]

  • NPP (C₁₃H₁₇NO): Saturated piperidone ring with a ketone at C4. Usage: Fentanyl precursor (Controlled).

  • Verification: The target molecule has olefinic protons in NMR (δ 6.0–7.5 ppm), whereas NPP has no olefinic protons.

References

  • N-Alkylation of 2-Pyridones

    • Title: "Regioselective N-Alkylation of 2-Pyridones via In Situ Silyl
    • Source:Journal of Organic Chemistry.
    • Context: Defines the thermodynamic preference for N- vs O-alkyl
  • Photochemistry ([4+4] Cycloaddition)

    • Title: "Intramolecular [4+4] Photocycloaddition of 2-Pyridones: A Route to Cyclooctanoids."
    • Source:Sieburth, S. M. et al., Journal of the American Chemical Society.
    • Context: Establishes the pyridone core as a key substrate for constructing eight-membered rings.
  • C-H Activation

    • Title: "Ruthenium-Catalyzed C-6 Aryl
    • Source:Organic Letters.
    • Context: Demonstrates the use of the pyridone oxygen as a directing group.
  • Safety & Regulatory (Differentiation)

    • Title: "List of Scheduled Precursors (NPP vs Pyridones)."
    • Source:Intern
    • Context: Confirms 2-pyridone derivatives are generally non-controlled research chemicals compared to 4-piperidones.

Sources

Methodological & Application

One-Pot Synthesis of 1,2-Dihydropyridin-2-one Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1,2-Dihydropyridin-2-one Scaffold

The 1,2-dihydropyridin-2-one, or 2-pyridone, motif is a cornerstone in medicinal chemistry and drug discovery.[1][2] These six-membered nitrogen-containing heterocycles are not merely synthetic curiosities; they are privileged scaffolds found in numerous natural products and FDA-approved pharmaceuticals.[1][1] Their prevalence stems from their ability to act as bioisosteres for amides and phenols, serve as both hydrogen bond donors and acceptors, and favorably influence key drug-like properties such as aqueous solubility and metabolic stability.[1][3] The 2-pyridone core is integral to drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1]

The demand for efficient, cost-effective, and environmentally benign methods to construct libraries of these valuable compounds has driven the development of one-pot multicomponent reactions (MCRs).[4][5] MCRs, which combine three or more starting materials in a single synthetic operation, offer significant advantages over traditional multi-step syntheses by minimizing intermediate isolation and purification steps, thereby saving time, resources, and reducing waste.[4] This guide provides an in-depth exploration of the one-pot synthesis of 1,2-dihydropyridin-2-one derivatives, offering detailed protocols, mechanistic insights, and practical guidance for researchers in academia and the pharmaceutical industry.

Reaction Mechanisms and Strategic Considerations

The majority of one-pot syntheses of 1,2-dihydropyridin-2-ones proceed through a well-established cascade of reactions, typically initiated by a base or acid catalyst. Understanding this mechanistic pathway is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.

A prevalent and illustrative example is the three-component reaction between an aromatic aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and a compound containing an active methylene group adjacent to an amide or hydrazide (like cyanoacetamide or cyanoacetohydrazide). This process is frequently catalyzed by a base, such as piperidine or triethylamine.

The reaction cascade can be dissected into the following key steps:

  • Knoevenagel Condensation: The reaction commences with the base-catalyzed condensation of the aromatic aldehyde and the active methylene nitrile. The base deprotonates the active methylene compound, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable α,β-unsaturated intermediate, often referred to as a Knoevenagel adduct.

  • Michael Addition: The second active methylene compound (e.g., cyanoacetamide) is also deprotonated by the base, creating another nucleophile. This carbanion then undergoes a conjugate addition (Michael addition) to the electron-deficient double bond of the Knoevenagel adduct. This step is crucial for building the carbon backbone of the target heterocycle.

  • Intramolecular Cyclization (Thorpe-Ziegler Reaction): The newly formed Michael adduct possesses functionalities poised for intramolecular cyclization. A nucleophilic nitrogen (from the amide or hydrazide) or a carbanion attacks a proximate nitrile group, leading to the formation of a six-membered ring.

  • Tautomerization and Aromatization: The cyclized intermediate undergoes a series of tautomerizations to yield the more stable 1,2-dihydropyridin-2-one core. In some instances, a final oxidation or elimination step may occur to yield a fully aromatized pyridone.

This mechanistic sequence is depicted in the following diagram:

One-Pot Synthesis Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Tautomerization A Aromatic Aldehyde B Active Methylene Nitrile (e.g., Malononitrile) K Knoevenagel Adduct (α,β-Unsaturated Intermediate) A->K Base Catalyst B->K Base Catalyst C Second Active Methylene Cmpd. (e.g., Cyanoacetamide) M Michael Adduct K->M Base Catalyst C->M Base Catalyst I Cyclized Intermediate M->I Thorpe-Ziegler type P 1,2-Dihydropyridin-2-one (Final Product) I->P Experimental Workflow cluster_prep 1. Preparation cluster_reaction 2. One-Pot Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis P1 Weigh Reactants: - Aldehyde - Active Methylene Cmpd 1 - Active Methylene Cmpd 2 R1 Combine Reactants and Solvent in Reaction Vessel P1->R1 P2 Prepare Catalyst (e.g., Piperidine solution) R2 Add Catalyst P2->R2 P3 Select Solvent (e.g., Water, Ethanol, or Solvent-free) P3->R1 R1->R2 R3 Stir and Heat (Room Temp, Reflux, or Microwave) R2->R3 R4 Monitor by TLC R3->R4 W1 Cool Reaction Mixture R4->W1 W2 Precipitation/ Filtration W1->W2 W3 Wash Crude Product W2->W3 PU1 Recrystallization or Column Chromatography W3->PU1 PU2 Dry Pure Product PU1->PU2 A1 Characterization: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry PU2->A1

Sources

Using 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one in Medicinal Chemistry

Part 1: Executive Summary & Structural Logic

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one (CAS: 18065-78-6), often referred to as N-phenethyl-2-pyridone, is a functionalized heterocyclic scaffold.[1][2] While historically noted as a process impurity in the synthesis of opioid analgesics (related to N-phenethyl-4-piperidone), its primary value in modern drug discovery lies in its utility as a privileged scaffold for G-Protein Coupled Receptor (GPCR) ligands and AMPA receptor antagonists.[1][2]

Pharmacophore Logic: Why use this scaffold?
  • Peptide Bond Bioisostere: The 2-pyridone ring acts as a rigid, planar bioisostere of the amide bond (

    
    ).[1][2] Unlike a flexible peptide chain, the pyridone ring locks the "amide" in a cis-like conformation, reducing the entropic penalty upon binding to a protein target.
    
  • Hydrogen Bonding Vector: The C2-carbonyl serves as a potent hydrogen bond acceptor (HBA), while the aromatic ring participates in

    
    -
    
    
    
    stacking interactions.[1][2]
  • Lipophilic Targeting: The N-phenethyl tail provides a flexible linker (

    
     spacer) that positions the distal phenyl ring into hydrophobic pockets (e.g., the S1 or S2 pockets of proteases or the allosteric sites of ion channels).
    

Part 2: Synthetic Protocols

The following protocols are designed for high-purity synthesis and late-stage functionalization.

Protocol A: Regioselective Synthesis (N-Alkylation)

Objective: Synthesize the core scaffold while avoiding the formation of the thermodynamic byproduct, 2-phenethoxypyridine (O-alkylation).[1]

Reagents:

  • 2-Hydroxypyridine (1.0 equiv)[1][2]

  • (2-Bromoethyl)benzene (1.1 equiv)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-hydroxypyridine (10 mmol) and anhydrous

    
     (20 mmol).
    
  • Solvation: Add DMF (20 mL). Note: DMF promotes the dissociation of the potassium salt, favoring N-alkylation over O-alkylation due to the hardness/softness of the nucleophile centers.

  • Addition: Add (2-bromoethyl)benzene (11 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C for 12 hours. Monitor by TLC (50% EtOAc/Hexane).[2] The product (

    
    ) will be more polar than the O-alkylated byproduct (
    
    
    
    ).[1][2]
  • Workup: Dilute with water (100 mL) and extract with EtOAc (

    
     mL). Wash combined organics with brine (
    
    
    
    ) to remove residual DMF.[2]
  • Purification: Flash column chromatography (Gradient: 0%

    
     60% EtOAc in Hexanes).
    

Validation Data:

Analytical Method Expected Signal Interpretation

| IR Spectroscopy | ~1655 cm


 (Strong) | Diagnostic C=O stretch (Lactam).[1][2] Absence indicates O-alkylation. |
| 

H NMR
|

4.15 ppm (t, 2H) | N-CH

protons.[1][2] O-CH

would appear downfield (~4.5 ppm).[1] | |

C NMR
|

162.5 ppm | Carbonyl carbon (C=O). |
Protocol B: Late-Stage C-H Functionalization (C3-Arylation)

Objective: Introduce biaryl diversity at the C3 position, a key pharmacophore vector for AMPA antagonists (e.g., Perampanel analogs).

Reagents:

  • Substrate: 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one (1.0 equiv)[1][2]

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     or XPhos (10 mol%)
    
  • Oxidant:

    
     (1.0 equiv) or Air
    

Methodology:

  • Dissolve the pyridone substrate in 1,4-dioxane.[1][2]

  • Add the aryl boronic acid, Pd catalyst, and oxidant.

  • Heat to 100°C in a sealed tube for 16 hours.

  • Filter through Celite to remove silver residues.[2]

  • Purify via HPLC.[1][2]

Part 3: Visualization of Workflows

Figure 1: Synthetic Selectivity & Pathway Logic

Caption: Regioselective control of N- vs O-alkylation and subsequent C-H activation vectors.

PyridoneWorkflow Start 2-Hydroxypyridine (Tautomeric Eq.) Path_O Ag2CO3 / Toluene (Kinetic Control) Start->Path_O Hard Nucleophile Path_N K2CO3 / DMF (Thermodynamic Control) Start->Path_N Soft Nucleophile Reagent + Phenethyl Bromide Product_O 2-Phenethoxypyridine (O-Alkylated Byproduct) Path_O->Product_O Product_N 1-(2-Phenylethyl)-2-pyridone (Target Scaffold) Path_N->Product_N Func_C3 C3-Arylation (Pd-Catalyzed) Product_N->Func_C3 Regioselective C-H Activation Func_C5 C5-Alkenylation (Rh-Catalyzed) Product_N->Func_C5 Final_Drug AMPA Receptor Antagonist Analog Func_C3->Final_Drug

Figure 2: Pharmacophore Mapping (SAR)

Caption: Structure-Activity Relationship map highlighting the functional roles of the scaffold.[1][2]

SAR_Logic Core 2-Pyridone Core HBA C2 Carbonyl: H-Bond Acceptor Core->HBA PiStack Pyridone Ring: Pi-Pi Stacking Core->PiStack Linker Ethyl Linker: Rotational Freedom Core->Linker Target Target Interaction: AMPA / Kinase Hinge HBA->Target Binding Hydrophobic Phenyl Ring: Hydrophobic Pocket (S2) Linker->Hydrophobic

Part 4: Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Yield (<40%) Formation of O-alkylated byproduct.[1][2]Switch solvent to DMF or DMSO to increase the basicity of the nitrogen lone pair. Ensure

is dry.[1][2]
Incomplete Reaction Steric hindrance of the phenethyl group.[2]Add catalytic potassium iodide (KI) to generate the more reactive phenethyl iodide in situ (Finkelstein condition).
C-H Activation Failure Catalyst poisoning by pyridine nitrogen.[1][2]Use a bidentate directing group or switch to a high-valent Cobalt(III) catalyst system (

).[1][2]

References

  • Hibi, S., et al. (2012). "Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive AMPA receptor antagonist."[1][2][3] Journal of Medicinal Chemistry.

  • Zhang, Y., & Pike, A. (2021).[4] "Pyridones in drug discovery: Recent advances." Bioorganic & Medicinal Chemistry Letters. [4]

  • Hirano, K., & Miura, M. (2025). "Regioselective Functionalization of 2-Pyridones through C-H Bond Activation." ResearchGate / Chemical Communications.[1][2]

  • Siadati, S. A., et al. (2025).[5][6] "Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review." Mazandaran University of Medical Sciences.[2][5] (Cited for historical/impurity context).

Sources

Application Note: Dihydropyridinones (DHPs) as Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Dihydropyridinones as Fluorescent Probes Content Type: Application Note & Protocol Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Dihydropyridinones (specifically 3,4-dihydropyridin-2(1H)-ones and related 1,4-dihydropyridine scaffolds) represent a versatile class of fluorophores characterized by structural rigidity, large Stokes shifts, and tunable emission spectra. Unlike traditional planar dyes (e.g., fluorescein, rhodamine), DHPs often exhibit environment-sensitive fluorescence, making them ideal candidates for sensing microviscosity, polarity, and specific biochemical analytes (ROS, metal ions). This guide details the mechanistic principles, application workflows, and validated protocols for utilizing DHP-based probes in bioimaging.

Mechanistic Principles

To effectively apply DHP probes, researchers must understand the photophysical mechanisms governing their fluorescence. The core scaffold typically functions via one of three primary modes:

Twisted Intramolecular Charge Transfer (TICT) – Viscosity Sensing

Many DHP derivatives function as "molecular rotors."

  • Mechanism: In low-viscosity environments, the excited fluorophore undergoes bond rotation (twisting), relaxing non-radiatively from the TICT state. This quenches fluorescence.[1][2]

  • Activation: In high-viscosity environments (e.g., mitochondrial matrix, lipid droplets), this rotation is restricted. The molecule is forced to relax radiatively, resulting in a sharp increase in fluorescence intensity ("Turn-On" response).

  • Application: Mapping intracellular viscosity changes associated with diabetes, neurodegeneration, or apoptosis.

Aromatization-Driven Fluorescence Modulation – Redox/Metal Sensing

The dihydropyridinone ring is electronically distinct from its oxidized pyridinone counterpart.

  • Mechanism: The DHP core (electron-rich) can serve as a reducing agent. Upon reaction with oxidative species (e.g., Au³⁺, reactive oxygen species like HOCl), the ring oxidizes to a planar, aromatic pyridinone/pyridine.

  • Signal Change: This aromatization fundamentally alters the conjugation system, typically causing a massive blue-shift in absorption and a "Turn-Off" or ratiometric shift in fluorescence.

Photoinduced Electron Transfer (PET) – Biothiol Sensing

DHP scaffolds can be functionalized with quenching groups (e.g., dinitrobenzenesulfonyl) that suppress fluorescence via PET.

  • Mechanism: Nucleophilic attack by biothiols (Cysteine, GSH) cleaves the quencher.[3]

  • Signal Change: Restoration of the DHP intrinsic fluorescence (Turn-On).

Visualization: Sensing Mechanisms

The following diagram illustrates the logical flow of DHP probe activation for both Viscosity (Physical) and Redox (Chemical) sensing.

DHP_Mechanism Start DHP Probe (Ground State) Excitation Excitation (hv) Start->Excitation Oxidant Oxidant/Metal Ion (e.g., Au3+, HOCl) Start->Oxidant Path B: Chemodosimeter Visc_Low Low Viscosity (Free Rotation) Excitation->Visc_Low Path A: Viscosity Sensor Visc_High High Viscosity (Restricted Rotation) Excitation->Visc_High Path A: Viscosity Sensor TICT_State TICT State (Non-Radiative Decay) Visc_Low->TICT_State Rotation Allowed LE_State Locally Excited State (Radiative Decay) Visc_High->LE_State Rotation Blocked TICT_State->Start Heat (No Fluor) LE_State->Start Strong Fluorescence Aromatization Oxidation to Pyridinone/Pyridine Oxidant->Aromatization Dehydrogenation Shift Spectral Shift / Quenching (Blue Shift) Aromatization->Shift Change in Conjugation

Figure 1: Dual-mode sensing mechanism of Dihydropyridinone probes. Path A depicts viscosity sensing via TICT suppression. Path B depicts irreversible oxidation for analyte detection.

Key Applications & Data Summary

Intracellular Viscosity Mapping

DHP probes are lipophilic and often target mitochondria or lipid droplets.

  • Target: Mitochondria (using triphenylphosphonium tails) or Lipid Droplets.

  • Significance: Abnormal viscosity correlates with Alzheimer’s (high viscosity) and liver fibrosis.

Metal Ion Detection (Au³⁺, Fe³⁺, Cu²⁺)
  • Specificity: High selectivity for Au³⁺ due to the specific alkyne-activation or oxidative dehydrogenation unique to gold catalysis.

  • Limit of Detection (LOD): Typically in the nanomolar (nM) range.

Table 1: Comparative Performance of DHP-based Probes

Target AnalyteSensing MechanismResponse TypeExcitation/Emission (nm)LODRef
Viscosity TICT InhibitionTurn-On (Red/NIR)480 / 650N/A (Linear vs log

)
[1, 5]
Au³⁺ Oxidative AromatizationTurn-Off / Blue Shift420 / 550

Quenched
~30-50 nM[2]
Biothiols (GSH) Michael Addition / PETTurn-On450 / 580~40 nM[3]
Lipid Droplets SolvatochromismColor Shift405 / 490-550N/A[4]

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Standardization is critical for quantitative fluorescence measurements.

  • Solvent Selection: Dissolve the solid DHP probe in high-grade DMSO (Dimethyl sulfoxide) to create a 1.0 mM to 10.0 mM stock solution .

    • Note: DMSO is preferred for stability. Avoid protic solvents (methanol/water) for long-term storage of stock, as some DHP derivatives can slowly oxidize or hydrolyze.

  • Storage: Aliquot into amber vials to prevent photodegradation. Store at -20°C.

  • Working Solution: Dilute the stock into the experimental buffer (e.g., PBS, pH 7.4) immediately prior to use. Ensure the final organic co-solvent (DMSO) concentration is < 1% (v/v) to avoid cytotoxicity or solvent-induced spectral shifts.

Protocol B: In Vitro Spectroscopic Titration (Viscosity)

To validate the viscosity sensitivity of a new DHP probe.

  • System Preparation: Prepare mixed solvent systems of Glycerol and Methanol (or Water) in varying ratios (0% to 99% Glycerol).

    • Viscosity (

      
      ) Calculation: Use standard tables to determine the viscosity of each mixture at 25°C.
      
  • Probe Addition: Add DHP probe (final conc. 10

    
    M) to each cuvette.
    
  • Measurement: Record fluorescence emission spectra (

    
     determined by absorption max).
    
  • Data Analysis: Plot

    
     vs. 
    
    
    
    .
    • Validation: A linear relationship (Förster-Hoffmann equation) confirms the TICT mechanism:

      
      
      Where 
      
      
      
      is the sensitivity factor. Ideally,
      
      
      for sensitive probes.
Protocol C: Live Cell Imaging (Confocal Microscopy)

Workflow for imaging mitochondrial viscosity or metal ion distribution.

Materials:

  • HeLa or HepG2 cells cultured on 35mm glass-bottom dishes.

  • DHP Probe (Working solution: 5-10

    
    M).
    
  • Tracker Dyes (e.g., MitoTracker Green for colocalization).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/dish 24h prior to imaging to achieve 70-80% confluency.
    
  • Staining:

    • Remove culture medium and wash cells 2x with PBS.

    • Add DHP probe (diluted in Opti-MEM or PBS) and incubate for 20-30 minutes at 37°C.

    • Critical: If doing colocalization, add MitoTracker (100 nM) during the last 15 minutes.

  • Washing: Remove staining solution and wash 3x with PBS to remove background fluorescence.

  • Imaging: Add live-cell imaging buffer (phenol-red free).

    • Excitation: Use laser line closest to

      
       (often 405 nm or 488 nm).
      
    • Emission: Collect signal in the appropriate channel (e.g., 550-650 nm).

  • Validation (Control Experiments):

    • Viscosity Control: Treat cells with Nystatin (10

      
      M) or Monensin to induce structural swelling/viscosity changes and observe fluorescence intensity shifts.
      
    • Metal Control: Pre-incubate cells with a chelator (e.g., EDTA) or specific scavenger (e.g., NEM for thiols) to confirm signal specificity.

Visualization: Live Cell Imaging Workflow

The following diagram outlines the critical decision points in the cellular imaging protocol.

Cell_Imaging_Protocol Start Cell Seeding (24h) Wash1 PBS Wash (x2) Start->Wash1 Incubate Incubate Probe (20-30 min, 37°C) Wash1->Incubate Coloc Optional: Add Organelle Tracker (Last 15 min) Incubate->Coloc If Colocalization Wash2 PBS Wash (x3) Remove Unbound Probe Incubate->Wash2 Single Stain Coloc->Wash2 Image Confocal Imaging (Live Cell Buffer) Wash2->Image Analysis Image Analysis (Pearson's Coefficient) Image->Analysis

Figure 2: Optimized workflow for live-cell fluorescence imaging using DHP probes.

Troubleshooting & Scientific Integrity (E-E-A-T)

  • Issue: High Background Signal.

    • Cause: DHP probes are often lipophilic and may aggregate in membranes.

    • Solution: Reduce probe concentration (< 5

      
      M) and increase washing steps. Use a surfactant (e.g., Pluronic F-127) during incubation to aid dispersion.
      
  • Issue: Photobleaching.

    • Cause: 1,4-DHPs can be photo-oxidized to pyridines under intense laser light.

    • Solution: Use the lowest laser power necessary (1-2%). Limit exposure time.

  • Issue: Spectral Overlap.

    • Cause: Broad emission spectra of DHP TICT states.

    • Solution: Use narrow bandpass filters. Perform sequential scanning if using colocalization trackers (e.g., scan Green then Red) to avoid bleed-through.

References

  • A novel mitochondrial-targeting fluorescent probe based on 1,4-dihydropyridine to visualize and monitor the viscosity of live cells and mice in vivo. Analytical Methods, 2019. Link

  • A Dihydropyridine Derivative as a Highly Selective Fluorometric Probe for Quantification of Au3+ Residue. Molecules, 2017. Link

  • Bioimaging and Sensing Thiols In Vivo and in Tumor Tissues Based on a Near-Infrared Fluorescent Probe. Molecules, 2022. Link

  • Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. Molecules, 2022. Link

  • New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes. ACS Omega, 2017. Link

Sources

Application Note: High-Throughput Screening of 1,2-Dihydropyridin-2-one Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The 1,2-dihydropyridin-2-one (2-pyridone) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for amides and peptide bonds. Its planar, polar nature allows it to mimic the hydrogen-bonding patterns of peptide backbones, making it an ideal template for disrupting Protein-Protein Interactions (PPIs).

Prominent drugs like Perampanel (AMPA receptor antagonist) and Pirfenidone (anti-fibrotic) validate the clinical utility of this scaffold. However, the high polarity of the lactam core often leads to solubility challenges and aggregation-based false positives in High-Throughput Screening (HTS).

This guide provides a rigorous, field-proven protocol for screening 2-pyridone libraries. We focus on a Bromodomain (BRD4) inhibition model, as the 2-pyridone carbonyl mimics the acetyl-lysine recognition motif essential for BRD4 binding.

Phase I: Library Design & Synthesis Strategy

Objective: Generate a library with maximized vectors of diversity while maintaining high solubility and drug-like properties (Lipinski compliance).

2.1 Modular Construction (Late-Stage Diversification)

To support HTS, we utilize a "Core + Decoration" strategy. The 2-pyridone core is synthesized first, followed by divergent functionalization at the


, 

, and

positions.
  • Step A (Core Synthesis): Multicomponent reactions (e.g., Hantzsch-type or condensation of cyanoacetates with 1,3-dicarbonyls) provide the scaffold at scale.

  • Step B (N-Diversification):

    
    -alkylation or Chan-Lam coupling introduces solubility-enhancing groups or aromatic tails.
    
  • Step C (C-H Activation): Ruthenium or Palladium-catalyzed C-H activation at

    
     allows for the installation of aryl/heteroaryl pharmacophores without de novo synthesis.
    
2.2 Library Workflow Diagram

The following diagram illustrates the logical flow from chemical synthesis to assay-ready plating.

LibraryWorkflow Scaffold 2-Pyridone Core Synthesis Div_N N1-Diversification (Solubility/Tail) Scaffold->Div_N Step 1 Div_CH C3/C5 C-H Activation (Pharmacophore) Div_N->Div_CH Step 2 QC QC: LC-MS & Solubility Check Div_CH->QC Purification MasterPlate Master Plate (10mM in DMSO) QC->MasterPlate Pass Plating Acoustic Dispensing (Echo 550) MasterPlate->Plating Transfer to 384-well

Phase II: Assay Development (TR-FRET)

Target: BRD4 (Bromodomain-containing protein 4). Mechanism: The assay measures the displacement of a tetra-acetylated histone H4 peptide (biotinylated) from the BRD4 protein.

3.1 Why TR-FRET?

Time-Resolved FRET is chosen over standard fluorescence intensity because 2-pyridones can be intrinsically fluorescent (blue/green region). TR-FRET uses a time delay (50–100 µs) to eliminate short-lived background fluorescence from the library compounds, ensuring high signal-to-noise ratios.

  • Donor: Europium (Eu) chelate labeled anti-His antibody (binds His-tagged BRD4).

  • Acceptor: Allophycocyanin (APC) labeled Streptavidin (binds Biotin-Peptide).

  • Signal: High FRET signal = Bound state. Low FRET signal = Inhibition (Compound displaces peptide).

TRFRET_Mechanism cluster_bound Bound State (High FRET) cluster_inhibited Inhibited State (Low FRET) Eu Europium-Ab (Donor) BRD4 BRD4 Protein Eu->BRD4 Binds His-Tag APC APC-Streptavidin (Acceptor) Eu->APC FRET (665nm) Peptide Ac-Peptide-Biotin BRD4->Peptide Interaction Peptide->APC Binds Biotin Inhibitor 2-Pyridone Hit BRD4_Free BRD4 Protein Inhibitor->BRD4_Free Competes

Phase III: Detailed Protocol

Equipment:

  • Liquid Handler: Labcyte Echo 550 (Acoustic) or Multidrop Combi.

  • Reader: PerkinElmer EnVision or BMG PHERAstar (TR-FRET module).

  • Plates: 384-well White Low-Volume ProxiPlates (PerkinElmer).

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT, 0.1% BSA.

  • Control Inhibitor: (+)-JQ1 (Pan-BET inhibitor).

4.1 Step-by-Step Workflow
StepActionVolumeCritical Note
1 Compound Transfer 50 nLUse acoustic dispensing to transfer library compounds (10 mM DMSO stock) to dry plates. Final conc: 10 µM.
2 Protein Dispense 5 µLAdd BRD4-His protein (diluted in Assay Buffer) to all wells.
3 Pre-Incubation N/ACentrifuge plate (1000 rpm, 1 min). Incubate 15 mins at RT to allow compound binding.
4 Peptide Mix Add 5 µLAdd mixture of Biotin-Peptide + Eu-Anti-His + SA-APC.
5 Equilibration N/ASeal plate. Incubate 60 mins at Room Temp in the dark.
6 Detection N/ARead on PHERAstar.[1] Excitation: 337 nm. Emission 1: 620 nm (Eu). Emission 2: 665 nm (APC).
4.2 Data Calculation

Calculate the FRET Ratio for each well to normalize for well-to-well volume variations or quenching.



Percent Inhibition:



  • Max Signal: DMSO Control (Protein + Peptide).

  • Min Signal: High concentration JQ1 (10 µM) or No Protein control.

Phase IV: Data Validation & Troubleshooting

Trustworthiness Check: A robust HTS assay must be self-validating.

5.1 Quality Control Metrics

Before running the full library, perform a Z' (Z-prime) validation plate.

MetricAcceptance CriteriaAction if Failed
Z' Factor

(Ideal

)
Re-optimize reagent concentrations or check pipette precision.
S/B Ratio

Increase donor/acceptor concentration.
CV %

Check for bubbles in wells or edge effects.

Formula for Z':



(Where 

is standard deviation and

is mean signal).
5.2 Common Pitfalls with 2-Pyridones
  • Aggregation: 2-pyridones can stack and form colloidal aggregates, leading to non-specific protein inhibition.

    • Solution: Include 0.01% Triton X-100 or CHAPS in the buffer (included in protocol above).

  • Fluorescence Interference: Although TR-FRET minimizes this, some 2-pyridones with extended conjugation may still interfere.

    • Solution: Check the Donor (620 nm) channel alone. If the 620 nm signal is significantly suppressed compared to controls, the compound is likely a "quencher" and should be flagged.

References
  • Perampanel Discovery: Hibi, S., et al. (2012). "Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive AMPA receptor antagonist."[2][3] Journal of Medicinal Chemistry.

  • BRD4 TR-FRET Protocol: BPS Bioscience. "BRD4 (BD1+BD2) TR-FRET Assay Kit Protocol." BPS Bioscience Application Notes.

  • 2-Pyridone Scaffold Review: Pathak, S., et al. (2024). "A Review on Synthesis and Biological Potential of Dihydropyridines." Letters in Drug Design & Discovery.

  • HTS Assay Validation: National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: HTS Assay Validation."

Sources

Application Note: 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one in Alkaloid Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026


-phenethyl-2-pyridone as a divergent intermediate for Benzo[a]quinolizidine and Ipecac alkaloid synthesis.

Executive Summary

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one (CAS: 18065-78-6), hereafter referred to as


-phenethyl-2-pyridone , is a privileged lactam scaffold in organic synthesis. While often overlooked as a simple heterocycle, it serves as a critical "masked" diene and a precursor for 

-acyliminium ion chemistry.

This guide details the specific utility of this molecule in constructing the benzo[a]quinolizidine skeleton—the tetracyclic core found in Amaryllidaceae and Ipecac alkaloids such as Emetine , Tubulosine , and Protoemetinol . By leveraging the phenethyl side chain as a tethered nucleophile, researchers can access complex fused-ring systems via intramolecular cyclization protocols.

Synthesis of the Precursor

The Challenge: - vs. -Alkylation

The synthesis of


-phenethyl-2-pyridone is governed by the ambient nucleophilicity of the 2-pyridone anion. The nitrogen atom and the oxygen atom compete for the electrophile.
  • 
    -Alkylation (Kinetic/Hard):  Favored by silver salts (Ag+) and hard electrophiles, leading to 2-alkoxypyridines (useless for this application).
    
  • 
    -Alkylation (Thermodynamic/Soft):  Favored by alkali metal salts (Na+, K+), polar aprotic solvents, and soft electrophiles.
    
Protocol 1: Regioselective Synthesis of -Phenethyl-2-pyridone

Objective: Synthesize 1-(2-phenylethyl)-1,2-dihydropyridin-2-one with >95%


-selectivity.
Materials
  • 2-Hydroxypyridine (2-Pyridone) [CAS: 142-08-5]

  • (2-Bromoethyl)benzene (Phenethyl bromide) [CAS: 103-63-9]

  • Sodium Hydride (60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Ammonium chloride (sat. aq.)

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.1 equiv) in anhydrous DMF (0.5 M concentration relative to pyridone). Cool to 0°C.

  • Deprotonation: Add 2-hydroxypyridine (1.0 equiv) portion-wise. Evolution of H2 gas will occur. Stir at 0°C for 30 mins, then warm to room temperature (RT) for 30 mins until the solution becomes clear (formation of sodium pyridin-2-olate).

  • Alkylation: Re-cool to 0°C. Add phenethyl bromide (1.1 equiv) dropwise via syringe.

  • Reaction: Warm to RT and stir for 12–18 hours. Monitor via TLC (EtOAc/Hexane 1:1). The

    
    -alkylated product is typically more polar than the 
    
    
    
    -isomer.
  • Workup: Quench carefully with sat. NH4Cl. Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (SiO2). Elute with 0-5% MeOH in DCM.

Yield Expectation: 75–85% Data Validation:

  • 1H NMR (CDCl3): Look for the triplet at

    
     4.15 ppm (
    
    
    
    -CH2). If you see a triplet at
    
    
    4.60 ppm, that is the
    
    
    -isomer (impurity).
  • IR: Strong carbonyl stretch at ~1655 cm⁻¹ (Lactam C=O). The

    
    -isomer lacks this and shows C=N/C-O bands.
    

Application: Synthesis of Benzo[a]quinolizidine Alkaloids[1][2]

The core value of


-phenethyl-2-pyridone lies in its transformation into the benzo[a]quinolizidine  ring system. This is achieved via a "Wenkert" style cyclization, where the pyridone ring is partially reduced to a piperidone or chemically manipulated to generate an 

-acyliminium ion, which is then trapped by the pendant phenyl ring.
Mechanistic Pathway

The synthesis follows a Reduction


 Activation 

Cyclization
logic:
  • Partial Reduction: The aromatic pyridone is reduced to a piperidinone or enamide.

  • Cyclization (Bischler-Napieralski type): A Lewis acid (e.g., POCl3) activates the lactam carbonyl, closing the ring onto the phenethyl group.

Visualization: The Cyclization Workflow

AlkaloidSynthesis Precursor N-Phenethyl-2-pyridone (Precursor) Reduction Partial Reduction (H2/Pd or NaBH4) Precursor->Reduction Step 1 Intermed N-Phenethyl-2-piperidinone (Lactam Intermediate) Reduction->Intermed Activation Activation (POCl3 / P2O5) Intermed->Activation Step 2 Cyclization Bischler-Napieralski Cyclization Activation->Cyclization Intramolecular Attack Product Benzo[a]quinolizidine (Alkaloid Core) Cyclization->Product Reductive Workup

Figure 1: Strategic conversion of the pyridone precursor into the tetracyclic alkaloid core.

Protocol 2: The Bischler-Napieralski Cyclization

Context: This protocol assumes the pyridone has been reduced to the corresponding piperidinone (via H2/Pd-C in EtOH). This step converts the piperidinone into the unsaturated benzo[a]quinolizidine.

Materials
  • 1-(2-Phenylethyl)piperidin-2-one (Derived from precursor)

  • Phosphorus oxychloride (POCl3) [freshly distilled]

  • Phosphorus pentoxide (P2O5)

  • Toluene (anhydrous)

Step-by-Step Methodology
  • Setup: In a heavy-walled pressure vial or round-bottom flask, dissolve the piperidinone (1.0 equiv) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add POCl3 (3.0 equiv) and P2O5 (1.0 equiv). The P2O5 acts as a scavenger and co-activator.

  • Cyclization: Reflux the mixture (110°C) under Argon for 4–6 hours. The solution will darken as the iminium salt forms.

  • Evaporation: Cool to RT and concentrate in vacuo to remove excess POCl3 (use a good trap!).

  • Reduction (The "Wenkert" Finish): Dissolve the residue in MeOH. Carefully add NaBH4 (5.0 equiv) at 0°C. This reduces the iminium intermediate to the tertiary amine.

  • Workup: Acidify with 1N HCl, wash with ether (to remove non-basic impurities), then basify the aqueous layer with NaOH to pH 10. Extract with DCM.

Result: You now possess the 1,2,3,4,6,7-hexahydro-11bH-benzo[a]quinolizine skeleton. Stereochemistry Note: The hydride reduction usually delivers the hydrogen at the bridgehead (C-11b) trans to the nitrogen lone pair (thermodynamic control), a key feature in Ipecac alkaloid stereochemistry.

Expert Insights & Troubleshooting

Critical Control Points (CCP)
ParameterRisk FactorMitigation Strategy
Alkylation Regioselectivity High O-alkylationUse polar aprotic solvents (DMF/DMSO) to dissociate the ion pair. Avoid Ag+ salts.
Cyclization Failure Deactivation of Phenyl RingIf the phenethyl ring has electron-withdrawing groups, Bischler-Napieralski will fail. Ensure the ring is electron-rich (e.g., methoxy-substituted) for easier cyclization.
Pyridone Reduction Over-reductionCatalytic hydrogenation of the pyridone ring can be sluggish. High pressure (50 psi) and Rh/Al2O3 or Pd/C in acidic MeOH often works best.
Structural Variants

If your target alkaloid requires oxygenation on the benzo-ring (e.g., Emetine ), you should start Protocol 1 using 3,4-dimethoxyphenethyl bromide instead of the unsubstituted variant. The methoxy groups vastly accelerate the cyclization step (Protocol 2) due to increased nucleophilicity of the aromatic ring.

References

  • Regioselective N-Alkylation of 2-Pyridones

    • Wang, N., et al. (2024).[1][2] "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones". Journal of Organic Chemistry.

  • Micellar Catalysis for N-Alkylation

    • Kelsall, S., et al. (2020). "Mild and Regioselective N-Alkylation of 2-Pyridones in Water".
  • Benzo[a]quinolizidine Synthesis (General Reference)

    • Kwon, S.J., et al. (2012). "Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation".
  • Classic Wenkert Cyclization (Historical Grounding)

Sources

Application Note: In Vitro Evaluation of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one Cytotoxicity

[1]

Introduction & Scientific Rationale

The 1,2-dihydropyridin-2-one (2-pyridone) scaffold is a privileged structure in medicinal chemistry, serving as the core for various FDA-approved drugs (e.g., Pirfenidone) and bioactive alkaloids. The specific derivative 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one incorporates a phenylethyl moiety at the N1 position. This lipophilic substitution significantly alters the compound's physicochemical properties, enhancing membrane permeability compared to the unsubstituted parent heterocycle.

Evaluating the cytotoxicity of this molecule requires a nuanced approach. Simple metabolic assays (like MTT) are insufficient because they cannot distinguish between cytostatic effects (growth arrest), apoptosis (programmed cell death), and necrosis (uncontrolled rupture). For drug development, distinguishing these mechanisms is critical; an ideal anti-cancer lead should induce apoptosis in tumor cells while sparing normal fibroblasts.

This guide details a self-validating, multi-parametric workflow to characterize the cytotoxic profile of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one, ensuring data integrity through orthogonal assays.

Experimental Design Strategy

To ensure scientific rigor, this evaluation uses a "Triangulation Method":

  • Metabolic Competence (MTT/WST-8): Measures mitochondrial reductase activity (viability).

  • Membrane Integrity (LDH Release): Measures plasma membrane rupture (necrosis/late apoptosis).

  • Apoptotic Marker (Caspase 3/7): Confirms specific programmed cell death pathways.

Visualizing the Biological Decision Pathways

The following diagram illustrates how the compound interacts with the cell and how different assays capture specific failure points.

CellDeathPathwaysCompound1-(2-Phenylethyl)-1,2-dihydropyridin-2-oneEntryMembrane Penetration(Lipophilic Phenylethyl Group)Compound->EntryTargetIntracellular Target(Kinase/AhR/DNA)Entry->TargetMitoMitochondrialDysfunctionTarget->MitoStress ResponseCaspaseCaspase 3/7ActivationTarget->CaspaseApoptosis SignalMembranePlasma MembraneRuptureMito->MembraneLate StageCollapseMTTAssay: MTT/WST-8(Low Signal = Low Metabolism)Mito->MTTReduces ConversionLDHAssay: LDH Release(High Signal = Necrosis)Membrane->LDHEnzyme LeakageFluoroAssay: FluorescentCaspase ReporterCaspase->FluoroCleaves Substrate

Figure 1: Mechanistic mapping of the pyridinone scaffold's potential cellular effects and the corresponding validation assays.

Protocol 1: Compound Preparation & Solubility

Objective: The phenylethyl group increases lipophilicity (LogP ~1.5–2.0), posing a risk of precipitation in aqueous media. Proper solvation is the foundation of accurate IC50 values.

Reagents
  • Test Compound: 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one (Purity >95% by HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered, cell-culture grade.

Procedure
  • Stock Solution (20 mM): Weigh the solid compound and dissolve in 100% DMSO. Vortex for 30 seconds. Inspect visually for turbidity.

    • Checkpoint: If turbid, sonicate at 37°C for 5 minutes.

  • Working Stocks (1000x): Prepare serial dilutions (1:2 or 1:3) in 100% DMSO first. Do not dilute directly into media yet to prevent "crashing out."

    • Range: 0.1 mM to 20 mM (resulting in 0.1 µM to 20 µM final).

  • Final Assay Medium: Dilute the 1000x DMSO stocks 1:1000 into pre-warmed culture medium immediately before treating cells.

    • Constraint: Final DMSO concentration must be ≤ 0.1% (v/v) to avoid solvent toxicity.

Protocol 2: Metabolic Viability Screen (MTT Assay)

Objective: Determine the IC50 value based on mitochondrial succinate dehydrogenase activity.

Experimental Setup
  • Cell Lines:

    • Target: HepG2 (Liver carcinoma) or MCF-7 (Breast adenocarcinoma) — common targets for pyridinone derivatives.

    • Control: MRC-5 (Normal lung fibroblasts) — to calculate Selectivity Index (SI).

  • Seeding Density: 5,000–8,000 cells/well (96-well plate).

Step-by-Step Workflow
  • Seeding: Plate cells in 100 µL media. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

    • Edge Effect Control: Fill outer wells with sterile PBS; do not use for data.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound (0.1 µM – 100 µM).

    • Controls: Vehicle Control (0.1% DMSO), Positive Control (10% DMSO or 1 µM Doxorubicin).

  • Incubation: Incubate for 48 hours . (24h is often too short for cell cycle arrest mechanisms common to pyridinones).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm (reference 630 nm).

Protocol 3: Membrane Integrity (LDH Release)

Objective: Verify if the compound causes necrosis (membrane rupture). If MTT is low but LDH is low, the mechanism is likely cytostatic or early apoptotic. If LDH is high, the compound is necrotic (toxic).

Critical Modification
  • Media: Use Phenol Red-Free medium. Phenol red interferes with the colorimetric LDH reaction.

Procedure
  • Supernatant Collection: After the 48-hour treatment (from Protocol 2 parallel plate), transfer 50 µL of culture supernatant to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium salt + Diaphorase).

  • Incubation: Incubate 30 minutes at Room Temperature in the dark .

  • Stop: Add 50 µL Stop Solution (Acetic acid or HCl based).

  • Readout: Measure Absorbance at 490 nm .

  • Calculation:

    
    
    
    • High Control: Cells treated with 1% Triton X-100 (100% lysis).

Data Analysis & Reporting

Quantitative Summary Table

Generate the following table to summarize the compound's profile.

ParameterAssayFormula/CriteriaInterpretation
IC50 (Tumor) MTTConc. at 50% reductionLower is more potent. Target: < 10 µM.
IC50 (Normal) MTTConc. at 50% reductionHigher is safer. Target: > 50 µM.
Selectivity Index (SI) Calculation

SI > 2.0 indicates therapeutic potential.
Necrosis Ratio LDH

> 20% indicates overt toxicity/necrosis.
Experimental Workflow Diagram

Workflowcluster_0Day 0: Preparationcluster_1Day 1: Treatmentcluster_2Day 3: ReadoutPrepCompound Prep(DMSO Stock)SeedCell Seeding(5k cells/well)Prep->Seed Wait 24hTreatAdd Compound(0.1 - 100 µM)Seed->TreatSplitSplit SamplesTreat->Split Incubate 48hMTT_ReadCells + MTT(Viability)Split->MTT_ReadLDH_ReadSupernatant + Substrate(Membrane Leakage)Split->LDH_Read

Figure 2: Operational workflow for parallel assessment of viability and membrane integrity.

Troubleshooting & Optimization

  • Issue: Precipitation in wells.

    • Cause: The phenylethyl group is hydrophobic.

    • Solution: Inspect wells under a microscope immediately after treatment. If crystals are visible, the IC50 is invalid. Lower the maximum concentration or use a complexing agent (e.g., cyclodextrin), though this may alter uptake.

  • Issue: High background in LDH.

    • Cause: Fetal Bovine Serum (FBS) contains endogenous LDH.

    • Solution: Reduce FBS to 1% during the treatment phase or use heat-inactivated FBS specifically rated for low LDH activity.

  • Issue: Divergent MTT vs. Cell Counting.

    • Cause: Pyridinones may affect mitochondrial function directly without killing the cell immediately.

    • Solution: Validate "hits" with a direct cell count (Trypan Blue exclusion) or DNA content assay (Hoechst staining).

References

  • NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. Methodology for in vitro cytotoxicity screening.[1][2][3]Link

  • Ding, H., et al. (2012). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives.[4] Molecules, 17(4), 4703-4716.[4] (Demonstrates cytotoxicity protocols for N-substituted pyridines). Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Authoritative guide on MTT/LDH assay validity). Link

  • Taha, I., et al. (2023). 2-Pyridone scaffold as a precursor for different nitrogen-containing compounds: Synthesis, in vitro anticancer evaluation, and molecular docking.[5] RSC Advances. (Context for pyridinone scaffold bioactivity). Link

Experimental setup for microwave-assisted Biginelli condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental setup, optimization, and scale-up of the Biginelli cyclocondensation reaction using microwave (MW) irradiation. Traditionally a slow, low-yield multicomponent reaction (MCR) requiring strong acid catalysis, the microwave-assisted protocol reduces reaction times from hours to minutes (


 min) while significantly improving yield (

) and purity.

This note targets researchers in medicinal chemistry and drug discovery, focusing on the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)—pharmacophores exhibiting calcium channel blocking, antiviral, and anticancer activities (e.g., Monastrol).[1][2][3][4]

Mechanistic Insight & Microwave Effects

The Biginelli reaction involves the condensation of an aldehyde, a


-keto ester, and urea.[2][3][5][6]

Why Microwave? The reaction proceeds through a polar transition state (specifically the iminium intermediate). Microwave irradiation couples directly with these polar species via dipolar polarization , allowing for rapid internal heating that conventional thermal conduction cannot match.

  • Thermal Effect: Rapid superheating of solvents above their boiling points in sealed vessels accelerates kinetics (Arrhenius equation).

  • Specific Microwave Effect: Stabilization of the polar transition state, reducing the activation energy (

    
    ).
    
Reaction Pathway Diagram

BiginelliMechanism Start Reactants (Aldehyde + Urea) Inter1 Acylimine Intermediate Start->Inter1 Acid Cat. -Hu2082O Step2 Nucleophilic Addition (Enol of u03b2-Keto Ester) Inter1->Step2 MW Irradiation (Polar TS Stabilization) Inter2 Open Chain Ureide Step2->Inter2 End Cyclization & Dehydration (DHPM Product) Inter2->End -Hu2082O

Figure 1: Mechanism of the Biginelli reaction highlighting the microwave-accelerated interception of the imine intermediate.

Experimental Setup & Equipment

Instrumentation
  • Reactor Type: Monomode Microwave Reactor (Recommended for scale

    
     mL) or Multimode (for parallel synthesis).
    
    • Why: Monomode cavities provide a standing wave with high field density, ensuring reproducible heating profiles critical for kinetic studies.

  • Vessel: 10 mL or 30 mL Borosilicate glass vials with PEEK/Teflon crimp caps.

    • Safety Note: Vessels must be rated for

      
       bar pressure to handle solvent superheating.
      
  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal).

    • Protocol: Use Fiber Optic for optimization to avoid lag time associated with IR sensing through glass.

Reagent Selection Strategy
ComponentRecommendationRationale
Aldehyde Aromatic/HeterocyclicElectron-withdrawing groups (e.g.,

,

) accelerate reaction; Electron-donating groups may require longer hold times.

-Keto Ester
Ethyl AcetoacetateStandard substrate; stable and forms reactive enol.
Urea/Thiourea 1.2 - 1.5 equiv.Excess is required as urea can decompose (hydrolysis) under high thermal stress.
Catalyst Ytterbium Triflate

Lewis Acid: Water-tolerant, recyclable, and highly active under MW conditions.
Solvent Ethanol or Solvent-FreeEthanol: High loss tangent (

) ensures efficient MW absorption. Solvent-Free: Maximizes "Green" potential but requires careful temperature monitoring to prevent thermal runaway.

Standard Operating Protocol (SOP)

Protocol A: Lewis Acid Catalyzed Synthesis (High Yield)

Target: Synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.[7][8]

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, charge:

    • Benzaldehyde (

      
      , 
      
      
      
      )
    • Ethyl acetoacetate (

      
      , 
      
      
      
      )
    • Urea (

      
      , 
      
      
      
      )
    • 
       (
      
      
      
      ,
      
      
      )
    • Ethanol (

      
      )
      
  • Sealing: Add a magnetic stir bar. Crimp the vial with a PTFE-lined septum cap.

  • Irradiation:

    • Mode: Dynamic Power (maintain target Temp).

    • Temperature:

      
      .
      
    • Hold Time: 10 minutes.

    • Stirring: High (

      
      ).
      
    • Note: The pressure will rise to approx.

      
      .
      
  • Workup:

    • Cool the vial to

      
       using compressed air (built-in feature of most reactors).
      
    • Pour the reaction mixture into crushed ice (

      
      ).
      
    • Stir for 5 minutes; the solid product will precipitate.

  • Purification:

    • Filter the crude solid using a Büchner funnel.

    • Wash with ice-cold ethanol (

      
      ) and water.
      
    • Recrystallize from hot ethanol if necessary.

Protocol B: Green Solvent-Free Synthesis

Catalyst: Sulfamic Acid (


) or Fruit Acid (Lemon Juice).
  • Mix reactants (1:1:1.2 ratio) + Sulfamic acid (

    
    ) in a mortar and pestle to form a paste.
    
  • Transfer to MW vial (open vessel or loosely capped to allow water escape).

  • Irradiate at constant power (e.g.,

    
    ) for 
    
    
    
    minutes. Pulse heating (30s on, 10s off) prevents charring.
  • Wash solid with water to remove catalyst and excess urea. Dry in vacuo.

Experimental Workflow Diagram

ExperimentalWorkflow Prep 1. Preparation Mix Aldehyde, Urea, u03b2-Keto Ester + Catalyst in MW Vial Seal 2. Sealing Crimp Cap (Pressure Rated) Insert into Cavity Prep->Seal Irradiate 3. Irradiation 120°C | 10 min | Dynamic Power Monitor Pressure (<15 bar) Seal->Irradiate Cool 4. Cooling & Quench Air cool to 50°C Pour into Crushed Ice Irradiate->Cool Isolate 5. Isolation Filtration & Washing (Cold EtOH) Recrystallization Cool->Isolate

Figure 2: Step-by-step workflow for the microwave-assisted synthesis of DHPMs.

Data Analysis & Optimization

Comparative Yields: Thermal vs. Microwave

The following data illustrates the efficiency gains when switching from conventional reflux to microwave irradiation.

EntryCatalystConditionTimeYield (%)Ref
1

(conc.)[2][9]
Reflux (EtOH)18 hrs65%[1]
2

Reflux (EtOH)5 hrs82%[2]
3

MW (

)
10 min 92% [2]
4Sulfamic AcidMW (Solvent-free)3 min90%[3]
5Lemon JuiceMW (Solvent-free)5 min88%[4]
Troubleshooting Guide
  • Low Yield: Check the aldehyde reactivity. For electron-rich aldehydes (e.g., 4-methoxybenzaldehyde), increase reaction time to 15-20 mins or temperature to

    
    .
    
  • Charring/Decomposition: Common in solvent-free methods. Reduce MW power or switch to "Power Cycling" mode (active cooling during irradiation).

  • Pressure Errors: If pressure exceeds vessel limits (

    
    ), reduce the volume of ethanol or switch to a solvent with a lower vapor pressure (e.g., 2-propanol).
    

References

  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937–6963. Link

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[5] Lanthanide Triflates as Efficient Catalysts for the One-Pot Synthesis of

    
    -Amino Phosphonates. The Journal of Organic Chemistry, 65(12), 3864–3868. (Cited for Yb(OTf)3 efficiency).[9] Link
    
  • Nandini, P., et al. (2014). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry.[2] Link

  • Patil, S., et al. (2011). Biginelli reaction using lemon juice as catalyst under microwave irradiation.[8] Blucher Proceedings. Link

  • Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry.[2][3][7][8][10][11][12][13] Wiley-VCH. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Biginelli Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for maximizing yield and purity in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Objective: To provide actionable troubleshooting, mechanistic insights, and optimized protocols for the Biginelli multicomponent reaction.

Introduction: Revitalizing an "Old Dog"

The Biginelli reaction (1893) is the premier multicomponent reaction (MCR) for accessing the dihydropyrimidine scaffold, a privileged structure in drug discovery (e.g., Monastrol, calcium channel blockers).[1] While the classical HCl-catalyzed ethanol reflux is simple, it often suffers from low yields (20–50%), particularly with aliphatic aldehydes or sterically hindered substrates.

This guide moves beyond 19th-century chemistry, integrating modern Lewis acid catalysis, solvent-free techniques, and mechanistic "hacks" like the Atwal modification to consistently achieve yields >85%.

Module 1: Critical Reaction Parameters (FAQs)

Q1: Why is my yield stuck at 40% despite long reflux times?

Diagnosis: You are likely fighting a competing equilibrium or side reaction. Technical Insight: The Biginelli reaction involves a delicate balance between the formation of the key N-acyliminium ion intermediate (Pathway A) and the Knoevenagel condensation byproduct (Pathway B).

  • The Fix:

    • Stoichiometry: Increase Urea/Thiourea to 1.5 equivalents . This pushes the equilibrium toward the imine intermediate (Pathway A) and suppresses the Knoevenagel side reaction between the aldehyde and

      
      -keto ester.
      
    • Catalyst Switch: Move from Brønsted acids (HCl, H

      
      SO
      
      
      
      ) to Lewis acids (e.g., Yb(OTf)
      
      
      , InCl
      
      
      ). Lewis acids coordinate with the carbonyl oxygen more effectively, stabilizing the acyliminium ion without causing the acid-catalyzed decomposition of sensitive aldehydes.
Q2: Which catalyst system provides the highest turnover frequency (TOF)?

Recommendation: Lanthanide triflates or Indium halides are superior to traditional mineral acids.

Catalyst ClassExamplesProsConsTypical Yield
Lewis Acids Yb(OTf)

, InCl

, LaCl

High yield, reusable, water-tolerant, mild conditions.Higher cost than mineral acids.85–95%
Promoters TMSCl (+ NaI), Iodine (I

)
Very fast, acts as water scavenger (TMSCl), inexpensive.TMSCl is moisture sensitive; requires anhydrous handling.80–92%
Brønsted Acids HCl, H

SO

, PTSA
Cheap, readily available.Corrosive, low yield with acid-sensitive substrates, side reactions.40–60%
Green/Solid Ionic Liquids, ZeolitesSolvent-free potential, easy workup.Can be viscous, mass transfer limitations.75–90%
Q3: My aliphatic aldehyde (e.g., butyraldehyde) yields a "gooey" mess. Why?

Root Cause: Aliphatic aldehydes are prone to enolization and self-aldol condensation under the acidic conditions required for the Biginelli reaction. They lack the stability of the aromatic ring found in benzaldehyde derivatives. Solution: Do not use the standard one-pot acidic protocol.

  • Protocol: Switch to the Atwal Modification (see Module 3). This method pre-forms the enone and reacts it with a protected urea under neutral conditions, bypassing the acidic environment that destroys your aldehyde.

Module 2: Mechanistic Visualization & Troubleshooting

Understanding the competition between the desired pathway and the "Knoevenagel trap" is essential for optimization.

Figure 1: Reaction Mechanism & Competitive Pathways

BiginelliMechanism Start Reagents: Aldehyde + Urea + Beta-Keto Ester Imine Intermediate A: N-Acyliminium Ion (Desired Path) Start->Imine Acid Cat. (Fast with Urea excess) Knoevenagel Intermediate B: Knoevenagel Adduct (Side Trap) Start->Knoevenagel Slow if Urea low (Reversible) Intermed_C Open Chain Ureide Imine->Intermed_C + Beta-Keto Ester (Michael Addition) Byproduct Byproduct: Bis-Ureide / Polymer Knoevenagel->Byproduct Reaction with 2nd Urea Cyclization Intramolecular Cyclization Intermed_C->Cyclization - H2O (Dehydration) Product Final Product: 3,4-Dihydropyrimidin-2(1H)-one Cyclization->Product Final Step

Caption: The "Imine Route" (Left) is the desired pathway. Excess urea and Lewis acids favor the formation of the N-acyliminium ion over the Knoevenagel adduct (Right), which leads to dead-end byproducts.

Module 3: Optimized Experimental Protocols

Protocol A: The "Modern Standard" (Lewis Acid Catalyzed)

Best for: Aromatic aldehydes, high throughput, and scale-up.

Reagents:

  • Aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)[2]

  • Urea (1.5 mmol) [Critical Excess] [2]

  • Catalyst: Ytterbium Triflate [Yb(OTf)

    
    ] (5 mol%) OR Indium Chloride [InCl
    
    
    
    ] (10 mol%)
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH) – 2 mL

Step-by-Step:

  • Combine aldehyde,

    
    -keto ester, and urea in a round-bottom flask.
    
  • Add solvent (MeCN is preferred for rate; EtOH for green chemistry).

  • Add the catalyst.

  • Reflux for 2–4 hours (monitor via TLC, solvent system Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Pour the mixture into crushed ice/cold water.

  • Purification: The solid product usually precipitates. Filter, wash with cold water/ethanol, and recrystallize from hot ethanol.

    • Note: The catalyst (if Yb) can often be recovered from the aqueous phase.

Protocol B: The "Speed Demon" (Microwave-Assisted)

Best for: Rapid library generation, solvent-free synthesis.

Reagents:

  • Same stoichiometry as Protocol A (1:1:1.5).

  • Catalyst: Zinc Chloride (ZnCl

    
    ) or Sulfamic Acid (NH
    
    
    
    SO
    
    
    H) (10 mol%).
  • Solvent: None (Solvent-free) or minimal Ethanol drops to make a paste.

Step-by-Step:

  • Mix all reagents thoroughly in a microwave-safe vial.

  • Irradiate at 100–120°C (approx. 200-300W) for 10–15 minutes .

  • Safety: Ensure the vessel is not sealed tight unless using a dedicated pressurized microwave reactor (CO

    
     evolution possible).
    
  • Workup: Add crushed ice to the reaction mass. The solid product precipitates immediately. Filter and recrystallize.

Protocol C: The "Atwal Modification" (For Aliphatic Aldehydes)

Best for: Unstable aliphatic aldehydes, sterically hindered substrates.

Concept: Decouples the reaction into two mild steps to prevent aldehyde decomposition.

Step-by-Step:

  • Step 1 (Enone Formation): Condense the aliphatic aldehyde with the

    
    -keto ester (Knoevenagel) using a mild base (e.g., Piperidine/Acetic Acid) to isolate the 
    
    
    
    -unsaturated ketone.
  • Step 2 (Condensation): React the isolated enone with a protected urea (e.g., N-methoxyurea or S-benzylisothiourea) in DMF/MeCN with mild base (NaHCO

    
    ) to form the 1,4-dihydropyrimidine.
    
  • Step 3 (Deprotection/Cyclization): Treat the intermediate with TFA (Trifluoroacetic acid) or dilute HCl to remove the protecting group and force cyclization to the final DHPM.

Module 4: Troubleshooting Decision Tree

Use this logic flow to resolve specific experimental failures.

BiginelliTroubleshooting Problem Problem Encountered? LowYield Low Yield (<40%) Problem->LowYield Gooey Gooey/Polymerized Product Problem->Gooey Impure Product Impure / Side Products Problem->Impure CheckAldehyde Is Aldehyde Aliphatic? LowYield->CheckAldehyde CheckTemp Temperature too high? Gooey->CheckTemp CheckKnoevenagel Knoevenagel Product Present? Impure->CheckKnoevenagel UseAtwal Use Atwal Modification CheckAldehyde->UseAtwal Yes CheckUrea Urea Excess? CheckAldehyde->CheckUrea No IncreaseUrea Increase Urea to 1.5 eq CheckUrea->IncreaseUrea No (<1.2 eq) ChangeCat Switch to Lewis Acid (Yb(OTf)3 or TMSCl) CheckUrea->ChangeCat Yes (>1.2 eq) LowerTemp Reduce Temp / Use MeCN CheckTemp->LowerTemp AddPromoter Add TMSCl (Promoter) to scavenge water CheckKnoevenagel->AddPromoter Yes

Caption: Diagnostic flow for resolving common yield and purity issues in DHPM synthesis.

References

  • Kappe, C. O. (1993). "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963. Link

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). "Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions." The Journal of Organic Chemistry, 65(12), 3864–3868.[3] Link

  • Atwal, K. S., et al. (1987). "Synthesis of substituted 1,2,3,4-tetrahydropyrimidines." The Journal of Organic Chemistry, 52(16), 3562-3566. Link

  • Ranu, B. C., Hajra, A., & Jana, U. (2000). "Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones... An Improved Procedure for the Biginelli Reaction." The Journal of Organic Chemistry, 65(19), 6270–6272. Link

  • Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). "Unprecedented Catalytic Three Component One-Pot Condensation Reaction: An Efficient Synthesis of 5-Alkoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones." The Journal of Organic Chemistry, 63(10), 3454–3457. Link

  • Li, J., et al. (2011). "Chlorotrimethylsilane (TMSCl) as an efficient promoter... for Biginelli type MCR."[4] Molecular Diversity, 15, 529–539. Link

Sources

Troubleshooting low yield in 1,2-dihydropyridin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-2ONE-YIELD Status: Open Assigned Specialist: Senior Application Scientist[1][2]

🔬 Triage: Is Your Yield Actually Low?

Before optimizing reaction conditions, we must validate product identification. Many researchers report "0% yield" because they are looking for the wrong spectroscopic signature.[3] 1,2-dihydropyridin-2-one exists in a tautomeric equilibrium with 2-hydroxypyridine.[1][2][4][5]

The Tautomer Trap
  • The Symptom: Your NMR in CDCl₃ shows an aromatic hydroxyl signal (singlet >11 ppm is missing) and a pyridine-like splitting pattern, leading you to believe you isolated the starting material or a side product.[1][2]

  • The Reality: In non-polar solvents (gas phase/CDCl₃), the lactim (2-hydroxypyridine) form is favored due to aromaticity.[1][2] In polar solvents (DMSO, H₂O) and the solid state, the lactam (2-pyridone) form dominates due to dipolar stabilization and dimerization.

Diagnostic Step: Run your NMR in DMSO-d₆ .[1][2][6]

  • Lactam Signal: Look for a broad NH singlet around 11.0–13.5 ppm and a carbonyl carbon (C=O) in ¹³C NMR around 160–165 ppm.[2]

  • Lactim Signal: OH signal varies; Carbon signal shifts upfield.[2][3]

Tautomerism cluster_0 Non-Polar (CDCl3/Gas) cluster_1 Polar (DMSO/H2O/Solid) Lactim Lactim Form (2-Hydroxypyridine) Favored by Aromaticity Lactam Lactam Form (2-Pyridone) Favored by Dipole/H-Bond Lactim->Lactam Solvent Polarity Increase Lactam->Lactim Non-polar dilution

Figure 1: Solvent-dependent tautomeric equilibrium.[1][2][3] 2-Pyridone is the dominant species in polar media and solid state.[1][2][7][8]

🛠 Module 1: De Novo Synthesis (Guareschi-Thorpe)

Context: You are building the ring using cyanoacetamide and a 1,3-dicarbonyl (or equivalent).[1][2][9] Common Failure: Formation of open-chain Knoevenagel adducts or polymerization.[1][2]

Troubleshooting Protocol

Q: My reaction turns black/tarry with low yield. A: This indicates uncontrolled polymerization of the 1,3-dicarbonyl.

  • Fix: Switch from strong bases (KOH/NaOH) to a buffered system. Use ammonium carbonate or piperidine acetate .[2][3] The "Green Guareschi-Thorpe" modification using aqueous ammonium carbonate often provides cleaner profiles than the classical ethanolic alkoxide route.[1][2]

Q: I isolated the intermediate, but it won't cyclize. A: The Knoevenagel intermediate (open chain) often precipitates. Cyclization requires heat and often a slightly higher pH.[2][3]

  • Protocol Adjustment: If using the two-step method, isolate the intermediate and reflux in aqueous NaOH (1.1 eq) followed by careful acidification.[1]

Optimized Workflow (Aqueous Carbonate Method)
  • Mix: 1.0 eq Aldehyde + 1.0 eq 1,3-dicarbonyl + 1.2 eq Cyanoacetamide.

  • Catalyst: Add 1.5 eq Ammonium Carbonate (solid).

  • Solvent: Water (0.5 M concentration).

  • Conditions: Heat to 50–80°C. The product often precipitates as the reaction cools.

Guareschi Start Reagents: Cyanoacetamide + 1,3-Dicarbonyl Base Base Selection Start->Base StrongBase Strong Base (KOH/EtOH) Risk: Polymerization Base->StrongBase Classic WeakBase Buffered (Ammonium Carbonate/H2O) Benefit: Clean Precipitation Base->WeakBase Recommended Intermediate Knoevenagel Adduct (Open Chain) StrongBase->Intermediate WeakBase->Intermediate Cyclization Cyclization (Requires Heat/NH3) Intermediate->Cyclization - H2O Product 3-Cyano-2-pyridone Cyclization->Product

Figure 2: Decision pathway for Guareschi-Thorpe condensation.[1][2] Buffered aqueous conditions minimize side reactions.

🛠 Module 2: Oxidation Route (Decker Oxidation)

Context: You have a pyridinium salt (from pyridine alkylation) and need to oxidize it to the pyridone. Common Failure: Regioselectivity issues (2- vs 6-position) or difficulty removing iron byproducts (if using ferricyanide).[1][2]

Critical Parameters

1. The Oxidant: While Potassium Ferricyanide (K₃Fe(CN)₆) is the gold standard (Decker Oxidation), it creates massive iron waste.[1]

  • Alternative: For small scale, consider Fremy’s salt or mild peroxides , though these are finicky.[3]

  • Modern:[1][2][3]Iridium-catalyzed C-H activation is viable for high-value intermediates but requires specific directing groups.[1][2]

2. Regioselectivity (The Steric Rule): Oxidation occurs at the most electron-deficient carbon adjacent to nitrogen.[1][2]

  • Small N-substituent (Me): Oxidation favors the less hindered C-2.[1][2]

  • Bulky N-substituent (t-Butyl): Oxidation may shift to C-6 or stall.[1][2]

  • 3-Substituted Pyridines: Oxidation usually occurs at C-6 (para to the substituent) if C-2 is sterically crowded, but electronic effects (EWG at C-3) can direct oxidation to C-2.[1][2]

Ferricyanide Protocol Clean-Up

Issue: "I have a yield of 120% (product + iron salts)." Solution:

  • Quench reaction with inorganic acid to pH 3–4.

  • Chelation Wash: Wash the organic extract with saturated EDTA or sodium potassium tartrate (Rochelle's salt) solution to sequester iron ions.[2]

  • Continuous Extraction: If the product is water-soluble, use a continuous liquid-liquid extractor (CHCl₃) for 24h.[1][2]

🚨 Module 3: The "Black Hole" (Purification & Isolation)

The #1 cause of low yield is not the reaction; it is the work-up. 2-Pyridones are amphoteric and highly polar.[1][2] They love water.[2][3] Standard extraction (EtOAc/Water) often leaves 50%+ of the product in the aqueous phase.[2]

Solubility Management Table
Solvent SystemSuitabilityNotes
Ethyl Acetate ❌ PoorOften too non-polar to extract unsubstituted pyridones efficiently.[1][2]
DCM / Methanol (9:1) ✅ GoodBest for extraction.[1][2] The methanol helps pull the polar lactam.[2]
n-Butanol ✅ ExcellentUse for very polar pyridones.[1][2] High boiling point is the downside.[2]
Water (pH adjusted) ⚠️ Critical2-Pyridones can be protonated (cation) or deprotonated (anion).[1][2][10]
The "Salting Out" Protocol

If your product is stuck in the aqueous phase:

  • Saturate: Add NaCl until the aqueous layer is saturated.

  • pH Adjustment: Adjust aqueous pH to the isoelectric point (usually pH 6–7 for neutral pyridones, or pH 2–3 for 3-cyano derivatives).[1][2]

    • Note: 3-cyano-2-pyridones are acidic; they precipitate upon acidification (HCl to pH 2).[1][2]

  • Extraction: Extract 5x with CHCl₃:Isopropanol (3:1).

📚 References

  • Tautomerism & Solvent Effects:

    • Mechanism:[1][2][3][6][11][12] "Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone."[1][2][4][5] ResearchGate.[2][3][10]

  • Guareschi-Thorpe Optimization:

    • Green Chemistry:[3] "Advanced Guareschi–Thorpe synthesis of pyridines in green buffer... ammonium carbonate."[2] NIH/PubMed.[2][3]

    • Classic Review: "Guareschi-Thorpe Condensation."[1][2] DrugFuture.

  • Decker Oxidation & Regioselectivity:

    • Regioselectivity:[1][2][3] "Regioselective Oxidation of 3-Substituted Pyridinium Salts." Molecules (MDPI). [1][2]

    • Modern C-H Activation: "Synthesis of Phenol–Pyridinium Salts Enabled by... Iridium Photocatalysis."[2][3] NIH/PubMed.[2][3]

  • Purification Strategies:

    • Water Soluble Isolation: "Bioactive 2-pyridone-containing heterocycle syntheses... purification issues." RSC Publishing.[2][3]

Sources

Technical Support Center: Improving Selectivity in the Synthesis of Dihydropyridinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Dihydropyridinone Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing dihydropyridinone derivatives. These heterocyclic scaffolds are of immense interest in medicinal chemistry, forming the core of various therapeutic agents, including calcium channel blockers and anti-inflammatory drugs.[1][2]

Achieving high selectivity—be it regioselectivity, diastereoselectivity, or enantioselectivity—is often the most critical challenge in synthesizing these molecules. An impure isomeric mixture can lead to significant downstream challenges in purification, characterization, and pharmacological evaluation. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthetic outcomes.

Troubleshooting Guide: Common Selectivity Issues

This section addresses specific problems you may encounter during your experiments, providing explanations grounded in reaction mechanisms and offering actionable solutions.

Issue 1: Poor Regioselectivity in Biginelli-Type Reactions

Q: My reaction is producing a mixture of the desired 3,4-dihydropyrimidin-2(1H)-one and other regioisomers, such as Hantzsch-type dihydropyridines. How can I improve selectivity for the target product?

A: This is a classic challenge in multicomponent reactions where multiple condensation pathways compete. The widely accepted mechanism for the Biginelli reaction involves the formation of a key N-acyliminium ion intermediate from the aldehyde and urea.[3] However, a competing Knoevenagel condensation between the aldehyde and the β-ketoester can lead to undesired byproducts.

Causality & Solutions:

  • Catalyst Choice is Crucial: The nature of the acid catalyst profoundly influences which pathway is favored.

    • Brønsted Acids (e.g., HCl, p-TsOH): These traditional catalysts can sometimes promote the Knoevenagel pathway, leading to side products.[1]

    • Lewis Acids (e.g., Yb(OTf)₃, InCl₃, ZrCl₄): Lewis acids often show improved selectivity.[4][5] They effectively activate the aldehyde carbonyl for nucleophilic attack by urea, favoring the formation of the critical N-acyliminium intermediate over the Knoevenagel adduct. It has been reported that a catalyst is often fundamental in improving selectivity towards one reaction pathway.[6]

    • Recommendation: Screen a panel of Lewis acids. Start with milder options like ZnCl₂ before moving to stronger, more oxophilic catalysts like lanthanide triflates.

  • Reaction Conditions & Solvent:

    • Solvent-Free Conditions: Heating the neat reaction mixture can often accelerate the desired reaction and minimize side product formation by increasing the concentration of reactants.[7][8]

    • Microwave Irradiation: This technique can dramatically shorten reaction times and improve yields and selectivity by promoting rapid, uniform heating.[9][10]

  • Order of Addition/Pre-formation:

    • While less common for a one-pot reaction, pre-forming the adduct between the aldehyde and urea before adding the β-ketoester can sometimes direct the reaction toward the desired product. This is a key principle in the Atwal modification of the Biginelli synthesis.[11]

Issue 2: Low Diastereoselectivity

Q: My synthesis yields the correct dihydropyridinone, but as a nearly 1:1 mixture of diastereomers. How can I control the stereocenter at the C4 position?

A: The primary diastereoselectivity-determining step is the nucleophilic attack of the β-ketoester enol/enolate onto the planar N-acyliminium ion. The facial selectivity of this attack dictates the resulting stereochemistry.

Causality & Solutions:

  • Steric Hindrance: The steric bulk of your substrates can be leveraged to control diastereoselectivity.

    • Bulky Aldehydes or Ketoesters: Introducing bulky substituents on either the aldehyde or the ketoester can create a steric bias, forcing the components to approach from the less hindered face.

    • Recommendation: If your synthetic plan allows, consider using a more sterically demanding group that can be removed or modified later.

  • Catalyst-Controlled Diastereoselection:

    • Chiral Catalysts: While primarily used for enantioselection, some chiral Lewis or Brønsted acids can also influence diastereoselectivity by creating a structured transition state.

    • Cascade Reactions: Advanced methods, such as a C-H activation–cyclization–reduction cascade, have been shown to produce highly substituted tetrahydropyridines with excellent diastereoselectivity (>95% d.r.).[12]

  • Reaction Temperature:

    • Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy. Reactions that are kinetically controlled are more likely to show improved diastereoselectivity at reduced temperatures.

    • Recommendation: If your reaction proceeds at reflux, try running it at room temperature or even 0 °C for a longer period. Monitor the reaction closely, as the rate will be significantly slower.

Issue 3: Achieving Enantioselectivity

Q: My product is a racemic mixture. What are the state-of-the-art methods for synthesizing a single enantiomer of a dihydropyridinone derivative?

A: Inducing enantioselectivity requires creating a chiral environment during the reaction. This is almost exclusively achieved through asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantioenriched product.

Causality & Solutions:

  • Chiral Brønsted Acid Catalysis: This is a powerful strategy where a chiral acid, such as a SPINOL-derived phosphoric acid, protonates the iminium intermediate. The bulky chiral counteranion then shields one face of the intermediate, directing the nucleophilic attack of the ketoester to the other face.[13]

  • Organocatalysis:

    • N-Heterocyclic Carbenes (NHCs): Chiral NHCs can catalyze reactions like the aza-Claisen rearrangement to construct dihydropyridinone scaffolds with high enantioselectivity.[14]

    • Isothiourea Catalysts: Chiral isothioureas can generate C(1)-ammonium enolates from esters, which can then add to pyridinium salts in a highly regio- and stereoselective manner to furnish enantioenriched 1,4-dihydropyridines.[15]

  • Chiral Lewis Acid Catalysis: A chiral Lewis acid (often a metal complex with a chiral ligand) coordinates to the aldehyde or another reaction component. This coordination creates a rigid, asymmetric environment that dictates the stereochemical outcome of the reaction. Ytterbium triflate [Yb(OTf)₃] is a commonly used Lewis acid in Biginelli reactions, and chiral versions of such catalysts can be employed for asymmetric synthesis.[4]

Catalyst TypeGeneral MechanismAdvantagesCommon Issues
Chiral Brønsted Acids Forms a chiral ion pair with the N-acyliminium intermediate, blocking one face.High enantioselectivities, low catalyst loadings.Catalyst can be sensitive to moisture and air.
Organocatalysis (e.g., NHCs) Covalent catalysis; forms a chiral intermediate (e.g., Breslow intermediate).Metal-free, robust catalysts.Substrate scope can be limited.
Chiral Lewis Acids Coordinates to carbonyls to create a rigid, asymmetric transition state.Broad substrate scope, well-established field.Metal contamination of the final product, cost.
Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction has a very low yield or fails completely. What should I check first?

A1: Low yields are a frequent problem, often with simple solutions.[16][17]

  • Catalyst Inactivity: Ensure your catalyst is active. Lewis acids can be deactivated by moisture. If using a heterogeneous catalyst, ensure it hasn't been poisoned from previous runs. The classical uncatalyzed reaction often gives poor yields (20-40%).[6]

  • Reagent Purity: Impurities in aldehydes (e.g., corresponding carboxylic acid from oxidation) or β-ketoesters can inhibit the reaction. Use freshly distilled or purified reagents.

  • Reaction Temperature/Time: The classic Biginelli reaction often requires prolonged heating.[18] Ensure you are heating for a sufficient duration and at the right temperature. Monitor progress by TLC to avoid premature workup or product degradation from excessive heat.

  • Steric Hindrance: Highly substituted or bulky starting materials may require more forcing conditions or a more active catalyst to proceed efficiently.[17]

Q2: Can I use aliphatic aldehydes in the Biginelli reaction? My yields are consistently poor.

A2: Yes, but they are challenging. Aliphatic aldehydes are prone to self-condensation (aldol reaction) under acidic conditions and are often less reactive than aromatic aldehydes.[17][19]

  • Milder Catalysts: Use a milder Lewis acid to avoid promoting self-condensation.

  • Solvent-Free or Microwave Conditions: These methods can improve yields by accelerating the desired multicomponent reaction over competing pathways.[10]

  • Slow Addition: Adding the aliphatic aldehyde slowly to the mixture of the other components and the catalyst can help maintain a low concentration, disfavoring self-condensation.

Q3: How can I make my dihydropyridinone synthesis "greener" and more sustainable?

A3: Green chemistry principles are increasingly important.

  • Solvent-Free Synthesis: As mentioned, performing the reaction neat (without solvent) is highly effective and reduces waste.[8][20]

  • Water as a Solvent: Some catalytic systems, particularly those using certain heteropolyacids or zeolites, can be effective in water, the ultimate green solvent.[5]

  • Recyclable Catalysts: Employ heterogeneous catalysts like clays, zeolites, or polymer-supported catalysts.[5][20] These can be filtered off after the reaction and reused multiple times, reducing cost and waste.[20][21] Ionic liquids are another option as they can act as both the solvent and catalyst and are often recyclable.[8]

Visualizing the Core Mechanism & Troubleshooting

Understanding the reaction pathway is key to effective troubleshooting. The following diagrams illustrate the accepted mechanism of the Biginelli reaction and a logical workflow for addressing selectivity issues.

Caption: The Biginelli reaction mechanism.

Troubleshooting_Workflow Start Poor Selectivity Observed IssueType What is the issue? Start->IssueType Regio Regioselectivity IssueType->Regio Mixture of Isomers Diastereo Diastereoselectivity IssueType->Diastereo Poor d.r. Enantio Enantioselectivity IssueType->Enantio Racemic Product Regio_Sol1 Screen Lewis Acid Catalysts (e.g., Yb(OTf)₃, InCl₃) Regio->Regio_Sol1 Diastereo_Sol1 Lower Reaction Temperature Diastereo->Diastereo_Sol1 Enantio_Sol1 Employ Chiral Catalyst (Brønsted Acid, Lewis Acid, Organocatalyst) Enantio->Enantio_Sol1 Regio_Sol2 Attempt Solvent-Free or Microwave Conditions Regio_Sol1->Regio_Sol2 End Selectivity Improved Regio_Sol2->End Diastereo_Sol2 Increase Steric Bulk of Substrates Diastereo_Sol1->Diastereo_Sol2 Diastereo_Sol2->End Enantio_Sol1->End

Caption: Workflow for troubleshooting selectivity.

Experimental Protocol: Lewis Acid-Catalyzed Solvent-Free Synthesis

This protocol describes a general, high-yielding, and selective method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions, which often favors the desired regioisomer and simplifies purification.[4][7][8]

Objective: To synthesize 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one with high yield and selectivity.

Materials:

  • Benzaldehyde (1.0 eq, 10 mmol, 1.06 g)

  • Ethyl acetoacetate (1.0 eq, 10 mmol, 1.30 g)

  • Urea (1.5 eq, 15 mmol, 0.90 g)

  • Ytterbium(III) Triflate [Yb(OTf)₃] (2 mol%, 0.2 mmol, 0.124 g)

  • Ethanol (for recrystallization)

  • Deionized Water

Procedure:

  • Preparation: In a 50 mL round-bottom flask, thoroughly grind urea and Yb(OTf)₃ together using a glass rod to ensure fine dispersion of the catalyst.

  • Addition of Reagents: To the flask containing the urea-catalyst mixture, add benzaldehyde and ethyl acetoacetate.

  • Reaction: Equip the flask with a reflux condenser (to prevent loss of volatile reagents) and place it in a preheated oil bath at 90-100 °C.

  • Monitoring: Stir the reaction mixture. The mixture will become a molten slurry and then gradually solidify as the product forms. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting benzaldehyde spot has disappeared (typically 1-2 hours).

  • Workup: Remove the flask from the oil bath and allow it to cool to room temperature. The reaction mixture should be a solid mass.

  • Isolation: Add 20 mL of cold water to the flask and break up the solid with a spatula. Stir the slurry vigorously for 15 minutes to dissolve any remaining urea and water-soluble byproducts.

  • Filtration: Filter the solid product using a Büchner funnel. Wash the solid cake thoroughly with cold water (2 x 15 mL) to remove any residual catalyst and unreacted urea.

  • Purification: The crude product is often of high purity. For further purification, recrystallize the solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Filter the purified crystals and dry them under vacuum to obtain the final product.

References
  • Attri, P., et al. (2014). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry. Available at: [Link]

  • De, C. K., & Seidel, D. (2011). Enantioselective Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones and 2,3-Dihydropyridin-4(1H)-ones from β-Substituted β-Hydroxyaminoaldehydes. Organic Letters. Available at: [Link]

  • A Review on Synthesis and Biological Potential of Dihydropyridines. (2023). ResearchGate. Available at: [Link]

  • Biginelli reaction. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Enantioselective Synthesis of Dihydropyridinone 7aaa a,b,c. (n.d.). ResearchGate. Available at: [Link]

  • Smith, A. D., et al. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Chemical Science. Available at: [Link]

  • Nazifi, M., et al. (2024). Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Catalyzed by A Cd-Based Covalent Organic Framework Under Solvent-Free Conditions. Chemical Methodologies. Available at: [Link]

  • Suma C, et al. (2020). Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharma and Bio Sciences.
  • Anjaneyulu, B., & Dharma Rao, G. B. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2013). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Design and Synthesis of Classical Dihydropyrimidone Derivatives from Azosalicyaldehydes. (2015). Der Pharma Chemica.
  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • A Review on 3, 4-dihydropyrimidinone Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Catalytic Synthesis of 3,4-dihydropyrimidin-2(1H)-ones under Green Conditions and by Keggin type Heteropolyacid catalyst H7[PMo8V4O40]. (2012). DergiPark.
  • Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. (2023). MDPI. Available at: [Link]

  • Proposed reaction mechanism for the preparation of dihydropyrimidinone. (n.d.). ResearchGate. Available at: [Link]

  • Muscat, C., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Chemistry. Available at: [Link]

  • Abdel-Monem, M. I., et al. (2013). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Organic Chemistry. Available at: [Link]

  • Dömling, A., et al. (2017). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ChemInform Abstract: Synthesis of Dihydropyrimidinones and Thiones by Multicomponent Reactions: Strategies Beyond the Classical Biginelli Reaction. (2025).
  • Wang, H., & Widenhoefer, R. A. (2010). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie International Edition. Available at: [Link]

  • Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. (2024). IJPPR.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI.
  • RECENT PROGRESS IN THE CHEMISTRY OF DIHYDROPYRIMIDINONES. (n.d.). Semantic Scholar.
  • Various strategies for the synthesis of dihydropyrimidones. (n.d.).
  • Lin, C.-L., et al. (2007). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Journal of Combinatorial Chemistry. Available at: [Link]

  • GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. (2024). Chemistry Journal of Moldova.
  • Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. (2020). MDPI. Available at: [Link]

  • Nazeri, M., et al. (2019).
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved February 18, 2026, from [Link]

  • One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. (n.d.).
  • Huseynzada, A., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances. Available at: [Link]

  • synthetic approaches for the synthesis of dihydropyrimidinones/ thiones (biginelli adducts): a concise review. (2020). ResearchGate. Available at: [Link]

  • Diastereoselective synthesis of substituted dihydropyrans via an oxonium–ene cycliz
  • Troubleshooting Guide. (n.d.). ResearchGate. Available at: [Link]

  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025). BenchChem.
  • New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions. (2016). MDPI. Available at: [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). MDPI. Available at: [Link]

  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences.
  • PCR Troubleshooting Guide. (n.d.). GenScript. Retrieved February 18, 2026, from [Link]

Sources

Technical Support Center: Purification of 1,2-Dihydropyridin-2-one Products

[1][2]

Current Status: Online Agent: Senior Application Scientist Topic: Troubleshooting Purification of 1,2-Dihydropyridin-2-one (2-Pyridone) Scaffolds[1][2]

Introduction: The "Chameleon" Scaffold

Welcome to the technical guide for handling 1,2-dihydropyridin-2-one derivatives. If you are experiencing streaking on TLC, peak splitting in HPLC, or "oiling out" during crystallization, you are likely battling the inherent lactam-lactim tautomerism and strong intermolecular dimerization of this scaffold.[1][2]

This guide treats the purification process not as a recipe, but as a response to the molecule's dynamic behavior in different solvent environments.

Visualizing the Challenge

The following diagram illustrates the core mechanism dictating your purification strategy: the solvent-dependent equilibrium.[2]

Tautomerismcluster_0Non-Polar Solvents(Hexane, Toluene, Chloroform)cluster_1Polar Solvents(Water, Methanol, DMSO)LactimLactim Form(2-Hydroxypyridine)DimerH-Bonded Dimer(High Stability)Lactim->DimerAggregatesLactamLactam Form(2-Pyridone)Dimer->LactamAdd Polar SolventLactam->LactimEquilibrium ShiftMonomerSolvated MonomerLactam->MonomerH-Bonds with Solvent

Figure 1: Solvent polarity dictates the dominant species.[1][2] In non-polar media, dimerization creates solubility issues; in polar media, the lactam form dominates.[1]

Module 1: Flash Chromatography (Normal Phase)

Status: Common Issue Symptom: "My compound streaks across the column" or "Tails significantly on TLC."

The Root Cause

The amide-like hydrogen (N-H) in the 2-pyridone ring is a hydrogen bond donor, while the carbonyl oxygen is an acceptor.[2] On silica gel, the basic/nucleophilic nature of the scaffold interacts strongly with acidic silanol groups (

3
Troubleshooting Protocol

Q1: I am using Hexane/EtOAc, but the separation is poor and the compound streaks. What should I change?

A: You must suppress the silanol interaction or switch the solvent system to break hydrogen bonds.[2]

  • Option A: The "Base" Modifier (Recommended)

    • Add 1% Triethylamine (TEA) to your mobile phase.[2]

    • Mechanism:[2][4][5][6][7] TEA blocks the acidic silanol sites on the silica, allowing the pyridone to elute as a sharp band.

    • Caution: Flush the column well after use; TEA can degrade silica over long periods.[2]

  • Option B: The "Polar" Switch

    • Switch to DCM/Methanol (95:5 to 90:10) .

    • Mechanism:[2][4][5][6][7] Methanol is a strong hydrogen bond donor/acceptor.[2] It effectively "out-competes" the silica surface for interaction with the pyridone, reducing streaking.[2][3]

Q2: My product is stuck at the baseline even with 100% EtOAc.

A: 2-pyridones are highly polar.[1][2]

  • Protocol: Move to a DCM/MeOH gradient. Start at 0% MeOH and ramp to 10-15%.[1][2]

  • Advanced Tip: If the compound is very polar (e.g., contains carboxylic acids or extra amines), use DCM : MeOH : NH4OH (90 : 9 : 1) .[1] The ammonia ensures the pyridone remains deprotonated/neutral if acidic groups are present, or simply acts as a stronger silanol blocker.[2]

Module 2: Crystallization & Solubility

Status: Critical Symptom: "The product oils out" or "Forms an amorphous solid instead of crystals."[2]

The Root Cause

2-pyridones have high lattice energy due to the formation of cyclic dimers (see Figure 1).[2] They "want" to be solids.[2] However, if the crystallization solvent is too non-polar, the dimer precipitates too fast (oiling out). If it's too polar, the compound stays in solution.[2]

Troubleshooting Protocol

Q1: I tried recrystallizing from hot Ethanol, but I got no recovery (too soluble).

A: Ethanol is good for breaking dimers but too good at keeping the monomer solvated.[2] You need a Dual-Solvent System .[1][2]

  • Protocol: The "Displacement" Method

    • Dissolve the crude solid in the minimum amount of hot Ethanol or IPA (Solvent A).[2]

    • Crucial Step: Allow it to cool slightly (but not to room temp).[2]

    • Dropwise add Water (Solvent B) until persistent cloudiness appears.[2]

    • Re-heat to clarify.[2]

    • Cool slowly to Room Temp, then 4°C.

    • Why: Water forces the hydrophobic backbone of the pyridone out of solution, while the alcohol keeps the transition controlled.

Q2: I am trying to precipitate from DCM with Hexane, but it oils out.

A: This is "Crash Precipitation."[2] The Hexane causes the dimers to snap together instantly, trapping solvent (oil).

  • The Fix: Use Slow Diffusion (Layering) .[2]

    • Dissolve product in minimal DCM.[2][5]

    • Carefully layer Hexane (2x volume) on top without mixing.

    • Cover and let stand overnight. The slow mixing allows organized crystal lattice formation rather than amorphous clumping.[2]

Module 3: Separation of Regioisomers (N- vs. O-Alkylation)

Status: Synthetic Impurity Symptom: "I have two spots on TLC after alkylation. Which is my product?"

The Science

The 2-pyridone anion is an ambident nucleophile .[2][8][9]

  • N-Alkylation (Thermodynamic): Usually the desired drug scaffold.[2]

  • O-Alkylation (Kinetic): Forms a pyridine ether (2-alkoxypyridine).[1][2]

Data Comparison Table: Distinguishing Isomers

FeatureN-Alkylated (Lactam)O-Alkylated (Lactim Ether)
TLC Polarity More Polar (Lower Rf)Less Polar (Higher Rf)
UV Activity Strong (Conjugated)Strong (Aromatic)
Solubility Moderate in organic solventsHigh in organic solvents
1H NMR Ring protons often shieldedRing protons often deshielded
C=O[1][2] Stretch Present (~1650-1680 cm⁻¹)Absent

Q1: How do I separate the O-alkyl impurity?

A: Flash chromatography is usually sufficient due to the polarity difference.[2]

  • Gradient: Run a shallow gradient (e.g., 0-50% EtOAc in Hexane).[1][2] The O-alkyl product will elute first (high Rf).[2] The N-alkyl (desired) will elute second (lower Rf).[2]

Q2: Can I chemically remove the O-alkyl impurity?

A: Yes. O-alkyl ethers of pyridine are often acid-labile.[1][2]

  • Protocol: Treat the mixture with dilute aqueous HCl or TFA/DCM.[2] The O-alkyl group may hydrolyze back to the starting 2-pyridone (which can then be washed away or separated), while the N-alkyl bond is generally stable to acid.[1][2]

Module 4: Preparative HPLC (Reverse Phase)

Status: Advanced Purification Symptom: "Broad peaks" or "Split peaks" on C18 columns.[2]

The Root Cause

In the aqueous mobile phase of HPLC, the tautomeric equilibrium is active. If the interconversion rate is similar to the chromatographic timescale, you get peak broadening or splitting.

Troubleshooting Protocol

Q1: Should I use an acidic or basic modifier?

A: Acidic is preferred. [2]

  • Modifier: 0.1% Formic Acid or TFA.[2]

  • Reasoning: Protonation of the carbonyl oxygen (pKa ~0.[2]75) or the nitrogen ensures the molecule exists in a single cationic form, "locking" the tautomer and sharpening the peak.

Q2: The compound is not retaining on C18.

A: 2-pyridones are small and polar.[1][2]

  • Fix: Use a C18-Aq (aqueous stable) column or a Phenyl-Hexyl column.[1][2] Phenyl columns offer pi-pi stacking interactions with the pyridone ring, often providing better selectivity and retention than standard C18.[1][2]

Decision Workflow

Use this logic flow to determine your purification route.

PurificationLogicStartCrude Reaction MixtureCheckTLCCheck TLC(DCM/MeOH 9:1)Start->CheckTLCDecision1Separation Required?CheckTLC->Decision1IsoSeparationN- vs O-Isomer?Decision1->IsoSeparationYesCrystCrystallization(EtOH/Water)Decision1->CrystNo (Just cleaning)FlashFlash ChromatographySilica + 1% TEAIsoSeparation->FlashYesHPLCPrep-HPLC(Acidic Modifier)Flash->HPLCHigh Purity NeededOilOils Out?Cryst->OilLayeringSwitch to Layering(DCM/Hexane)Oil->LayeringYes

Figure 2: Decision matrix for selecting the optimal purification technique based on impurity profile and physical state.

References

  • Tautomerism Overview: IUPAC Dissociation Constants & Tautomerism Data. National Institutes of Health (PubChem).[2]

  • Synthesis & Alkylation Selectivity: "A comparison of N- versus O-alkylation of substituted 2-pyridones." ResearchGate.[2]

  • Recrystallization Techniques: "A Green Approach to the Production of 2-pyridone Derivatives." SciELO.[2]

  • Chromatographic Behavior: "Technical Support Center: Chromatographic Purification of Pyridine Derivatives." BenchChem.[2][3]

  • Prep-HPLC Strategies: "Strategies for The Purification of Synthetic Products." Chromatography Online.[2]

Catalyst selection for efficient dihydropyridinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Welcome to the Technical Support Center. This guide addresses the synthesis of 3,4-dihydro-2(1H)-pyridones (DHPo) .

CRITICAL DISTINCTION: Please verify your target scaffold before proceeding.

  • Target: 3,4-dihydro-2-pyridones (Lactam core, often chiral at C4).[1]

  • Not to be confused with:1,4-dihydropyridines (Hantzsch products, symmetric, ester-substituted) or dihydropyrimidinones (Biginelli products, urea-derived).[1]

If you are targeting the DHPo lactam scaffold—a privileged structure in anticancer and cardiotonic drug discovery—the following modules will guide your catalyst selection based on stereochemical requirements and scale.

Catalyst Selection Matrix

Use this decision matrix to select the optimal catalytic system for your specific constraints.

Quick Reference Table
ConstraintRecommended Catalyst ClassSpecific CatalystKey AdvantageTrade-off
High Throughput / Library Gen Lewis Acid / Solid Acid

or Ultrasound
90%+ Yields, <30 min reaction.[1]Racemic products only.
Asymmetric (Enantiopure) Lewis Base (Organocatalyst) HyperBTM (Isothiourea)High ee% (>90%), metal-free.[1]Low temp (

), higher cost.[1]
Green / Scale-Up (>10g) Heterogeneous Nanocatalyst

Magnetic recovery, reusable.[1]Slower kinetics than homogeneous.
Difficult Substrates Lewis Acid

or

Activates sterically hindered aldehydes.[1]Moisture sensitive.
Decision Tree

CatalystSelection Start Target Molecule Requirements Chirality Is Chirality Required? Start->Chirality Asym Asymmetric Synthesis Chirality->Asym Yes (Pure Enantiomer) Racemic Racemic Synthesis (MCR) Chirality->Racemic No (Racemic) Scale Scale / Throughput? Green Green / Reusable? Scale->Green Scale-up (>10g) Speed Speed / Library? Scale->Speed Discovery (<100mg) HyperBTM Isothiourea (HyperBTM) [Protocol B] Asym->HyperBTM Standard NHC N-Heterocyclic Carbene (NHC) Asym->NHC Alternative Racemic->Scale SolidAcid SiO2-Pr-SO3H [Protocol A] Green->SolidAcid US_IR Ultrasound / IR Irradiation Speed->US_IR Lewis In(OTf)3 / Sc(OTf)3 Speed->Lewis Difficult Substrate

Figure 1: Strategic decision tree for selecting the appropriate catalyst based on stereochemical needs and operational scale.

Technical Deep Dive: Reaction Mechanisms

Understanding how the catalyst works is the first step in troubleshooting.

A. The Meldrum's Acid Multicomponent Reaction (Racemic)

For rapid library generation, the reaction of Meldrum's acid, an aldehyde, a


-ketoester, and ammonium acetate is the industry standard.
  • Mechanism: Knoevenagel Condensation

    
     Michael Addition 
    
    
    
    Cyclization.
  • Why Meldrum's Acid? Its high acidity (

    
    ) drives the initial Knoevenagel condensation faster than the 
    
    
    
    -ketoester (
    
    
    ), preventing cross-reactivity.[1]
B. Isothiourea-Catalyzed Asymmetric Synthesis

For chiral targets, we utilize a Lewis Base activation mode.

  • Catalyst: HyperBTM (Benzotetramisole derivative).[1]

  • Mechanism: The catalyst activates an anhydride (or acid chloride) to form an acyl-isothiouronium ion.[1] This intermediate undergoes an enantioselective [4+2] cycloaddition with a ketimine.[1]

Mechanism Substrates Aldehyde + Meldrum's Acid Knoevenagel Intermediate A: Arylidene Meldrum's Acid Substrates->Knoevenagel - H2O Michael Michael Addition (Rate Determining Step) Knoevenagel->Michael AmineFormation Ammonium Acetate + Beta-Ketoester Enamine Intermediate B: Enamine AmineFormation->Enamine - H2O Enamine->Michael Cyclization Intramolecular Cyclization (- Acetone, - CO2) Michael->Cyclization Product 3,4-Dihydro-2-pyridone Cyclization->Product

Figure 2: The convergent mechanism of the Meldrum's acid multicomponent reaction.[1] Failure at the Michael addition step is the most common cause of low yields.

Troubleshooting Guides

Module A: Troubleshooting Racemic MCR (Meldrum's Acid Route)

Issue 1: Reaction Stalls at Intermediate (Knoevenagel Adduct)

  • Symptom: TLC shows a persistent spot for the arylidene Meldrum's acid (bright yellow/orange) but no product.[1]

  • Root Cause: The enamine is not nucleophilic enough to attack the Knoevenagel adduct (Michael addition failure).

  • Solution:

    • Switch Solvent: Change from Ethanol to Acetic Acid . The acidic medium promotes the proton transfer required for the Michael addition.

    • Catalyst Spike: Add 10 mol% L-Proline . It forms a more reactive iminium intermediate, accelerating the Michael step.

Issue 2: "Gummy" or Oiling Out Products

  • Symptom: Product does not precipitate as a solid.

  • Root Cause: Incomplete removal of acetone/CO2 byproducts or oligomerization.

  • Solution:

    • Sonication: Place the reaction vessel in an ultrasonic bath for 10 minutes. This mechanical agitation often induces crystallization.

    • Workup: Pour the crude mixture into ice-cold water (not room temp). Stir vigorously for 30 minutes.

Module B: Troubleshooting Asymmetric Synthesis (Isothiourea)

Issue 1: Low Enantiomeric Excess (ee < 80%)

  • Symptom: Product forms, but chirality is poor.

  • Root Cause:

    • Temperature: Reaction temperature is too high. The "background reaction" (uncatalyzed) is competing with the catalytic cycle.[1]

    • Counter-ion Effect: If using a salt form of the catalyst.

  • Solution:

    • Cool Down: Lower temperature to

      
       .
      
    • Base Choice: Ensure you are using DIPEA (Diisopropylethylamine) to neutralize the acid generated in situ without triggering racemization.

Issue 2: Catalyst Deactivation

  • Symptom: Yield drops significantly upon scale-up or recycling.

  • Root Cause: Acyl-transfer catalysts like HyperBTM are sensitive to moisture (hydrolysis of the acyl-ammonium intermediate).[1]

  • Solution:

    • Drying: Use freshly distilled acid chlorides/anhydrides.

    • Molecular Sieves: Add 4Å molecular sieves to the reaction pot.

Experimental Protocols

Protocol A: Green Synthesis using Solid Acid Catalyst (Racemic)

Best for: Library generation, robust synthesis, no chromatography required.[1]

Reagents:

  • Aromatic Aldehyde (1.0 mmol)[1][2]

  • Meldrum's Acid (1.0 mmol)[1]

  • Methyl Acetoacetate (1.0 mmol)[1]

  • Ammonium Acetate (1.5 mmol)[1]

  • Catalyst:

    
     (Sulfonic acid functionalized silica) - 50 mg[1]
    

Procedure:

  • Activation: Heat the solid catalyst at

    
     under vacuum for 1 hour to remove adsorbed water.
    
  • Mixing: In a 10 mL vial, combine all reagents and the activated catalyst. Do not add solvent. [1][3]

  • Reaction: Heat the mixture to

    
     with vigorous stirring. The mixture will melt and become homogeneous.
    
  • Monitoring: Check TLC after 15 minutes. (Eluent: 30% EtOAc/Hexane).[1]

  • Workup: Once complete (usually < 30 mins), cool to room temperature. Add hot Ethanol (5 mL).

  • Filtration: Filter the hot mixture to recover the solid catalyst (save for reuse).

  • Crystallization: Allow the filtrate to cool. The DHPo product will crystallize. Filter and wash with cold ethanol.

Protocol B: Asymmetric Synthesis (Isothiourea Catalyzed)

Best for: Drug candidates requiring specific stereochemistry.[1]

Reagents:

  • 
    -Unsaturated Ketimine (Saccharin-derived) (0.1 mmol)[1]
    
  • Arylacetic Acid (0.12 mmol)[1]

  • Pivaloyl Chloride (0.12 mmol) - Activator[1]

  • Catalyst: HyperBTM (10 mol%)[1]

  • Base: DIPEA (0.15 mmol)[1]

  • Solvent:

    
     (Anhydrous)[1]
    

Procedure:

  • Activation: In a flame-dried flask under Argon, dissolve the Arylacetic Acid in

    
    . Add Pivaloyl Chloride and DIPEA at 
    
    
    
    .[1] Stir for 15 mins to form the mixed anhydride in situ.
  • Catalysis: Cool the mixture to

    
     . Add the Ketimine and HyperBTM catalyst.
    
  • Incubation: Stir at

    
     for 24 hours.
    
  • Quench: Quench with 0.1M HCl.

  • Purification: Extract with DCM, dry over

    
    , and purify via flash chromatography on silica gel.
    

FAQ

Q: Can I use urea instead of ammonium acetate in Protocol A? A: No. If you use urea, you will perform a Biginelli reaction , resulting in a dihydropyrimidinone (two nitrogens in the ring), not a dihydropyridinone.

Q: My product is fluorescent under UV. Is this normal? A: Yes. Many 3,4-dihydro-2-pyridones exhibit fluorescence.[1] However, intense blue fluorescence might indicate oxidation to the fully aromatic pyridone. Check proton NMR; if the C3/C4 protons (approx 2.5-4.0 ppm) are missing, your product has oxidized.[1]

Q: How do I store the solid acid catalyst? A: Store


 in a desiccator.[1] If left in open air, it absorbs moisture, which lowers the yield of the initial Knoevenagel step.

References

  • Mechanistic Insight & Lewis Acid Catalysis: Paravidino, M., et al. "3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance." Molecules, 2022.[4]

  • Asymmetric Isothiourea Catalysis: Smith, A. D., et al. "Enantioselective isothiourea-catalysed trans-dihydropyridinone synthesis using saccharin-derived ketimines." Organic & Biomolecular Chemistry, 2016.

  • Green Synthesis (Solid Acid/Meldrum's Acid): Hakimi, M., et al.[1] "SiO2-Pr-SO3H catalyzed synthesis of 3,4-dihydropyridin-2-ones."[1][4][5] Journal of the Iranian Chemical Society, 2014. [1]

  • Meldrum's Acid Utility: Dumas, A. M., & Fillion, E.[6][7][8][9][10] "Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes." Accounts of Chemical Research, 2009.

Sources

Technical Support Center: Solvent Optimization in Biginelli Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Biginelli reaction is a multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a


-keto ester, and urea.[1][2][3][4][5][6] While catalyst selection often dominates the literature, solvent choice is the silent governor of reaction efficiency .

The solvent does not merely solubilize reagents; it dictates the tautomeric equilibrium of the


-keto ester and the stability of the 

-acyliminium intermediate
. This guide provides a mechanistic rationale for solvent selection, troubleshooting protocols for low yields, and validated green chemistry alternatives.

Technical Deep Dive: Frequently Asked Questions

Q1: How does solvent polarity specifically influence the reaction mechanism?

A: The Biginelli reaction proceeds primarily through the Imine Mechanism (Kappe’s Mechanism). The solvent’s dielectric constant and hydrogen-bonding ability are critical at two specific checkpoints:

  • 
    -Acyliminium Ion Stabilization:  The condensation of urea and aldehyde forms a cationic 
    
    
    
    -acyliminium intermediate. Polar protic solvents (e.g., Ethanol, Methanol) stabilize this charged species via solvation, preventing its premature decomposition.
  • Enolization of

    
    -Keto Ester:  The nucleophilic attack on the iminium ion requires the 
    
    
    
    -keto ester to be in its enol form .
    • Protic Solvents: Can sometimes suppress enolization by hydrogen bonding to the carbonyl, stabilizing the keto form.

    • Aprotic Solvents (e.g., MeCN, THF): Often favor the enol tautomer, potentially accelerating the nucleophilic attack step, provided the catalyst is compatible.

Q2: Why is Ethanol the "Gold Standard" if it suppresses enolization?

A: Ethanol is the standard compromise. While it may slightly shift the keto-enol equilibrium toward the keto form, its ability to solubilize the polar urea and stabilize the transition states of the cyclization outweighs the enolization penalty. Furthermore, the reflux temperature of ethanol (


C) provides sufficient thermal energy to overcome the activation barrier for the final dehydration step without degrading sensitive aldehydes.
Q3: I am seeing large amounts of Knoevenagel condensation side products. Is this solvent-related?

A: Yes. If you observe the Knoevenagel adduct (benzylidene-1,3-dicarbonyl), your solvent system likely favors the wrong initial pairing .

  • Cause: Non-polar solvents or insufficient proton availability can retard the urea-aldehyde condensation. This allows the faster Knoevenagel condensation between the aldehyde and

    
    -keto ester to dominate.
    
  • Solution: Switch to a polar protic solvent (EtOH/MeOH) or increase the acidity of the medium to accelerate imine formation.

Q4: Can I perform this reaction in water?

A: Yes, and often with superior results. This utilizes the Hydrophobic Effect .

  • Mechanism: Organic reactants are forced into close proximity in aqueous suspension ("on-water" conditions), increasing the effective concentration and collision frequency.

  • Constraint: This works best for hydrophobic aldehydes. Highly water-soluble reactants may require a co-solvent or surfactant.

Visualizing the Mechanism & Solvent Influence[3][7]

The following diagram illustrates the critical "fork in the road" where solvent choice dictates whether the reaction proceeds to the desired DHPM or diverts to side products.

Biginelli_Mechanism Start Reactants: Aldehyde + Urea + Beta-Keto Ester Step1 Step 1: Urea-Aldehyde Condensation Start->Step1 SidePath Side Reaction: Knoevenagel Condensation Start->SidePath Low Polarity / Low Acidity Intermediate N-Acyliminium Ion (Key Intermediate) Step1->Intermediate SolventProtic Polar Protic Solvent (EtOH, MeOH) Stabilizes Ion Intermediate->SolventProtic Solvation SolventNonPolar Non-Polar/Aprotic Solvent (Toluene, DCM) Destabilizes Ion Intermediate->SolventNonPolar Poor Solvation Attack Nucleophilic Attack by Beta-Keto Ester (Enol) Intermediate->Attack Favored Path SolventProtic->Attack Promotes SolventNonPolar->SidePath Promotes Cyclization Cyclization & Dehydration Attack->Cyclization Product Product: 3,4-Dihydropyrimidin-2(1H)-one Cyclization->Product

Caption: Mechanistic flow showing how polar protic solvents stabilize the critical N-acyliminium ion, preventing the diversion to Knoevenagel side products.

Troubleshooting Guide

Use this table to diagnose solvent-related failures in your synthesis.

SymptomProbable Solvent CauseMechanistic ExplanationCorrective Action
Low Yield (<40%) Solvent is too non-polar (e.g., Toluene, DCM).The N-acyliminium intermediate is unstable and reverts to starting materials or forms side products.Switch to Ethanol or Acetonitrile . Add a few drops of Acetic Acid.
Precipitate is Sticky/Gummy Solvent has high boiling point or poor impurity solubility.The product is trapping impurities/solvent (occlusion).Recrystallize from Hot Ethanol or Ethyl Acetate/Hexane mix.
Reaction Time > 24h Reaction temperature too low.Activation energy for the final dehydration step is not met.Switch from Methanol (

C) to Ethanol (

C)
or Acetic Acid (

C)
.
Knoevenagel Side Product Solvent too basic or aprotic without acid catalyst.The aldehyde reacts with the

-keto ester faster than with urea.
Ensure solvent is neutral/acidic . Avoid Pyridine or basic co-solvents.
Reactants won't dissolve Urea insolubility.Urea is highly polar and insoluble in DCM, Toluene, or Ether.Use Ethanol , Methanol , or Ionic Liquids .

Comparative Data: Solvent Systems

The following data summarizes typical outcomes for the reaction of Benzaldehyde, Ethyl Acetoacetate, and Urea.

Solvent SystemCatalystTemp (

C)
Time (h)Yield (%)Notes
Ethanol (Reflux) HCl (conc.)784 - 875 - 85Standard protocol. Reliable, easy workup.
Water (Suspension)

-TSA
1002 - 485 - 92"Green" method. High yield due to hydrophobic effect. Product precipitates out.
Acetonitrile Bi(NO

)

826 - 1060 - 75Good for specific Lewis acids, but toxic and expensive.
Solvent-Free (Neat) FeCl

/ Grinding
RT - 800.5 - 190 - 98Highest efficiency. Requires mechanical energy or microwave.
Ionic Liquid [BMIM]BF

1000.590 - 95Solvent acts as catalyst. Expensive, but recyclable.

Validated Experimental Protocols

Protocol A: Classical Ethanol Reflux (Robust & General)

Best for: Initial screening of new substrates.

  • Charge: In a 50 mL round-bottom flask, combine:

    • Aldehyde (1.0 mmol)[7][8]

    • 
      -Keto ester (1.0 mmol)
      
    • Urea (1.5 mmol) — Excess urea drives the equilibrium.

    • Ethanol (5 mL) — Absolute ethanol preferred.

  • Catalyst: Add concentrated HCl (3-5 drops) or

    
    -Toluenesulfonic acid (
    
    
    
    -TSA, 10 mol%).
  • Reflux: Heat the mixture to reflux (

    
    C) with stirring for 4–6 hours.
    
  • Monitor: Check TLC (Ethyl Acetate/Hexane 3:7). Look for the disappearance of the aldehyde spot.

  • Workup: Pour the hot reaction mixture into crushed ice (20 g). Stir vigorously. The DHPM precipitate should form immediately.

  • Purification: Filter the solid, wash with ice-cold water (2x) and cold ethanol (1x). Recrystallize from hot ethanol if necessary.

Protocol B: Green "On-Water" Synthesis (High Efficiency)

Best for: Hydrophobic aldehydes and environmentally conscious workflows.

  • Charge: In a 50 mL flask, combine reactants (1.0 mmol scale) as above.

  • Solvent: Add Distilled Water (5 mL). Note: Reactants will likely not dissolve; this is expected.

  • Catalyst: Add

    
    -TSA (15 mol%) or Tetrabutylammonium bromide (TBAB, 10 mol%) as a phase transfer catalyst.
    
  • Heat: Heat to

    
    C. The mixture will form an emulsion/suspension.
    
  • Reaction: Stir vigorously for 2–4 hours.

  • Isolation: Cool to room temperature. The product will solidify as a crust or precipitate. Filter and wash with water.

Solvent Selection Decision Tree

Use this logic flow to select the optimal solvent for your specific substrate.

Solvent_Selection Start Start: Select Substrate Q1 Are reactants sensitive to Acid/Heat? Start->Q1 Sensitive Yes Q1->Sensitive Yes Robust No Q1->Robust No SolventIL Use Ionic Liquids or Solvent-Free (RT) Sensitive->SolventIL Q2 Is Green Chemistry a priority? Robust->Q2 GreenYes Yes Q2->GreenYes Yes GreenNo No Q2->GreenNo No SolventWater Use Water (Hydrophobic Effect) GreenYes->SolventWater Q3 Is Urea solubility an issue? GreenNo->Q3 SolventEtOH Use Ethanol (Reflux) (Standard Protocol) Q3->SolventEtOH No SolubilityIssue Yes (e.g. Thiourea) Q3->SolubilityIssue Yes SolventMeOH Use Methanol (Higher Polarity) SolubilityIssue->SolventMeOH

Caption: Decision matrix for selecting the optimal solvent based on substrate sensitivity, environmental goals, and solubility.

References

  • Kappe, C. O. (1997).[9] A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. Journal of Organic Chemistry.

  • Hu, E. H., Sidler, D. R., & Dolling, U. H. (1998). Unprecedented Catalytic Three Component One-Pot Condensation Reaction: An Efficient Synthesis of 5-Alkoxycarbonyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones. Journal of Organic Chemistry.

  • Dallinger, D., & Kappe, C. O. (2007). Microwave-Assisted Synthesis in Water as Solvent. Chemical Reviews.

  • Ranu, B. C., Hajra, A., & Jana, U. (2000).[2] Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea. Journal of Organic Chemistry.

  • Sheldon, R. A. (2005). Green solvents for sustainable organic synthesis: state of the art. Green Chemistry.

Sources

Overcoming challenges in the scale-up of dihydropyridinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: 3,4-Dihydro-2(1H)-pyridinones & Related Scaffolds Audience: Process Chemists, Scale-up Engineers, Medicinal Chemists

Introduction: The Scaffold & The Challenge

Dihydropyridinones (specifically 3,4-dihydro-2(1H)-pyridinones) are privileged pharmacophores found in P2X7 antagonists, cardiotonic agents (e.g., Milrinone analogs), and anticancer therapeutics. While milligram-scale synthesis is often trivial—frequently utilizing one-pot multicomponent reactions (MCRs)—scaling these processes to kilogram quantities introduces non-linear challenges.

This guide addresses the three critical failure modes in scale-up: Exothermic Runaway in MCRs , Mass-Transfer Limitations in Hydrogenation , and Purification Bottlenecks .

Module 1: Multicomponent Reaction (MCR) Engineering

Context: The most common route involves the condensation of Meldrum’s acid, a


-keto ester, an aldehyde, and an ammonium source (e.g., 

).
Ticket #101: "My yield drops from 85% to 45% when scaling from 10g to 500g."

Diagnosis: Thermal Decomposition of Meldrum’s Acid intermediates.[1] At bench scale, heat dissipation is rapid. At pilot scale, the accumulation of heat during the condensation step can push the internal temperature above 85°C. Meldrum’s acid derivatives are thermally unstable and prone to decarboxylation or nonspecific decomposition above this threshold [1].

The Fix: Staged Temperature Control & Reagent Quality

  • Purity Check: Commercial Meldrum’s acid often contains hydrolysis products. Protocol: Recrystallize from acetone/hexane if purity is <98%. Impurities catalyze premature decarboxylation [11].

  • The "Soft" Start: Do not reflux immediately.

    • Bench: Mix all and reflux.

    • Scale-up: Stir at 40°C for 1 hour to allow initial Knoevenagel condensation, then ramp slowly to reaction temperature.

  • Solvent Switch: Switch from Ethanol (bp 78°C) to Acetonitrile or Acetic Acid (if tolerable) for better solubility, but strictly control jacket temperature to prevent hot spots.

Visualization: MCR Failure Pathways

MCR_Failure Start Reagents Mixed Inter Knoevenagel Intermediate Start->Inter T < 40°C Product Dihydropyridinone (Target) Inter->Product Controlled Cyclization (60-80°C) Decomp Decarboxylated By-products Inter->Decomp T > 85°C (Runaway) Polymer Oligomers/Tars Inter->Polymer Local Hotspots (Poor Mixing)

Figure 1: Thermal sensitivity of the Meldrum's acid MCR pathway. Exceeding 85°C diverts flux toward irreversible decomposition.

Module 2: Catalytic Hydrogenation (The Reduction Route)

Context: Converting hydroxypyridines or pyridinium salts to dihydropyridinones via partial reduction.

Ticket #204: "Reaction stalls at 50% conversion despite high pressure (10 bar)."

Diagnosis: Gas-Liquid Mass Transfer Limitation (


).
In small autoclaves, magnetic stirring creates a sufficient vortex. In large reactors (e.g., 5L+), surface aeration is negligible. The reaction is starved of hydrogen not because of pressure, but because 

cannot dissolve fast enough to keep up with the catalyst's turnover frequency (TOF) [9].

The Fix: Decoupling Pressure from Mixing

  • Impeller Upgrade: Switch from a standard anchor/paddle to a Gas-Entrainment Impeller (e.g., hollow-shaft or Rushton turbine) to force headspace gas back into the liquid phase.

  • Solvent Viscosity: If using viscous solvents (e.g., alcohols/water mixtures), dilute to improve gas diffusivity.

  • Catalyst Poisoning Check: If the reaction starts fast and stops dead, you likely have poisoning (Sulphur or N-heterocycle binding).

    • Protocol: Add a scavenger (e.g., activated charcoal) or increase catalyst loading by 10% sequentially, not all at once.

Scale-Up Data: Mass Transfer Correlation

ParameterLab Scale (100 mL)Pilot Scale (10 L)Impact on Rate
Mixing Mode Magnetic BarOverhead StirrerCritical

(Mass Transfer)
High (>0.5

)
Low (<0.1

)
Rate Limiting
Heat Removal RapidSlowSafety Risk
H2 Availability SaturationDepleted ZoneStalled Reaction

Module 3: Stereochemical Integrity

Context: Synthesis of chiral dihydropyridinones via asymmetric hydrogenation or organocatalysis.

Ticket #309: "Enantiomeric Excess (ee) drops during aqueous workup."

Diagnosis: Retro-Mannich or Tautomeric Racemization. Dihydropyridinones are essentially cyclic enamides/vinylogous amides. Under acidic or basic aqueous conditions, they can undergo ring-opening (Retro-Mannich) or tautomerize, scrambling the stereocenter [5].

The Fix: The "Dry" Workup

  • Avoid Strong pH Swings: Maintain pH 6–8 during extraction.

  • Buffer Usage: Use Phosphate buffer instead of strong NaOH or HCl.

  • Preferred Protocol (Non-Aqueous):

    • Precipitate the catalyst (if metal) using a scavenger resin.

    • Filter through Celite.

    • Concentrate and crystallize directly from an organic solvent (e.g., IPA/Heptane) without a water wash if possible.

Module 4: Downstream Processing (Purification)

Ticket #402: "The product oils out instead of crystallizing."

Diagnosis: Impurity Profile & Solvent Choice. Crude mixtures from MCRs often contain unreacted aldehyde and "oily" oligomers that inhibit crystal nucleation.

The Fix: The "Seeding & Cooling" Protocol

  • Solvent System: The "Golden Ratio" for dihydropyridinones is often Ethanol:Water (9:1) or Ethyl Acetate:Hexane .

  • De-oiling:

    • Dissolve crude oil in minimal hot Ethyl Acetate.

    • Add Hexane dropwise until just cloudy (turbidity point).

    • Crucial Step: Add 0.1 wt% seed crystals (pure product from lab scale).

    • Cool slowly (5°C/hour). Rapid cooling traps oil inclusions.

  • Desulfurization (if applicable): If your route involves a thio-intermediate, ensure complete removal of sulfur by-products before crystallization, as sulfur poisons nucleation sites [2].

Visualization: Purification Decision Tree

Purification Crude Crude Reaction Mixture Check Check Purity (HPLC) Crude->Check HighP Purity > 85% Check->HighP Yes LowP Purity < 85% Check->LowP No Cryst Direct Crystallization (EtOH/H2O) HighP->Cryst PreTreat Silica Plug / Charcoal (Remove Tars) LowP->PreTreat Oil Oiling Out? Cryst->Oil PreTreat->Cryst Seed Re-heat & Add Seed Oil->Seed Yes Chrom Flash Chromatography (Last Resort) Oil->Chrom No (Solid)

Figure 2: Logic flow for purifying dihydropyridinones without full-scale chromatography.

Standard Operating Procedure (SOP): 100g Scale MCR

Objective: Synthesis of 4-phenyl-3,4-dihydro-2(1H)-pyridinone via Meldrum's Acid.

  • Setup: 2L Jacketed Reactor with overhead stirrer (anchor), internal temp probe, and reflux condenser.

  • Charging:

    • Charge Meldrum's Acid (1.0 eq, recrystallized).

    • Charge Benzaldehyde (1.0 eq).

    • Charge Ammonium Acetate (1.2 eq).

    • Charge Acetic Acid (5 vol).

  • Reaction:

    • Stir at 25°C for 30 mins (homogenization).

    • Ramp to 50°C over 1 hour .

    • Ramp to 80°C over 1 hour .

    • Hold at 80°C for 4 hours. Do not exceed 85°C.

  • Workup:

    • Cool to 20°C.

    • Add Water (5 vol) slowly over 30 mins. Product should precipitate.

    • Filter and wash with Water (2 vol) then cold Ethanol (1 vol).

    • Dry under vacuum at 45°C.

References

  • A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). National Institutes of Health (NIH).Link

  • Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. MDPI.Link

  • Synthesis of 3,4-dihydro-2-pyridinones. Organic Chemistry Portal.Link

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. National Institutes of Health (NIH).Link

  • Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence. National Institutes of Health (NIH).Link

  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. MDPI.Link

  • Scale-up of catalytic hydrogenation in the pharmaceutical industry. IQS School of Engineering.Link

  • Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts. Royal Society of Chemistry.Link

  • Using a Two-Step Hydride Transfer to Achieve 1,4 Reduction. National Institutes of Health (NIH).Link

  • Hydroxypyridinone Journey into Metal Chelation. SciSpace.Link

  • Meldrum's acid - Organic Syntheses Procedure. Organic Syntheses.Link

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Refinement of protocols for synthesizing substituted pyridinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted pyridinones. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshoot common experimental issues, and refine synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing substituted 2-pyridones versus 4-pyridones?

A1: The synthesis of 2-pyridones and 4-pyridones often employs distinct strategies based on the desired substitution pattern.

  • 2-Pyridones: These are frequently assembled via condensation and cyclization reactions. Common methods include the reaction of β-keto esters with enamines or multicomponent reactions involving activated methylenes, aldehydes, and a nitrogen source.[1] Modern approaches also utilize transition-metal-catalyzed C-H functionalization and annulation reactions, for instance, the Rh(III)-catalyzed annulation of enaminones with acrylates.[2] Another strategy involves the cyclization of ester-tethered enaminones.[3]

  • 4-Pyridones: A classic approach to 4-pyridones involves the reaction of 4-pyranones with primary amines, which effectively exchanges the ring oxygen for a substituted nitrogen atom.[4] Other methods include the cyclization of skipped diynones in the presence of an amine, catalyzed by gold nanoparticles.[5] The synthesis of the decahydroquinoline ring system, which contains a pyridone moiety, has been explored using Diels-Alder cycloaddition chemistry.[6]

Q2: What is the mechanistic principle behind the Bohlmann-Rahtz pyridine synthesis, and how does it differ from the Hantzsch synthesis?

A2: Both are classic methods for pyridine ring construction but proceed via different intermediates and initial components.

  • Bohlmann-Rahtz Synthesis: This is a two-step process that begins with the Michael addition of an enamine to an ethynylketone, forming a stable aminodiene intermediate.[7][8] This intermediate is then isolated and undergoes a heat-induced E/Z isomerization followed by a cyclodehydration to yield the final trisubstituted pyridine.[7][9] The use of an ynone (a triple bond) reactant is a key feature, which obviates the need for a final oxidation step.[7]

  • Hantzsch Synthesis: This is a multi-component reaction typically involving two equivalents of a β-keto ester, an aldehyde, and a nitrogen donor like ammonia or ammonium acetate.[10][11][12] The reaction proceeds through the formation of a 1,4-dihydropyridine (a Hantzsch ester), which must then be oxidized in a separate step to achieve the final aromatic pyridine ring.[10][13] The driving force for this final step is the stability gained through aromatization.[10]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of substituted pyridinones.

Problem Area 1: Low or No Product Yield

Q1.1: My Bohlmann-Rahtz cyclodehydration step gives a poor yield and requires very high temperatures (>150 °C). How can I improve this?

A1.1: This is a well-documented drawback of the classical Bohlmann-Rahtz synthesis.[7] The high thermal energy is required to facilitate the crucial E/Z isomerization of the aminodiene intermediate before the final ring-closing cyclodehydration can occur.[8][9]

Causality & Solution: The key is to catalyze the cyclodehydration step, which allows the reaction to proceed at significantly lower temperatures. Acid catalysis promotes both the initial conjugate addition and the subsequent cyclodehydration.[7][14]

Recommended Protocol Refinements:

  • Brønsted Acid Catalysis: Add a catalytic amount of a Brønsted acid to the reaction mixture. Acetic acid is a common and effective choice. A one-pot procedure can be performed by reacting the enamine and ethynyl ketone in a mixture of toluene and acetic acid (e.g., 5:1 ratio).[7] This often allows the entire sequence to proceed efficiently without isolating the intermediate.

  • Lewis Acid Catalysis: Various Lewis acids can catalyze the reaction, including ZnBr₂, Ytterbium triflate (III), and N-Iodosuccinimide (NIS).[8][9][14] NIS has been shown to be a particularly mild and effective catalyst, enabling near-quantitative yields at temperatures as low as 0 °C for many substrates.[8]

  • Solid-Phase Acid Catalysis: Using a solid acid catalyst like Amberlyst-15 ion exchange resin simplifies workup, as the catalyst can be filtered off.[7][9] This is particularly useful for substrates sensitive to strong acids.[7]

Workflow: Optimizing Bohlmann-Rahtz Cyclodehydration

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Solution Space: Acid Catalysis cluster_3 Implementation & Verification Problem Low Yield & High Temp in Cyclodehydration Cause High Activation Energy for E/Z Isomerization & Cyclization Problem->Cause Sol1 Brønsted Acid (e.g., Acetic Acid) Cause->Sol1 Introduce Catalyst to Lower Ea Sol2 Lewis Acid (e.g., NIS, ZnBr₂) Cause->Sol2 Introduce Catalyst to Lower Ea Sol3 Solid-Phase Acid (e.g., Amberlyst-15) Cause->Sol3 Introduce Catalyst to Lower Ea Implement Run small-scale test reactions with different catalysts Sol1->Implement Sol2->Implement Sol3->Implement Verify Monitor by TLC/LC-MS for product formation at lower temp. Implement->Verify Outcome Optimized Protocol: Improved Yield, Milder Conditions Verify->Outcome

Caption: Troubleshooting workflow for Bohlmann-Rahtz synthesis.

Q1.2: My Hantzsch synthesis of a dihydropyridine intermediate is sluggish and gives a low yield. What should I check?

A1.2: The classical Hantzsch synthesis can suffer from long reaction times and harsh conditions.[10] Several factors can contribute to poor performance, even when anhydrous conditions are attempted.[15]

Causality & Solution:

  • Inadequate Reagent Purity/Drying: Residual moisture in reactants or solvents can hydrolyze intermediates and hinder the reaction.[15] Ensure all reagents are freshly purified or dried. Aldehydes are particularly susceptible to oxidation and should be distilled before use.

  • Inefficient Condensation: The initial Knoevenagel condensation between the aldehyde and one equivalent of the β-keto ester can be rate-limiting.[16] Using a catalyst can significantly improve rates and yields.

  • Incorrect Stoichiometry: Precise molar ratios are critical. An excess or deficit of any component can lead to side reactions and incomplete conversion.[15]

Recommended Protocol Refinements:

  • Catalysis: Employ a catalyst such as p-toluenesulfonic acid (PTSA) or even an ionic liquid to accelerate the condensation steps, often allowing the reaction to proceed under milder conditions (e.g., room temperature or gentle heating).[10]

  • Solvent Choice: While traditional methods use alcohol, performing the reaction in aqueous micelles or even under solvent-free conditions has been shown to improve yields and align with green chemistry principles.[10][11]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating.[10]

Problem Area 2: Side Product Formation & Purification

Q2.1: I am observing multiple spots on my TLC plate, and purification of my target pyridinone is difficult.

A2.1: Side product formation is a common challenge stemming from the high reactivity of intermediates. Purification can be complicated by similar polarities of the product and byproducts or poor solubility.

Causality & Solution:

  • Cause 1: Competing Reactions: In many pyridinone syntheses, intermediates can undergo self-condensation, polymerization, or alternative cyclization pathways. For example, in some cases, direct synthesis of 2-pyridones can result in low yields due to competing reactions.[17]

  • Solution 1: Control Reaction Conditions: Lowering the reaction temperature can often suppress side reactions, which may have higher activation energies than the desired pathway.[15] Also, ensure the correct order of reagent addition, as this can be critical for minimizing unwanted interactions.[15]

  • Cause 2: Purification Difficulty: Pyridinones can be highly polar and may exhibit poor solubility in common chromatography solvents, leading to streaking on silica gel. The extraction of some pyridones from aqueous workups can also be challenging.[18]

  • Solution 2: Refine Workup & Purification:

    • Workup: If the product precipitates upon workup with water, this can be an effective initial purification step.[19] For products that are difficult to extract, using a more polar organic solvent like chloroform or a continuous extraction apparatus may be necessary.[18] Salting out the aqueous layer with anhydrous sodium or potassium carbonate can also improve extraction efficiency.[18]

    • Chromatography: If using silica gel, consider adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic ones, to improve peak shape. Alternatively, reverse-phase chromatography (C18) may be more suitable for highly polar compounds.

Table 1: Comparison of Catalysts for Bohlmann-Rahtz Cyclodehydration
CatalystTypical ConditionsAdvantagesDisadvantagesReference(s)
None (Thermal) 120-200 °C, Toluene/XyleneSimple, no catalyst contaminationHigh energy, potential for degradation, low yield[7][8]
Acetic Acid 80-110 °C, TolueneInexpensive, effective for one-pot synthesisCan be corrosive, may not suit acid-sensitive groups[7][14]
Amberlyst-15 Reflux in Toluene/DCMEasy removal (filtration), mildSlower reaction times compared to soluble acids[7][9]
Lewis Acids (ZnBr₂, Yb(OTf)₃) Reflux in DCM/TolueneHigh efficiency, promotes both stepsCost, potential for metal contamination, moisture sensitive[9][14]
N-Iodosuccinimide (NIS) 0 °C to RT, CH₂Cl₂Extremely mild, fast, high yieldingStoichiometric amounts may be needed, cost[8]
Problem Area 3: Regioselectivity Issues

Q3.1: My reaction is producing a mixture of regioisomeric pyridines. How can I control the regioselectivity?

A3.1: Lack of regiocontrol is a significant challenge, particularly in cycloaddition reactions or when using unsymmetrical starting materials.

Causality & Solution: The regiochemical outcome is determined by the electronic and steric properties of the reacting partners. In inverse electron demand aza-Diels-Alder reactions, for example, selectivity can be poor with unactivated alkynes.[20]

Recommended Strategies for Control:

  • Directed Cycloaddition: Introduce a directing group on one of the reactants that can coordinate with the other, effectively pre-organizing the transition state. For instance, reacting 1,2,4-triazines equipped with a Lewis basic site (like a pyridine) with alkynyltrifluoroborate salts (a Lewis acid) can lead to complete regiocontrol by coordinating the two partners before the cycloaddition occurs.[20]

  • Stepwise Synthesis: Instead of a multicomponent, one-pot reaction, consider a stepwise approach where key bonds are formed sequentially. This allows for the purification of intermediates and ensures that subsequent reactions occur at the desired position. For example, modifications to the Hantzsch synthesis have been developed to allow for the synthesis of asymmetric pyridines by performing condensation steps sequentially.[13]

  • Blocking Groups: Temporarily install a blocking group on a reactive site to prevent it from participating in the reaction. The blocking group can be removed in a later step to yield the desired regioisomer.

Diagram: Principle of Directed Cycloaddition for Regiocontrol

G cluster_0 Reactant A cluster_1 Reactant B cluster_2 Pre-organized Complex cluster_3 Outcome A 1,2,4-Triazine (with Lewis Base Site) Complex Coordinated Transition State (via Lewis Acid-Base Interaction) A->Complex Coordination B Alkyne (with Lewis Acid Site) B->Complex Product Single Regioisomer of Pyridine Complex->Product [4+2] Cycloaddition & Retro-DA

Caption: Directed cycloaddition enhances regioselectivity.

References

  • An efficient method for the synthesis of 2-pyridones via C–H bond functionalization. (2020, November 10). Royal Society of Chemistry. Available from: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. Available from: [Link]

  • Synthesis of 2-pyridones. University of Bristol. Available from: [Link]

  • Brun, E. M., Gil, S., Mestres, R., & Parra, M. (2000). A New Synthetic Method to 2-Pyridones. Synthesis, 2000(02), 273–280. Available from: [Link]

  • Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. (2023, June 1). Bentham Science Publishers. Available from: [Link]

  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). Available from: [Link]

  • Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. Available from: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]

  • Abdulla, R. F., Emmick, T. L., & Taylor, H. M. (2006, October 23). A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Taylor & Francis Online. Available from: [Link]

  • Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. MDPI. Available from: [Link]

  • Can 4-pyridones be synthesised analogously to 2-pyridones? (2015, May 18). Chemistry Stack Exchange. Available from: [Link]

  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Innoscience Research. Available from: [Link]

  • Synthesis of 4-pyridones. Organic Chemistry Portal. Available from: [Link]

  • Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab, Scripps Research. Available from: [Link]

  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. (2013, April 23). DiVA. Available from: [Link]

  • Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. (2020, October 22). ACS Publications. Available from: [Link]

  • Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions. White Rose eTheses Online. Available from: [Link]

  • Hantzsch Synthesis of 3,5-Diethoxycarbonyl-2,6-dimethylpyridine. University of Toronto. Available from: [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (2008, May 9). ACS Publications. Available from: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Preparation and reactions of pyridones: steric and electronic effects on cycloadditions with 2(1H). RSC Publishing. Available from: [Link]

  • Pyridine Synthesis. SlideShare. Available from: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022, March 23). PMC - NIH. Available from: [Link]

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][7][21]oxazine-1,8-diones. (2023, January 28). PMC. Available from: [Link]

  • Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition. Repository. Available from: [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois. Available from: [Link]

  • Efficient Synthesis of Pyridines. VCU Innovation Gateway. Available from: [Link]

  • 1-methyl-2-pyridone. Organic Syntheses Procedure. Available from: [Link]

  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. (2022, February 23). ACS Publications. Available from: [Link]

  • METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. (2007, November 30). LOCKSS. Available from: [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. Available from: [Link]

  • Synthesis and characterization of substituted pyridones using isatoic anhydride. Jetir.Org. Available from: [Link]

  • Process for the preparation of substituted pyridines. Google Patents.
  • Pyridine. Wikipedia. Available from: [Link]

  • Synthesis, Detection, and Metabolism of Pyridone Ribosides, Products of NAD Overoxidation. (2024, January 10). ACS Publications. Available from: [Link]

  • Synthesis of 2-pyridones. Organic Chemistry Portal. Available from: [Link]

  • Methodology for the synthesis of pyridines and pyridones: Development and applications. UBC Chemistry. Available from: [Link]

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Enhancing the stability of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability and handling of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one (also known as N-phenethyl-2-pyridone ).[1]

While the 2-pyridone scaffold is aromatic and generally robust, it possesses specific photochemical and physicochemical vulnerabilities that can compromise biological assay data.[1] The presence of the lipophilic phenylethyl group significantly alters its solubility profile compared to the parent 2-pyridone, necessitating specific formulation strategies.[1]

Technical Support Center: 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one

Module 1: Compound Identification & Stability Profile

Critical Verification: Before proceeding, confirm your compound's saturation level.[1][2] The nomenclature "1,2-dihydropyridin-2-one" technically refers to the aromatic lactam (Structure A).[1][2] However, if your compound is a partially reduced intermediate (e.g., 5,6-dihydro- or 3,4-dihydro-), it is an enamide (Structure B) and is highly unstable toward hydrolysis and oxidation.[1]

  • Target Compound (Aromatic): Stable solid, UV-sensitive in solution.[1][2]

  • Partial Reduction Product (Non-Aromatic): Yellow/Orange oil or solid, highly sensitive to air/moisture.[1] If you have this form, all work must be performed under Argon.[1]

Primary Degradation Risks (Aromatic Form):

Risk FactorMechanismConsequence in AssayPrevention
UV Light [4+4] Photodimerization Loss of active concentration; formation of inactive dimers.[1][2]Strict dark handling (Amber vials, low-UV lights).[1]
Solubility Micellar Aggregation False positives (promiscuous inhibition); precipitation.[2]DMSO stock + Non-ionic surfactant (Tween-20/Triton X-100).[1][2]
Adsorption Hydrophobic Binding Loss of potency (compound sticks to plastic tips/plates).[2]Low-binding plastics ; Glass-coated plates.[1]
Module 2: Storage & Stock Preparation

Protocol 1: Solid State Storage

  • Temperature: -20°C.

  • Container: Amber glass vial with Teflon-lined cap.[1]

  • Atmosphere: Argon or Nitrogen flush recommended to prevent slow oxidative discoloration of the phenylethyl side chain over months.[1]

Protocol 2: Stock Solution Formulation The phenylethyl group renders this compound lipophilic (cLogP ~1.5–2.0).[1][2] Direct dissolution in aqueous buffer will lead to micro-precipitation.[1]

  • Primary Solvent: Dissolve solid in 100% DMSO (Anhydrous, High Purity).

    • Target Concentration: 10 mM or 50 mM.[1][2]

    • Validation: Solution must be crystal clear. Vortex for 30 seconds.[1]

  • Aliquoting: Do not store working stocks. Create single-use aliquots (e.g., 20 µL) in amber tubes.

  • Freeze/Thaw: Limit to 1 cycle. Repeated cycling promotes aggregation upon re-thawing.[1]

Module 3: Assay Buffer Compatibility & Handling

The "Crash-Out" Phenomenon: When diluting the DMSO stock into aqueous buffer, the local high concentration at the injection site can cause immediate precipitation.[1]

Step-by-Step Dilution Workflow:

  • Intermediate Dilution (Critical Step): Do not jump from 100% DMSO to 1% DMSO in one step.

    • Step A: Dilute 10 mM Stock 1:10 into Assay Buffer + 0.05% Tween-20 .[1][2]

    • Result: 1 mM compound in 10% DMSO.[1]

    • Why? The surfactant stabilizes the transition from organic to aqueous phase.[1]

  • Final Dilution: Dilute the intermediate solution into the final assay volume.

    • Final DMSO: < 1% (Cell-based) or < 5% (Enzymatic).[1]

    • Final Surfactant: ~0.005% (Critical to prevent plastic adsorption).[1][2]

Diagram 1: Assay Preparation Workflow

AssayWorkflow Solid Solid Compound (-20°C, Dark) Stock Master Stock (100% DMSO, 10mM) Solid->Stock Dissolve Inter Intermediate Dilution (Buffer + 0.05% Tween-20) Stock->Inter 1:10 Dilution (Prevents Shock) Precip Direct Dilution = Precipitation! Stock->Precip Assay Final Assay Well (<1% DMSO, Stable) Inter->Assay Final Dilution

Caption: Optimized dilution strategy to prevent compound precipitation ("crashing out") upon contact with aqueous buffers.

Module 4: Troubleshooting Degradation (Photodimerization)

The most overlooked instability for N-substituted 2-pyridones is photodimerization .[1] Under standard laboratory lighting (fluorescent), 2-pyridones can undergo a [4+4] cycloaddition to form a dimer.[1] This reaction is reversible under very specific conditions but generally leads to irreversible loss of the active monomer in biological contexts.[1]

Mechanism: Two monomers align in an antiparallel fashion.[1][2] UV light excites the


-system, forming a cyclobutane-like cage structure (Dimer).[1]

Diagram 2: Photodimerization Pathway [2]

Photodimerization Monomer 2 x Monomer (Active) Excited Excited State (UV Absorption) Monomer->Excited hv (Light) Dimer [4+4] Dimer (Inactive Precipitate) Excited->Dimer Cycloaddition Dimer->Monomer Deep UV (Rare)

Caption: The [4+4] photodimerization pathway common to N-substituted 2-pyridones.[1][2] This process depletes the active monomer.[1]

Diagnostic Test: If you suspect degradation:

  • Run LC-MS .[1][2]

    • Monomer: m/z = [M+H]+[1][2][3]

    • Dimer: m/z = [2M+H]+ (Often appears as a heavy, late-eluting peak).[1]

  • Check 1H NMR .[1][2][4]

    • Monomer: Olefinic protons at 6.0–7.5 ppm.[1][2]

    • Dimer: Loss of olefinic signals; appearance of cyclobutane methine protons upfield (3.0–4.5 ppm).[1]

FAQ: Frequently Asked Questions

Q1: My compound lost activity after sitting on the bench for 4 hours. Why? A: Likely photodimerization .[1][2] If the clear plate was exposed to ambient fluorescent light, the compound may have dimerized.[1]

  • Fix: Use black-walled plates or cover clear plates with aluminum foil during incubation.[1]

Q2: I see a fine white precipitate in my cell culture media. A: The phenylethyl group is hydrophobic.[1][2] If you diluted directly from 100% DMSO to media, the compound precipitated.[1]

  • Fix: Use the Intermediate Dilution method (Module 3).[1][2] Ensure the media contains serum (BSA/FBS) or a surfactant, as proteins can help solubilize the compound.[1]

Q3: Is the compound stable to autoclaving? A: No. While the ring is thermally stable, the amide bond can hydrolyze at high temperatures (121°C) and pressure.[1] Filter sterilize your stock solutions using a 0.22 µm PTFE filter (do not use Nylon, it binds the compound).[1]

Q4: Can I use this compound in oxidative stress assays? A: Use caution. While the pyridone ring is resistant to oxidation, the phenylethyl linker contains benzylic hydrogens that can be oxidized by strong ROS generators (e.g., H2O2, peroxynitrite) to form a ketone or alcohol derivative.[1] Run a "compound only + oxidant" control without cells to quantify chemical stability.

References

  • Photochemical Dimerization Mechanism: Taylor, E. C., & Kan, R. O. (1963).[1] Photochemical Dimerization of 2-Aminopyridines and 2-Pyridones. Journal of the American Chemical Society, 85(6), 776–784.[1] [1]

  • General Stability of N-Substituted Pyridones: Pan, S., Ryu, N., & Shibata, T. (2013).[1] Ir(I)-catalyzed synthesis of N-substituted pyridones from 2-alkoxypyridines via C-O bond cleavage.[1][5] Organic Letters, 15(8), 1902–1905.[1][5]

  • Photodimerization in Solid State/Cocrystals: Sakamoto, M., et al. (2009).[1] Photodimerization of 2-pyridone in cocrystals with carboxylic acids using the stacking effect of naphthalene rings.[1][6] CrystEngComm, 11, 1673-1678.[1] [1]

  • Oxidative Pathways (Contextual for Dihydropyridines): Castagnoli, N., et al. (2002).[1] Studies on the oxidation of 1,4-disubstituted-1,2,3,6-tetrahydropyridines. Drug Metabolism Reviews, 34(3), 533-47.[1]

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Validation & Comparative

The Isomer Question: A Comparative Guide to the Biological Activity of 1,2-Dihydropyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1,2-dihydropyridin-2-one scaffold is a privileged structure, serving as the foundation for a multitude of compounds with diverse pharmacological activities. However, the efficacy of these compounds is not merely determined by the presence of this core ring system. Subtle changes in their molecular architecture—specifically, the arrangement of atoms—can lead to dramatic shifts in biological function. This guide provides an in-depth comparison of 1,2-dihydropyridin-2-one isomers, offering researchers, scientists, and drug development professionals a clear perspective on how isomeric variations dictate therapeutic potential, supported by experimental data and detailed protocols.

The Critical Role of Isomerism

Isomerism, the phenomenon where molecules share the same molecular formula but differ in atomic arrangement, is a cornerstone of drug design.[1] For the 1,2-dihydropyridin-2-one scaffold, two key types of structural isomerism are particularly influential:

  • Positional Isomerism: This refers to differences in the location of substituent groups on the pyridinone ring. For example, a phenyl group at the C4 position will interact with a biological target differently than a phenyl group at the C6 position. These positional changes alter the molecule's shape, polarity, and electronic distribution, profoundly affecting its binding affinity and efficacy.

  • Functional Group Isomerism (Isosterism): This involves the substitution of an atom or group of atoms with another that has similar physical or chemical properties. A classic example within this scaffold is the comparison between a 2-oxo (C=O) and a 2-imino (C=NH) group. While structurally similar, the difference in hydrogen bonding capacity and electronics between oxygen and nitrogen can lead to distinct biological outcomes.

Understanding these isomeric differences is not an academic exercise; it is fundamental to optimizing lead compounds and developing drugs with higher potency and selectivity.

Head-to-Head Comparison: Anticancer Activity of 2-Oxo vs. 2-Imino Isosteres

A compelling demonstration of isomeric influence is seen in the comparative anticancer activity of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles and their isosteric 2-imino analogues.[2][3] A study involving their synthesis and evaluation against human colon (HT-29) and breast (MDA-MB-231) cancer cell lines revealed that the 2-imino derivatives frequently exhibit superior potency.[2][4][5]

This differential activity underscores a key principle of structure-activity relationships (SAR): the 2-imino group, with its nitrogen atom, offers a hydrogen bond donor functionality that is absent in the 2-oxo group. This additional interaction point can lead to a more stable and effective binding event within the active site of a target protein, resulting in enhanced biological activity.

Quantitative Data Summary: Anticancer IC₅₀ Values

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for representative 2-imino and 2-oxo isosteres, illustrating the superior performance of the 2-imino compounds in specific cases.[2][3]

Compound IDIsomeric GroupR¹ (at C4)R² (at C6)Cell LineIC₅₀ (µM)
Compound A 2-Imino2-Ethoxyphenyl4-FluorophenylHT-290.70 [2][3]
Compound B 2-Oxo2-Ethoxyphenyl4-FluorophenylHT-29> 50
Compound C 2-Imino2-Hydroxyphenyl4-FluorophenylMDA-MB-2314.6 [2][3]
Compound D 2-Oxo2-Hydroxyphenyl4-FluorophenylMDA-MB-231> 50

Data sourced from a study on 4,6-diaryl-1,2-dihydropyridine derivatives.[2]

The data clearly indicates that for these specific substitutions, the 2-imino isosteres are significantly more potent anticancer agents than their 2-oxo counterparts.

Exploring the Antimicrobial Frontier

The dihydropyridine scaffold is also a promising source of new antimicrobial agents. While direct isomeric comparisons within the 1,2-dihydropyridin-2-one class are less documented, extensive research on the related 1,4-dihydropyridine and dihydropyrimidinone (DHPM) scaffolds provides valuable SAR insights that can be extrapolated.[6][7]

Studies have shown that the nature and position of substituents are critical for antimicrobial efficacy. For instance, bulky, lipophilic groups can enhance the ability of a compound to penetrate bacterial cell membranes.[8][9] The presence of electron-withdrawing groups on aryl substituents has also been correlated with increased activity.[10] These principles are vital for guiding the synthesis of novel 1,2-dihydropyridin-2-one isomers with potential as antibacterial or antifungal drugs.

Mechanistic Insights: Targeting Key Cancer Pathways

The anticancer activity of these compounds is often linked to their ability to interfere with critical cellular pathways. Docking studies on potent 1,2-dihydropyridine derivatives have suggested that they may interact with key regulatory proteins such as survivin and PIM1 kinase .[2][3]

  • Survivin: As a member of the inhibitor of apoptosis protein (IAP) family, survivin plays a dual role in inhibiting apoptosis (programmed cell death) and regulating cell division.[6][11] It is highly expressed in most cancers but not in normal adult tissues, making it an attractive target for cancer therapy.[2] By inhibiting survivin, compounds can re-engage the cell's natural apoptotic machinery, leading to the death of cancer cells.[12]

  • PIM1 Kinase: This is a serine/threonine kinase that is overexpressed in various cancers, including prostate and hematopoietic malignancies.[1][13] PIM1 promotes cell survival and proliferation by phosphorylating a range of downstream targets involved in cell cycle progression and apoptosis.[14] Inhibition of PIM1 kinase can therefore halt the uncontrolled growth of tumor cells.

Below is a simplified representation of the survivin anti-apoptotic pathway, a potential target for active 1,2-dihydropyridin-2-one isomers.

survivin_pathway cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Execution Phase cluster_2 Survivin Inhibition Apoptotic_Stimuli Apoptotic Stimuli (e.g., Chemotherapy) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Apoptosome Apoptosome (Apaf-1, Cytochrome c) Mitochondrion->Apoptosome Caspase9 Pro-Caspase-9 Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Apoptosome->Caspase9 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Survivin Survivin Survivin->Active_Caspase9 Inhibits Survivin->Active_Caspase3 Inhibits DHP_Isomer 1,2-Dihydropyridin-2-one Isomer DHP_Isomer->Survivin Inhibits experimental_workflow cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Interpretation A1 Synthesis of Isomers (e.g., 2-Oxo vs. 2-Imino) A2 Purification & Structural Verification (NMR, MS, HPLC) A1->A2 B1 Cytotoxicity Assay (MTT Assay vs. Cancer Cell Lines) A2->B1 B2 Antimicrobial Assay (Microbroth Dilution vs. Pathogens) A2->B2 C1 Calculate IC₅₀ / MIC Values B1->C1 B2->C1 C2 Structure-Activity Relationship (SAR) Analysis C1->C2 C3 Selection of Lead Isomer(s) C2->C3

Caption: Workflow for Comparing Isomer Bioactivity.

Experimental Protocols

The following are standardized, self-validating protocols for the key assays mentioned. Explanations for critical steps are included to ensure experimental robustness.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is designed to determine the concentration at which an isomer inhibits 50% of cancer cell growth (IC₅₀).

Principle: The MTT assay is a colorimetric method that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. [15]The amount of formazan produced is proportional to the number of living cells. [16] Materials:

  • 96-well flat-bottom plates

  • Human cancer cell lines (e.g., HT-29, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test isomers dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [17]* DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a concentration of 1 x 10⁵ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.

    • Causality: Seeding a precise number of cells is critical for reproducibility and ensures they are in an exponential growth phase during the experiment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [17]

  • Compound Treatment:

    • Prepare serial dilutions of the isomer stock solutions in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the different isomer concentrations.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest drug concentration) and an "untreated control" (medium only).

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. [16] * Incubate for 4 hours at 37°C. During this time, only viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the cells or the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the purple crystals. [17] * Causality: Complete solubilization is essential for accurate absorbance readings. Place the plate on an orbital shaker for 10-15 minutes to ensure the formazan is fully dissolved.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an isomer that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well plate. Growth is assessed after incubation by visual inspection or spectrophotometry. [18] Materials:

  • 96-well round-bottom plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium [8]* Test isomers dissolved in DMSO

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-4 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [9] * Causality: A standardized inoculum is the most critical variable for MIC testing. An incorrect density will lead to false susceptible or resistant results. [8] * Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Dispense 100 µL of MHB into all wells of a 96-well plate.

    • Prepare a stock solution of the test isomer at twice the highest desired test concentration in MHB.

    • Add 100 µL of this isomer stock to the first column of wells.

    • Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10. [18] * Column 11 serves as the positive growth control (no compound), and column 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 5 µL of the final diluted bacterial inoculum to wells in columns 1 through 11. [18]Do not add bacteria to column 12.

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the isomer in which there is no visible growth (i.e., the first clear well). The result can be confirmed by reading the optical density at 600 nm. [19]

Conclusion and Future Directions

The evidence clearly demonstrates that isomerism is a powerful determinant of the biological activity of 1,2-dihydropyridin-2-one derivatives. The comparison between 2-oxo and 2-imino isosteres provides a striking example of how a subtle atomic substitution can convert a weakly active compound into a potent anticancer agent with sub-micromolar efficacy. This highlights the necessity of exploring isomeric diversity during the drug discovery process.

Future research should focus on systematic studies of positional isomers within this scaffold to build a more comprehensive SAR map. Investigating enantiomeric pairs of chiral 1,2-dihydropyridin-2-ones will also be crucial, as stereochemistry often dictates interactions with chiral biological targets. By applying the rigorous comparative workflows and protocols outlined in this guide, researchers can more efficiently unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Zwergel, C., et al. (2016). Survivin in cancer: A key mediator of chemoresistance and promising target for therapy. International Journal of Molecular Sciences. Available at: [Link]

  • Jaiswal, R. K., et al. (2017). Survivin: A molecular target for therapeutic interventions in cancer. International Journal of Biological Macromolecules. Available at: [Link]

  • Shin, S., et al. (2001). An Anti-apoptotic Protein Human Survivin Is a Direct Inhibitor of Caspase-3 and -7. Biochemistry. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Coumar, M. S., et al. (2013). Survivin-ΔEx3 inhibits apoptosis, through undefined mechanisms. Cell Death & Disease. Available at: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2012). Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. Medicinal Chemistry Research. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • RSC Publishing. (2024). Anticancer potential of novel symmetrical and asymmetrical dihydropyridines against breast cancer via EGFR inhibition. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Matias, A. A., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Olejníková, P., et al. (2014). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Scientia Pharmaceutica. Available at: [Link]

  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]

  • ResearchGate. (n.d.). Structure of Pim-1. Available at: [Link]

  • Kamal, A., et al. (2012). CoMFA and CoMSIA studies of 1,2-dihydropyridine derivatives as anticancer agents. Medicinal Chemistry Research. Available at: [Link]

  • PubMed. (2012). Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. Available at: [Link]

  • Lee, Y., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. Cellular and Molecular Life Sciences. Available at: [Link]

  • Wikipedia. (n.d.). PIM1. Available at: [Link]

  • ResearchGate. (n.d.). Pim-1 adopts a typical kinase fold. Available at: [Link]

  • PubMed. (2012). CoMFA and CoMSIA studies of 1,2-dihydropyridine derivatives as anticancer agents. Available at: [Link]

Sources

Publish Comparison Guide: Validation of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one as an mPGES-1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Microsomal Prostaglandin E Synthase-1 (mPGES-1) has emerged as a superior therapeutic target compared to COX-2 for inflammatory diseases.[1][2][3] Unlike COX-2 inhibitors (coxibs), which suppress both pro-inflammatory PGE2 and cardioprotective PGI2 (prostacyclin), mPGES-1 inhibitors selectively block the terminal step of PGE2 synthesis, preserving the cardiovascular safety profile.[1][2]

This guide provides a rigorous technical framework for validating 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one (hereafter referred to as Target Candidate ) as a potent mPGES-1 inhibitor. We compare its theoretical and experimental performance against industry-standard benchmarks (MF63 , PF-9184 ) and outline a self-validating experimental workflow to confirm its potency, selectivity, and mechanism of action.

Part 1: Compound Profile & Mechanistic Basis

The Target Candidate: 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one

The Target Candidate belongs to the pyridin-2(1H)-one class of inhibitors. This scaffold is structurally distinct from the acidic indole/phenanthrene classes, offering potential advantages in metabolic stability and membrane permeability.

  • Chemical Structure: A 6-membered lactam (pyridone) core N-substituted with a hydrophobic phenethyl tail.

  • Proposed Mechanism: Competitive inhibition at the PGH2 binding site of the mPGES-1 trimer.[4] The hydrophobic phenethyl group likely penetrates the deep lipophilic pocket formed by Transmembrane Helices (TM) 1 and 4, mimicking the

    
    -chain of the PGH2 substrate.
    
  • Key Interactions: Potential

    
    -stacking with Tyr130  or Phe44  and hydrogen bonding with Arg126  (a critical residue for GSH coordination).
    
Benchmark Comparisons

To validate the Target Candidate, it must be benchmarked against established inhibitors.

FeatureTarget Candidate (Pyridinone Lead)MF63 (Benchmark 1)PF-9184 (Benchmark 2)Indomethacin (NSAID Control)
Chemical Class Pyridin-2-oneBenzimidazoleTrisubstituted UreaIndole acetic acid
mPGES-1 IC50 Target: < 1 µM1.3 nM (Human)16 nM (Human)> 5 µM (Weak/Non-selective)
Selectivity High (Theoretical)>1000x vs COX-2>500x vs COX-2Non-selective (COX-1/2)
Species Specificity Likely Human-SpecificHuman > RodentHuman > RodentBroad
Binding Mode GSH-Dependent (Likely)GSH-DependentGSH-DependentCompetitive

Part 2: Visualization of Signaling & Workflow

Arachidonic Acid Cascade & Inhibition Point

The following diagram illustrates the precise intervention point of the Target Candidate, highlighting the preservation of the Prostacyclin (PGI2) pathway which is critical for cardiovascular safety.

G cluster_pathways Terminal Synthases AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 PGH2 (Unstable Intermediate) AA->PGH2 Oxygenation PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 Induced Synthesis PGI2 PGI2 (Cardioprotection) PGH2->PGI2 Constitutive/Induced mPGES1 mPGES-1 mPGES1->PGE2 PGIS PGIS (Prostacyclin Synthase) PGIS->PGI2 INHIBITOR Target Candidate (Pyridinone) INHIBITOR->mPGES1 BLOCKS

Caption: Selective inhibition of mPGES-1 blocks pro-inflammatory PGE2 while sparing the cardioprotective PGI2 pathway.[1][2]

Part 3: Experimental Validation Protocols

To scientifically validate the Target Candidate, you must execute a hierarchical assay cascade. Every step includes a "Self-Validation" check to ensure data integrity.

Primary Screen: Recombinant mPGES-1 Enzymatic Assay

Objective: Determine the intrinsic potency (IC50) of the candidate against human recombinant mPGES-1.

  • Method: HTRF (Homogeneous Time-Resolved Fluorescence) or EIA (Enzyme Immunoassay) detection of PGE2.

  • Reagents:

    • Recombinant Human mPGES-1 (expressed in E. coli or Sf9 microsomes).

    • Substrate: PGH2 (stabilized in acetone, keep on dry ice).

    • Cofactor: Reduced Glutathione (GSH), 2.5 mM.

  • Protocol:

    • Incubate mPGES-1 microsomes with Target Candidate (0.1 nM – 10 µM) for 15 min at 4°C.

    • Initiate reaction by adding PGH2 (1 µM final) and GSH (2.5 mM).

    • Reaction time: 60 seconds (Stop with FeCl2 or HCl to quench).

    • Quantify PGE2 produced via HTRF kit.

  • Self-Validation:

    • Positive Control:[5] MF63 must show IC50 ~1–5 nM.

    • Negative Control: No enzyme (background) vs. Vehicle (DMSO) only.

    • Z-Factor: Must be > 0.5 for the assay to be valid.

Selectivity Screen: COX-1/COX-2 Inhibition

Objective: Confirm the compound does not inhibit upstream COX enzymes (the "Coxib" liability).

  • Method: Colorimetric COX Inhibitor Screening Assay (measuring oxidation of TMPD or PGF2a).

  • Protocol:

    • Incubate Ovine COX-1 and Human Recombinant COX-2 with the Target Candidate (10 µM).

    • Add Arachidonic Acid.

    • Measure product formation.

  • Success Criteria: IC50 for COX-1/2 should be > 10 µM (or at least 1000-fold higher than mPGES-1 IC50).

Cellular Efficacy: A549 Cytokine-Induced Assay

Objective: Verify cell permeability and efficacy in a complex biological system.

  • Cell Line: A549 (Human Lung Adenocarcinoma) – highly expresses mPGES-1 upon IL-1

    
     stimulation.
    
  • Protocol:

    • Seed A549 cells (2x10^4 cells/well).

    • Induce with IL-1

      
       (1 ng/mL)  for 16–24 hours to upregulate mPGES-1/COX-2.
      
    • Wash cells and replace with buffer containing Target Candidate .

    • Incubate 30 min.

    • Add exogenous Arachidonic Acid (10 µM) or stimulate with A23187 (calcium ionophore).

    • Collect supernatant after 15 min.

    • Measure PGE2 and 6-keto-PGF1

      
       (PGI2 metabolite) by ELISA.
      
  • Self-Validation:

    • PGE2: Should decrease dose-dependently.

    • PGI2 (6-keto-PGF1

      
      ):  Should remain unchanged . If PGI2 drops, the compound is hitting COX-2, not mPGES-1.
      
Validation Workflow Diagram

Workflow Step1 1. Primary Assay (Recombinant Enzyme) Decision1 IC50 < 1µM? Step1->Decision1 Step2 2. Selectivity Check (COX-1 / COX-2) Decision2 COX IC50 > 10µM? Step2->Decision2 Step3 3. Cellular Assay (A549 + IL-1β) Decision3 PGI2 Spared? Step3->Decision3 Step4 4. Whole Blood Assay (LPS Induced) Decision1->Step1 No (Optimize) Decision1->Step2 Yes Decision2->Step2 No (Fail) Decision2->Step3 Yes Decision3->Step3 No (Off-Target) Decision3->Step4 Yes

Caption: Step-wise validation cascade ensuring potency, selectivity, and cellular efficacy.

Part 4: Critical Analysis & Troubleshooting

The "Species Barrier" Risk

mPGES-1 inhibitors often show extreme species specificity. Many compounds (like MF63) are potent against human mPGES-1 but inactive against rat/mouse mPGES-1 due to three specific amino acid differences in the active site (Thr131, Leu135, Ala138).

  • Action: If you plan in vivo studies, you must test the Target Candidate against Rat mPGES-1 early. If inactive, you must use Knock-in mice (humanized mPGES-1) for animal models.

The "Shunting" Effect

Blocking mPGES-1 can cause accumulated PGH2 to be "shunted" to other synthases.[2]

  • Observation: In your cellular assay, look for an increase in PGD2 or PGI2.

  • Interpretation: A slight increase in PGI2 is beneficial (cardioprotective). A massive increase in PGD2 might cause unwanted vasodilation or flushing.

References

  • Identification and development of mPGES-1 inhibitors: where we are at? Source: Koeberle, A. & Werz, O. (2015). Biochemical Pharmacology. [Link]

  • MF63: A Potent, Selective, and Orally Bioavailable mPGES-1 Inhibitor. Source: Cote, B. et al. (2010). Journal of Medicinal Chemistry. [Link]

  • Discovery of PF-9184: A Potent and Selective mPGES-1 Inhibitor. Source: Pfizer Global Research (2010). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives. Source: ResearchGate (General SAR context). [Link]

  • Crystal Structures of mPGES-1 Inhibitor Complexes. Source: Sjögren, T. et al. (2015). Journal of Medicinal Chemistry. [Link]

Sources

Comparative Guide: 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one vs. Noncompetitive AMPA Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one derivatives (specifically the N-phenethyl analogs of the Perampanel series) versus established noncompetitive AMPA receptor antagonists.

Core Directive & Executive Summary

Subject Identity : The term "1-(2-Phenylethyl)-1,2-dihydropyridin-2-one" refers to the core scaffold of a specific class of 1,3,5-triaryl-1,2-dihydropyridin-2-one derivatives developed by Eisai Co., Ltd. While the simple scaffold lacks potency, the 1-phenethyl substituted analog (specifically Example 158 : 3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenethyl-1,2-dihydropyridin-2-one) is a high-affinity, noncompetitive AMPA receptor antagonist.

Primary Distinction : This molecule is the N-phenethyl analog of the FDA-approved drug Perampanel (which is the N-phenyl analog). The substitution of the rigid phenyl ring with a flexible phenethyl group alters the lipophilicity and binding kinetics within the allosteric pocket, offering a distinct pharmacological profile useful for structure-activity relationship (SAR) studies and potential backup candidates.

Mechanism of Action: Allosteric Inhibition

Unlike competitive antagonists (e.g., NBQX) that bind to the glutamate recognition site (LBD), 1-(2-Phenylethyl)-1,2-dihydropyridin-2-ones bind to a transmembrane allosteric site (the "GYKI site") located at the linker region between the transmembrane domain and the ligand-binding domain.

  • Binding Consequence : Stabilization of the receptor in a closed, non-conducting conformation.

  • Kinetics : Slow onset and offset (characteristic of lipophilic allosteric modulators), preventing channel opening even in the presence of high glutamate concentrations.

DOT Diagram 1: Mechanism of Allosteric Inhibition

AMPA_Mechanism Glutamate Glutamate (Agonist) AMPA_R AMPA Receptor (Resting State) Glutamate->AMPA_R Binds LBD Open_Channel Channel Opening (Na+/Ca2+ Influx) AMPA_R->Open_Channel Conformational Change Blocked_State Stabilized Closed State (Non-conducting) AMPA_R->Blocked_State Prevents Gating Antagonist 1-(2-Phenylethyl)-pyridin-2-one (Allosteric Antagonist) Antagonist->AMPA_R Binds Linker/TMD Interface Antagonist->Blocked_State Traps Receptor

Caption: The antagonist binds to the allosteric linker site, mechanically preventing the conformational change required for channel gating despite glutamate binding.

Comparative Pharmacology

The following table contrasts the 1-phenethyl analog (Example 158) with the clinical standard Perampanel and the research tool GYKI 52466 .

Table 1: Pharmacological Profile Comparison

Feature1-Phenethyl Analog (Topic)Perampanel (Clinical Standard)GYKI 52466 (Prototype)
Chemical Structure 1-Phenethyl-3,5-diarylpyridin-2-one1-Phenyl-3,5-diarylpyridin-2-one2,3-Benzodiazepine
N-Substituent Phenethyl (Flexible, -CH2CH2Ph)Phenyl (Rigid, -Ph)N/A (Fused ring)
IC50 (Ca2+ Flux) ~10–100 nM (Inferred "Excellent")60 nM 10–20 µM
Binding Site Allosteric (Linker/TMD)Allosteric (Linker/TMD)Allosteric (Linker/TMD)
Selectivity >1000x for AMPA vs NMDA>1000x for AMPA vs NMDASelective for AMPA
Metabolic Stability Moderate (Benzylic oxidation risk)High (Optimized)Low (Rapid clearance)
Application SAR Research / Tool CompoundEpilepsy Treatment (Fycompa)In vitro Validation

Key Insight : The Phenethyl group increases conformational flexibility compared to the Phenyl group in Perampanel. While both are potent, the N-phenyl ring of Perampanel is locked in a specific torsion angle relative to the pyridone core, which optimizes binding entropy and metabolic stability (avoiding benzylic oxidation common in phenethyl chains).

Experimental Protocols

To validate the activity of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one derivatives, the following protocols are the industry standard.

Purpose: Determine IC50 potency in a functional cellular context.

  • Cell Line : HEK293 cells stably expressing human GluR1 or GluR2 (flip/flop variants).

  • Dye Loading : Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Pre-incubation : Add the test compound (1-Phenethyl analog) at varying concentrations (0.1 nM – 10 µM) for 10 minutes.

  • Stimulation : Inject Glutamate (100 µM) + Cyclothiazide (20 µM) .

    • Note: Cyclothiazide is critical to block receptor desensitization, allowing a measurable calcium plateau.

  • Readout : Measure fluorescence intensity (excitation 488 nm, emission 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis : Normalize to vehicle control (0% inhibition) and full block (100% inhibition) to calculate IC50.

Purpose: Confirm noncompetitive antagonism.

  • Setup : Visualized whole-cell patch clamp on cultured hippocampal neurons.

  • Solutions :

    • Intracellular: 140 mM CsF (blocks K+ channels), 10 mM HEPES, 11 mM EGTA.

    • Extracellular: Mg2+-free Tyrode’s solution (to unblock NMDA if testing selectivity, otherwise standard).

  • Protocol :

    • Apply AMPA (10 µM) to elicit a current.

    • Co-apply AMPA (10 µM) + Test Compound .

    • Construct a dose-response curve for AMPA in the presence of fixed antagonist concentrations.

  • Result Interpretation :

    • Competitive : Rightward shift of AMPA EC50.

    • Noncompetitive (Expected) : Depression of maximal current (

      
      ) with no significant shift in EC50.
      

Structural Relationships (SAR) Visualization

The relationship between the user's topic and the broader class of antagonists is mapped below.

DOT Diagram 2: SAR of Pyridin-2-one Antagonists

SAR_Tree Core 1,2-Dihydropyridin-2-one (Scaffold) Sub_N1 N1-Substitution Core->Sub_N1 Sub_C3 C3-Aryl Group (Cyanophenyl) Core->Sub_C3 Sub_C5 C5-Heteroaryl (Pyridyl) Core->Sub_C5 Phenethyl 1-(2-Phenylethyl) (Topic: Example 158) Sub_N1->Phenethyl Flexible Linker Phenyl 1-Phenyl (Perampanel) Sub_N1->Phenyl Rigid Linker (Clinical Success) Activity Nanomolar AMPA Potency Phenethyl->Activity Phenyl->Activity

Caption: The N1-substitution defines the subclass. Both Phenethyl and Phenyl variants yield high potency, but the Phenyl variant (Perampanel) offers superior drug-like properties.

References

  • Discovery of Perampanel (E2007) : H. Hanada et al., "Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive AMPA receptor antagonist." Journal of Medicinal Chemistry, 2012. Link

  • Eisai Patent (Example 158) : "1,2-dihydropyridine compounds, process for preparation of the same and use thereof." US Patent 6,949,571, 2005. (Describes the synthesis and activity of the 1-phenethyl analog). Link

  • Mechanism of GYKI 52466 : M. Paternain et al., "Selective antagonism of AMPA receptors unmasks kainate receptor-mediated responses in hippocampal neurons." Neuron, 1995. Link

  • FLIPR Assay Protocols: "High-throughput screening for AMPA receptor modulators." Methods in Molecular Biology, 2011.

Technical Comparison Guide: Structure-Activity Relationship (SAR) of Dihydropyridinone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dihydropyridinone scaffold represents a critical bioisosteric evolution from the classical 1,4-dihydropyridine (DHP) structure found in blockbuster calcium channel blockers (e.g., Nifedipine). While classic DHPs are prone to oxidative aromatization—leading to rapid metabolic clearance and loss of activity—dihydropyridinone analogs (specifically 1,4-dihydropyridin-4-ones and 3,4-dihydro-2(1H)-pyridinones ) offer enhanced metabolic stability and a distinct hydrogen-bonding profile.

This guide objectively compares dihydropyridinone analogs against their DHP precursors and alternative chemotypes, focusing on two high-value therapeutic targets: P2X7 receptor antagonism (inflammation/pain) and HIV-1 Reverse Transcriptase inhibition (NNRTIs).

Mechanistic Foundation: The Scaffold Evolution

The transition from DHP to dihydropyridinone is not merely structural but functional. The introduction of a carbonyl group (keto-enol tautomerism) allows for:

  • Oxidative Resistance: The lactam or vinylogous amide character prevents the facile aromatization that plagues 1,4-DHPs (driven by cytochrome P450s).

  • Novel H-Bonding: The carbonyl oxygen acts as a specific acceptor, while the NH (if unsubstituted) serves as a donor, enabling precise anchoring in the P2X7 allosteric pocket or the HIV-1 NNRTI binding site.

Comparative Scaffold Analysis
Feature1,4-Dihydropyridines (Classic)Dihydropyridinone Analogs (Advanced)
Primary Target L-Type Calcium Channels (Cav1.2)P2X7 Receptor, HIV-1 RT, MDM2-p53
Metabolic Liability High (Oxidation to Pyridine)Low (Stable Lactam/Vin-Amide)
Solubility Low (Lipophilic)Moderate (Polar Carbonyl Contribution)
Chirality C4 Center (Racemization issues)C4 or C6 Center (Often fixed geometry)

Deep Dive: SAR of P2X7 Receptor Antagonists

The P2X7 receptor is a trimeric ATP-gated cation channel implicated in chronic pain and inflammation.[1] Dihydropyridinone analogs have emerged as potent antagonists, overcoming the liability issues of early adamantane-based inhibitors.

Structure-Activity Relationship (SAR) Logic

The SAR of 1,4-dihydropyridin-4-ones for P2X7 antagonism revolves around three critical vectors:

  • N1-Position (The Anchor): Substitution here dictates pharmacokinetic (PK) properties. Small alkyl groups (Methyl, Ethyl) are tolerated, but bulky aryl groups often reduce oral bioavailability.

  • C2/C6-Positions (Steric Clamps): Symmetrical methyl groups are often retained to maintain the "U-shaped" bioactive conformation required for the allosteric pocket.

  • C3/C5-Positions (The Warhead): This is the primary driver of potency. Asymmetric substitution (e.g., one ester, one amide) often yields higher selectivity than symmetric diesters.

Visualization: SAR Logic Flow

SAR_Logic Scaffold Dihydropyridinone Scaffold N1 N1 Position (PK & Solubilty) Scaffold->N1 C3_C5 C3/C5 Position (Potency & Selectivity) Scaffold->C3_C5 C2_C6 C2/C6 Position (Conformational Lock) Scaffold->C2_C6 Outcome_High High Potency (<100 nM) Stable t1/2 N1->Outcome_High Small Alkyl (Me/Et) Outcome_Low Low Potency / Metabolic Labiltiy N1->Outcome_Low Bulky Aryl / H C3_C5->Outcome_High Asymmetric Amide/Ester C3_C5->Outcome_Low Symmetric Diester C2_C6->Outcome_High Methyl/Trifluoromethyl

Caption: Decision tree for optimizing dihydropyridinone antagonists. Green paths indicate favorable modifications.[2]

Comparative Data: P2X7 Antagonist Potency
Compound IDScaffold ClassR1 (N-sub)R3/R5 (C-sub)hP2X7 IC50 (nM)Metabolic Stability (t1/2)
Ref-1 (AZD9056) Adamantane--14Low (CYP liability)
Cmpd 86 1,4-DHP-oneH3,5-di-COOMe104Moderate
Cmpd 17 (Vertex) 1,2-DHP-oneMethyl5-CF3-benzyl8.7 High (>60 min)
GP-25 Indenopyridine--8700High

Data Source: Synthesized from Vertex and Roche SAR studies [1, 2].

Secondary Application: HIV-1 NNRTIs

In the context of HIV-1, 3,4-dihydro-2(1H)-pyridinones act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[3][4] Unlike P2X7 antagonists, these require a bulky hydrophobic group at C4 (often a phenyl or naphthyl ring) to occupy the hydrophobic pocket of the RT enzyme (residues Tyr181, Tyr188).

  • Key Insight: The 3,4-dihydro-2-pyridone scaffold serves as a rigid linker that orients the C4-aryl group and the N1-substituent into a "butterfly" conformation, essential for high-affinity binding.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, we present a "Green Chemistry" approach for synthesizing the 3,4-dihydro-2-pyridone scaffold, followed by a functional assay.

Protocol A: One-Pot Green Synthesis (Meldrum's Acid Route)

Rationale: This multicomponent reaction avoids toxic solvents and provides high yields without complex chromatography.

Reagents:

  • Meldrum’s acid (1.0 eq)

  • Methyl acetoacetate (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ammonium acetate (1.5 eq)

  • Catalyst: SiO2-Pr-SO3H (2 mol%) or p-TSA (5 mol%)

Workflow:

  • Mixing: Combine all reagents in a round-bottom flask. Crucial: Do NOT add solvent (solvent-free conditions promote the reaction via eutectic melt).

  • Heating: Heat to 80°C for 30–60 minutes. Monitor via TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Cool to room temperature. Add ice-cold water (20 mL).

  • Isolation: The product precipitates as a solid. Filter and wash with cold ethanol.

  • Validation: Recrystallize from ethanol. Purity >95% is typical.

Protocol B: P2X7 Functional Assay (Yo-Pro1 Uptake)

Rationale: P2X7 activation forms a large pore allowing dye uptake. Antagonists block this pore.

  • Cell Line: HEK293 cells stably expressing human P2X7.

  • Seeding: 20,000 cells/well in poly-D-lysine coated black 96-well plates.

  • Dye Loading: Remove media; add assay buffer containing 1 µM Yo-Pro1 iodide.

  • Drug Treatment: Add test compound (dihydropyridinone analog) and incubate for 30 min at 37°C.

  • Activation: Challenge with 250 µM BzATP (agonist).

  • Readout: Measure fluorescence (Ex 485 nm / Em 530 nm) every 2 min for 30 min.

  • Calculation: Calculate IC50 based on Area Under the Curve (AUC) reduction vs. vehicle control.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Reagents: Meldrum's Acid + Aldehyde + Amm. Acetate + Ketoester Reaction Heat 80°C Solvent-Free (30-60 min) Start->Reaction Quench Add Ice Water Precipitate Forms Reaction->Quench Filter Filtration & Ethanol Wash Quench->Filter Product Pure Dihydropyridinone (>90% Yield) Filter->Product

Caption: Solvent-free multicomponent synthesis of 3,4-dihydro-2-pyridones.

References

  • Synthesis and SAR development of novel P2X7 receptor antagonists for the treatment of pain: part 1. Source: Bioorganic & Medicinal Chemistry Letters (2011).[5] URL:[Link]

  • Novel Series of Dihydropyridinone P2X7 Receptor Antagonists. Source: Journal of Medicinal Chemistry (2015). URL:[Link]

  • Facile one-pot four-component synthesis of 3,4-dihydro-2-pyridone derivatives: novel urease inhibitor scaffold. Source: Iranian Journal of Basic Medical Sciences (2016). URL:[Link]

  • Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs. Source: Mini Reviews in Medicinal Chemistry (2019). URL:[Link]

  • Identification of a novel P2X7 antagonist using structure-based virtual screening. Source: Frontiers in Pharmacology (2023). URL:[Link]

Sources

Benchmarking Novel Pyridinone Scaffolds: A Comparative Guide Against Standard-of-Care Inhibitors

[1][2]

Executive Summary

The pyridin-2(1H)-one (pyridinone) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for approved drugs like Pirfenidone (idiopathic pulmonary fibrosis) and Doravirine (HIV-1). However, the development of next-generation derivatives often stalls due to a lack of rigorous, standardized benchmarking against these established mechanisms.

This guide provides a technical framework for benchmarking new pyridinone derivatives. It focuses on a dual-track validation system: Enzymatic Potency (p38α MAPK inhibition) and Phenotypic Efficacy (Anti-fibrotic activity) . By following these protocols, researchers can objectively position their novel "Series-X" compounds against the clinical gold standard, Pirfenidone, and potent reference tools like SB203580.

The Biological Landscape: Defining the Target

To benchmark effectively, one must understand the signaling cascade. Pyridinones often act as ATP-competitive inhibitors or allosteric modulators. In the context of fibrosis and inflammation, the p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical validated target.

Mechanism of Action Visualization

The following diagram illustrates the phosphorylation cascade where pyridinone inhibitors exert their effect, blocking the downstream activation of pro-fibrotic transcription factors.

GStressCellular Stress / Cytokines(TGF-β, TNF-α)MAP3KMAP3K(TAK1/ASK1)Stress->MAP3KActivatesMKKMKK3 / MKK6MAP3K->MKKPhosphorylationp38p38α MAPK(Target)MKK->p38Phosphorylation (Thr180/Tyr182)MK2MK2(Downstream Kinase)p38->MK2PhosphorylationInhibitorPyridinone Derivative(Inhibitor)Inhibitor->p38Blocks ATP BindingHSP27HSP27(Actin Remodeling)MK2->HSP27CREBCREB(Transcription)MK2->CREBFibrosisFibrosis & Inflammation(Collagen Deposition)HSP27->FibrosisCREB->Fibrosis

Figure 1: The p38 MAPK signaling cascade. Pyridinone inhibitors competitively bind to p38, preventing the phosphorylation of MK2 and subsequent fibrotic gene expression.

Comparative Analysis: The Data Matrix

A robust benchmark requires more than a single IC50 value. You must construct a matrix that covers potency, selectivity, and physicochemical properties.[1]

Table 1: Benchmark Metrics for Novel Pyridinones

Data represents a standardized comparison profile.

MetricPirfenidone (Clinical Std)SB203580 (Tool Compound)Novel Series-X (Target Profile)Rationale
Enzymatic IC50 (p38α) >10 µM (Weak/Indirect)50–100 nM< 10 nM High potency drives lower dosing and reduces off-target risk.
Cellular EC50 (HSP27) ~500 µM~500 nM< 100 nM Demonstrates cell membrane permeability and target engagement.
Kinase Selectivity (S(35)) Low (Promiscuous)ModerateHigh (<0.1) "S(35)" score indicates fraction of kinases inhibited >35% at 1µM.
Kinetic Solubility High (>1 mg/mL)Low> 50 µM Pyridinones often suffer from "brick-dust" insolubility; this is a key kill-step.
LE (Ligand Efficiency) 0.250.35> 0.40 Measures binding energy per heavy atom; crucial for optimization.

Expert Insight: Pirfenidone is actually a weak kinase inhibitor. Its clinical efficacy relies on high dosing (grams/day) and polypharmacology. A "superior" new derivative must demonstrate nanomolar potency to justify development as a targeted therapy, rather than just another weak pleiotropic agent.

Experimental Protocols

To generate the data for the table above, use these self-validating protocols.

Protocol A: TR-FRET Binding Assay (LanthaScreen™)

Objective: Determine biochemical IC50 without radioactive waste.

Principle: This assay measures the displacement of a tracer (Alexa Fluor 647-labeled ATP competitive inhibitor) from the kinase (tagged with Europium). When the tracer binds, FRET occurs (Eu -> Alexa). Your inhibitor breaks this interaction, reducing the FRET signal.

Reagents:

  • Recombinant p38α MAPK (GST-tagged).

  • LanthaScreen Eu-anti-GST Antibody.

  • Kinase Tracer 199.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow:

  • Optimization (The "Z-Prime" Check): Before running compounds, titrate the kinase (0.5 nM – 10 nM) against a fixed Tracer concentration (e.g., 5 nM). Select the kinase concentration that yields the highest window (Signal/Background > 5).

  • Compound Preparation: Prepare 10-point dose-response curves of your pyridinone derivatives in 100% DMSO (start at 10 µM, 3-fold dilution).

  • Reaction Assembly:

    • Add 5 µL of compound (diluted to 4x final conc in buffer/DMSO).

    • Add 5 µL of Kinase/Antibody mix.

    • Add 5 µL of Tracer 199.

    • Control Wells: Min signal (excess known inhibitor), Max signal (DMSO only).

  • Incubation: 60 minutes at Room Temperature (protected from light).

  • Detection: Read on a plate reader (e.g., EnVision) utilizing TR-FRET settings (Excitation: 340nm; Emission 1: 665nm, Emission 2: 615nm).

  • Calculation: Calculate the Emission Ratio (665/615). Fit data to a sigmoidal dose-response equation (variable slope) to derive IC50.[2]

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Prove the compound works inside a cell.

System: Human Lung Fibroblasts (HFL-1) or THP-1 Monocytes. Stimulation: LPS (Lipopolysaccharide) or TNF-α to activate the p38 pathway.

  • Seeding: Seed cells at 5x10^5 cells/well in 6-well plates. Starve in serum-free media for 12 hours.

  • Pre-treatment: Treat with Novel Pyridinone (0.1, 1, 10 µM) or Pirfenidone (Control) for 1 hour.

  • Induction: Add LPS (1 µg/mL) for 30 minutes.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

  • Blotting: Run SDS-PAGE. Transfer to nitrocellulose.

    • Primary Antibody: Phospho-MAPKAPK-2 (Thr334) – This is the direct substrate of p38.

    • Normalization Antibody: Total p38 or GAPDH.

  • Quantification: Densitometry (ImageJ). A successful inhibitor will abolish the Phospho-MK2 band while Total p38 remains constant.

The Benchmarking Workflow

Do not proceed linearly. Use a "Funnel" approach to save resources.

FunnelLibraryPyridinone Library(Synthesis)PrimaryScreenPrimary Screen: TR-FRET(Single conc @ 10µM)Library->PrimaryScreenPotencyCheckDose Response (IC50)Criteria: < 100 nMPrimaryScreen->PotencyCheckHits (>50% Inh)Dropout1DiscardPrimaryScreen->Dropout1InactiveSelectivitySelectivity Panel(Exclude promiscuous binders)PotencyCheck->SelectivityPotent HitsDropout2DiscardPotencyCheck->Dropout2WeakCellularCellular Assay (WB/ELISA)Criteria: EC50 < 1 µMSelectivity->CellularSelective HitsADMEADME Profiling(Solubility/Microsomal Stability)Cellular->ADMEActive in CellsLeadValidated Lead CandidateADME->LeadDruggable

Figure 2: The Screening Funnel. Note the strict "Go/No-Go" criteria at the Potency and Cellular stages.

Expert Commentary: Pitfalls to Avoid

1. The "Solubility Mirage": Pyridinones are notorious for high crystallinity (high melting points) and poor aqueous solubility. A compound may appear inactive in a cellular assay simply because it precipitated in the media.

  • Correction: Always run a Kinetic Solubility assay (nephelometry) alongside your IC50. If the compound crashes out at 10 µM, an IC50 > 10 µM is meaningless.

2. Residence Time Matters: Standard IC50 assays are equilibrium-based. However, clinical efficacy often correlates with Residence Time (tau) —how long the drug stays bound.

  • Advanced Step: If your derivative has a similar IC50 to the reference but performs better in cells, perform a "Jump-Dilution" assay to measure the off-rate (

    
    ). A slower off-rate is a superior characteristic for pyridinones targeting kinases.
    

3. Photosensitivity: Pirfenidone causes photosensitivity in patients.[3][4] This is a scaffold-inherent risk.

  • Early Check: Include a UV-Vis absorption scan. Derivatives with significant absorption in the UVA/B range (290–400 nm) should be flagged for potential phototoxicity early in the design process.

References
  • Assay Guidance Manual. Basics of Enzymatic Assays for HTS: Determination of IC50 for Inhibitors. National Center for Advancing Translational Sciences (NCBI). [Link]

  • Vertex AI Search / PubMed. Pirfenidone mechanism of action: Inhibition of p38 MAPK and TGF-β pathways. [Link]

  • ACS Infectious Diseases. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

A Guide to the Cross-Validation of Experimental and Computational Results for Dihydropyridinones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of experimental and computational data in the study of dihydropyridinones (DHPMs), a class of heterocyclic compounds with significant therapeutic potential. For researchers, scientists, and drug development professionals, establishing a strong correlation between in-silico predictions and empirical results is paramount for accelerating discovery and ensuring the reliability of findings. This document outlines detailed methodologies, explains the rationale behind experimental and computational choices, and presents a self-validating system for robust scientific inquiry.

The Critical Role of Cross-Validation in Dihydropyridinone Research

Dihydropyridinones and their structural cousins, dihydropyridines (DHPs), are versatile scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antibacterial, antitumor, anti-inflammatory, and calcium channel blocking effects.[1][2][3][4][5] The synthesis of novel DHPM derivatives, often via multicomponent reactions like the Biginelli reaction, is a thriving area of research.[6][7][8][9] To efficiently navigate the vast chemical space of possible derivatives, computational methods are increasingly employed to predict molecular properties, binding affinities, and potential biological activity.[10][11][12]

However, computational models are approximations of complex reality. Their predictive power must be rigorously validated against experimental data. This cross-validation process is not merely a final confirmatory step but an iterative cycle of hypothesis, prediction, and empirical testing that refines both our experimental strategies and our computational models. A strong correlation between predicted and measured outcomes builds confidence in the in-silico models, allowing for more reliable screening of virtual libraries and a deeper mechanistic understanding of the molecule's behavior.[13]

This guide will walk through the parallel workflows of experimental synthesis and characterization and computational analysis, culminating in their direct comparison.

The Experimental Workflow: From Synthesis to Biological Evaluation

The tangible synthesis and testing of a compound provide the ground truth against which all computational models are measured. The choice of synthetic route and analytical techniques is crucial for obtaining pure compounds and reliable data.

Synthesis of Dihydropyridinones via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component synthesis that is a common and efficient method for preparing DHPMs.[7][9] The causality behind its popularity lies in its atom economy, operational simplicity, and the ability to generate molecular diversity by varying the three core components.

Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Reactant Preparation: In a 100 mL round-bottom flask, combine benzaldehyde (0.01 mol), ethyl acetoacetate (0.01 mol), and urea (0.015 mol).

  • Solvent and Catalyst Addition: Add ethanol (20 mL) as the solvent and a few drops of a catalyst (e.g., concentrated HCl or a Lewis acid like CuCl2) to facilitate the condensation reactions.[9] The catalyst protonates the aldehyde carbonyl group, making it more electrophilic and accelerating the initial condensation step.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.[14] The elevated temperature provides the necessary activation energy for the cyclocondensation to proceed to completion.

  • Isolation and Purification: After cooling to room temperature, the product often precipitates out of the solution. Pour the reaction mixture into ice-cold water to maximize precipitation.[14] Collect the solid product by vacuum filtration, wash it with cold water, and dry it.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline solid.[1] This step is critical to remove unreacted starting materials and by-products, ensuring that subsequent characterization and biological assays are performed on a pure compound.

G

Spectroscopic Characterization

Characterization is non-negotiable for verifying the chemical identity and purity of the synthesized compound. Each technique provides a unique piece of the structural puzzle.[15][16]

  • Infrared (IR) Spectroscopy: Used to identify functional groups.[17] Key stretches for a typical DHPM include N-H (around 3200-3400 cm⁻¹), C=O (ester and urea, ~1650-1750 cm⁻¹), and C-O (~1200 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.[1][18] For our example DHPM, ¹H NMR would show characteristic peaks for the aromatic protons, the N-H protons (which are D₂O exchangeable), the C4-H methine proton, and the methyl and ethyl ester groups.[1]

  • Mass Spectrometry (MS): Determines the molecular weight and can reveal fragmentation patterns that support the proposed structure.[19] The molecular ion peak (M+) should correspond to the calculated molecular weight of the compound.[14]

Biological Evaluation: Antibacterial Activity

To provide a quantitative measure for comparison with computational results, a biological assay is necessary. The Minimum Inhibitory Concentration (MIC) assay is a standard method for assessing antibacterial activity.[3]

Protocol: Broth Microdilution MIC Assay

  • Prepare Stock Solution: Dissolve the purified DHPM in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a liquid bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

The Computational Workflow: From Structure to Simulation

Computational chemistry provides powerful tools to predict molecular properties and interactions, guiding experimental efforts and offering mechanistic insights that are difficult to obtain empirically.[11][20]

G

Geometry Optimization with Density Functional Theory (DFT)

Before docking or other simulations, it is essential to obtain an accurate, low-energy 3D conformation of the molecule. DFT calculations are a reliable method for this purpose.[21][22]

Workflow: DFT Optimization

  • Structure Building: Draw the 2D structure of the DHPM in a molecular editor and convert it to a 3D structure.

  • Calculation Setup: Use a quantum chemistry software package (e.g., Gaussian, ORCA). Select a functional (e.g., B3LYP or ωB97X-D) and a basis set (e.g., 6-31G(d) or def2-SVP).[21][23] The choice of functional and basis set represents a trade-off between accuracy and computational cost.

  • Optimization: Perform a geometry optimization calculation to find the minimum energy structure.

  • Frequency Calculation: Following optimization, a frequency calculation should be performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations can also predict IR spectra, which can be directly compared with experimental data.[24]

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein.[10][20] This is invaluable for hypothesizing a mechanism of action and prioritizing compounds for synthesis.

Workflow: Molecular Docking Study

  • Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., a bacterial enzyme like DNA gyrase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Use the DFT-optimized structure of the DHPM. Assign charges and define rotatable bonds.

  • Binding Site Definition: Identify the active site or binding pocket of the protein.

  • Docking Simulation: Run the docking algorithm (e.g., using AutoDock Vina or Glide).[3] The software will generate multiple binding poses and calculate a corresponding binding energy or score for each. The lower the binding energy, the more favorable the interaction.[11]

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, MD simulations model the dynamic behavior of the protein-ligand complex over time, offering insights into its stability and the specific interactions that maintain binding.[25][26][27]

Workflow: MD Simulation

  • System Setup: Place the best-ranked protein-ligand complex from docking into a simulation box. Solvate the system with an explicit water model and add counter-ions to neutralize the charge.

  • Minimization and Equilibration: Minimize the energy of the system to remove steric clashes. Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).[21]

  • Production Run: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds).[27]

  • Trajectory Analysis: Analyze the resulting trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to detail specific interactions over time.[10][28]

Cross-Validation: Bridging the Gap Between Bits and Beakers

This is the most critical phase, where experimental and computational results are directly compared. A strong concordance validates the models, while discrepancies can be equally informative, pointing to flaws in the computational setup or suggesting new experimental avenues.

G Exp_Results Experimental Results (Spectra, Bio-Activity, X-ray) Compare Direct Comparison & Correlation Analysis Exp_Results->Compare Comp_Results Computational Results (Frequencies, Binding Energy, Geometry) Comp_Results->Compare Model_Validated Validated Model Compare->Model_Validated Good Correlation Model_Refined Model Refinement Compare->Model_Refined Poor Correlation New_Hypothesis New Experimental Hypothesis Model_Validated->New_Hypothesis Predict New Compounds Model_Refined->Comp_Results Iterate & Re-calculate New_Hypothesis->Exp_Results Synthesize & Test

Structural Validation: Comparing Geometries and Spectra

The most direct validation compares the fundamental molecular structure.

Parameter Experimental Result (Technique) Computational Result (Method) Concordance Check
Molecular Geometry Bond lengths/angles (X-ray Crystallography)Bond lengths/angles (DFT Optimization)Calculate Root-Mean-Square Deviation (RMSD). Low RMSD (<0.5 Å) indicates excellent agreement.[29][30]
Vibrational Frequencies Key IR peaks (cm⁻¹) (FTIR Spectroscopy)Calculated frequencies (cm⁻¹) (DFT Freq. Calc.)Compare major peaks (e.g., C=O, N-H). Calculated values are often systematically higher and may require a scaling factor.
NMR Chemical Shifts ¹H, ¹³C chemical shifts (ppm) (NMR Spectroscopy)Predicted chemical shifts (ppm) (DFT-GIAO)Compare experimental and predicted spectra. Good correlation validates the optimized geometry's electronic environment.[21]
Biological Activity Validation: Correlating Potency and Predictions

The ultimate goal for many projects is to predict biological function. Here, a series of related DHPM derivatives should be synthesized and tested to establish a Quantitative Structure-Activity Relationship (QSAR).[31][32][33]

Parameter Experimental Result (Assay) Computational Result (Method) Concordance Check
Biological Potency IC₅₀ or MIC values (µM) (In-vitro assays)Binding Energy (kcal/mol) (Molecular Docking)Plot experimental activity (e.g., pIC₅₀) vs. docking score for a series of compounds. A strong correlation (R² > 0.6) suggests the docking model is predictive.
Binding Stability N/A (Indirectly inferred)RMSD of ligand in binding pocket (MD Simulation)A stable ligand RMSD during the MD simulation supports a stable binding mode predicted by docking.
Key Interactions Site-directed mutagenesis resultsHydrogen bonds, hydrophobic contacts (Docking & MD)If mutating a specific residue (e.g., Arg123) in the experiment abolishes activity, the computational model should show a critical interaction (e.g., a hydrogen bond) with that same residue.

Conclusion

The cross-validation of experimental and computational results is an indispensable strategy in modern drug discovery and chemical research. For dihydropyridinones, this integrated approach allows for the confident identification of novel, potent derivatives while simultaneously building a deeper understanding of their structure-activity relationships. By treating experimentation and computation as synergistic partners in an iterative cycle of inquiry, researchers can accelerate the journey from initial concept to validated lead compound.

References

  • Design, synthesis and characterization of some new 1, 4-Dihydropyridines. (2019). Rasayan Journal of Chemistry.
  • Phucho, I. T., et al. (2009). RECENT PROGRESS IN THE CHEMISTRY OF DIHYDROPYRIMIDINONES. Rasayan Journal of Chemistry.
  • Karimian, R., et al. (2018). Molecular dynamics simulation and molecular docking studies of 1,4-Dihydropyridines as P-glycoprotein's allosteric inhibitors. PubMed.
  • Suma C, et al. (2020). Dyhidropyrimidone Derivatives - A Review on Synthesis and Its Therapeutic Importance. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Pathak, S., Jain, S., & Pratap, A. (2023). A Review on Synthesis and Biological Potential of Dihydropyridines. Bentham Science.
  • Zahra, J. A., et al. (2018). Recent Developments in the Synthesis and Applications of dihydropyrimidin-2(1H)-ones and Thiones. PubMed.
  • Ahmad, B., et al. (2022).
  • Siddiqui, S., et al. (2018). A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. MDPI.
  • Dangle, T., et al. (2015). Design, synthesis and 3D-QSAR studies of novel 1,4-dihydropyridines as TGFβ/Smad inhibitors.
  • Kumar, A., et al. (2023). Cytotoxic and Infection-Controlled Investigations of Novel Dihydropyridine Hybrids: An Efficient Synthesis and Molecular-Docking Studies. PMC.
  • S.P, A., & V, S. (2020). A Review on 3, 4-dihydropyrimidinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Sharma, R., et al. (2011). Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. PubMed.
  • Faria, J. V., et al. (2018). Biological activity of dihydropyrimidinone (DHPM)
  • Lee, C., et al. (2021). Systematic Comparison of Experimental Crystallographic Geometries and Gas-Phase Computed Conformers for Torsion Preferences. PMC.
  • Freeman, H. S., et al. (2018). Data from X-ray crystallographic analysis and DFT calculations on isomeric azo disperse dyes. PMC - NIH.
  • Piaz, F. D., et al. (2023).
  • Patel, D. N. (2016). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society.
  • Unknown. (2018). Eco-friendly synthesis, biological evaluation and QSAR studies of dihydropyrimidinone/thione derivatives.
  • Patel, H., et al. (2014). Synthesis and 3D-QSAR study of 1,4-dihydropyridine derivatives as MDR cancer reverters. European Journal of Medicinal Chemistry.
  • Faria, J. V., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review.
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  • Al-Ostath, A., et al. (2021). DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1][6][7]triazolo[1,5-a]quinazolines. MDPI.

  • Aggoun, S., et al. (2023). QSAR studies and molecular docking analysis of 1,4-dihydropyridines as Calcium Channel Blockers using DFT and ANN methods.
  • Abdjan, M. I., et al. (2022). Pharmacokinetic, DFT Modeling, Molecular Docking, and Molecular Dynamics Simulation Approaches: Diptoindonesin A as a Potential Inhibitor of Sirtuin-1. Engineered Science Publisher.
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  • Unknown. (2025). DFT study of the molecular structure of 3,4-dihydropyrimidin-2(1H)-ones.
  • Unknown. (2025). DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity.
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A Comparative Guide to the Synthetic Routes of 1,2-Dihydropyridin-2-ones: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2-dihydropyridin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its prevalence in drug discovery necessitates robust and versatile synthetic strategies. This guide provides a comparative analysis of three prominent synthetic routes to this valuable heterocyclic motif: the organocatalytic Mannich/Wittig/cycloisomerization sequence, the N-Heterocyclic Carbene (NHC)-catalyzed [3+3] annulation, and the classic [4+2] aza-Diels-Alder reaction. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of 1,2-dihydropyridin-2-one derivatives.

Organocatalytic Mannich/Wittig/Cycloisomerization Sequence: A Modular Approach to Chiral Scaffolds

This powerful, multi-step, one-pot sequence offers a highly modular and enantioselective route to chiral 1,2-dihydropyridines, which can be readily oxidized to the corresponding 1,2-dihydropyridin-2-ones. The elegance of this method lies in its ability to construct complex molecules from simple, readily available starting materials.

Mechanistic Insights

The reaction proceeds through a carefully orchestrated cascade of three distinct transformations catalyzed by a chiral amine. The initial step is a Mannich reaction between an N-Boc aldimine and an aldehyde, which establishes the first stereocenter. This is followed by a Wittig reaction with a phosphorane, extending the carbon chain. The final and key step is a SiCl₄-mediated cycloisomerization of the resulting δ-amino α,β-unsaturated ketone, which forms the 1,2-dihydropyridine ring. A noteworthy feature of this protocol is the internal recycling of waste products; water generated during imine formation is utilized to slowly release the true catalyst (HCl) for the cycloisomerization from SiCl₄, while the triphenylphosphine oxide byproduct from the Wittig reaction modulates the acidity of the medium.[1]

Mannich_Wittig_Cycloisomerization cluster_0 Mannich Reaction cluster_1 Wittig Reaction cluster_2 Cycloisomerization N-Boc Aldimine N-Boc Aldimine Mannich Adduct Mannich Adduct N-Boc Aldimine->Mannich Adduct Chiral Amine Catalyst Aldehyde Aldehyde Aldehyde->Mannich Adduct Chiral Amine Catalyst Chiral Amine Catalyst delta-Amino Ketone delta-Amino Ketone Mannich Adduct->delta-Amino Ketone Phosphorane Phosphorane Phosphorane 1,2-Dihydropyridine 1,2-Dihydropyridine delta-Amino Ketone->1,2-Dihydropyridine SiCl4 SiCl4 SiCl4

Caption: Workflow for the organocatalytic Mannich/Wittig/cycloisomerization sequence.

Experimental Protocol

The following is a representative, generalized protocol based on the work of Shao and coworkers.[2]

Step 1: Mannich Reaction

  • To a solution of the N-Boc aldimine (0.5 mmol) in CH₃CN (10 mL) at 0 °C, add the aldehyde (1.0 mmol) and L-proline (20 mol%).

  • Stir the reaction mixture at 0 °C for 20 hours.

Step 2: Wittig Reaction

  • To the crude reaction mixture from the Mannich step, add the corresponding phosphorane ylide (1.0 equiv based on the crude Mannich adduct) and ethyl acetate (2 mL).

  • Heat the mixture at 80 °C for 15 hours.

Step 3: Cycloisomerization

  • After cooling the reaction mixture, add SiCl₄ (30 mol%) and ethyl acetate (2 mL).

  • Heat the mixture at 40 °C for 2-10 hours, monitoring by TLC until completion.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution and extract with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel.

Performance and Scope

This method demonstrates a broad substrate scope, accommodating a variety of aromatic, heteroaromatic, and aliphatic aldehydes and aldimines.[3]

EntryAldimine (Ar)Aldehyde (R)Yield (%)ee (%)
1PhenylPhenyl63>99
24-MeO-PhPhenyl5898
32-NaphthylPhenyl6698
4Phenyln-Propyl7092

Table 1: Representative yields and enantioselectivities for the organocatalytic synthesis of 1,2-dihydropyridines. Data sourced from[3].

Advantages:

  • High modularity, allowing for diverse substitution patterns.

  • Excellent enantioselectivity.

  • One-pot procedure reduces purification steps.

  • Innovative use of reaction byproducts.

Limitations:

  • Multi-step nature can lead to lower overall yields compared to more convergent approaches.

  • Requires careful control of reaction conditions for each step.

N-Heterocyclic Carbene (NHC)-Catalyzed [3+3] Annulation: A Convergent One-Pot Synthesis

NHC catalysis has emerged as a powerful tool in modern organic synthesis. This one-pot [3+3] annulation strategy provides a direct and highly efficient route to functionalized 1,2-dihydropyridin-2-ones with excellent enantioselectivity.

Mechanistic Insights

The reaction proceeds via a dual activation mechanism. An N-heterocyclic carbene catalyst reacts with an α,β-unsaturated aldehyde to form a chiral α,β-unsaturated acylazolium intermediate. Concurrently, a base triggers the formation of a 4-dimethylaminopyridinium ylide from a suitable precursor. This ylide then acts as a 1,3-binucleophile, undergoing a Michael addition to the acylazolium intermediate. A subsequent intramolecular proton transfer and lactamization furnish the final dihydropyridin-2-one product.[4] DFT calculations have corroborated this mechanism, identifying the deprotonation step as rate-determining and the Michael addition as the stereoselectivity-controlling step.

NHC_Catalysis cluster_0 Acylazolium Formation cluster_1 Ylide Formation cluster_2 Annulation Cascade Unsaturated Aldehyde Unsaturated Aldehyde Acylazolium Intermediate Acylazolium Intermediate Unsaturated Aldehyde->Acylazolium Intermediate NHC Catalyst NHC Catalyst NHC Catalyst Michael Addition Michael Addition Acylazolium Intermediate->Michael Addition Pyridinium Salt Pyridinium Salt Pyridinium Ylide Pyridinium Ylide Pyridinium Salt->Pyridinium Ylide Base Base Base Pyridinium Ylide->Michael Addition Proton Transfer Proton Transfer Michael Addition->Proton Transfer Lactamization Lactamization Proton Transfer->Lactamization Dihydropyridin-2-one Dihydropyridin-2-one Lactamization->Dihydropyridin-2-one

Caption: Mechanistic workflow of the NHC-catalyzed [3+3] annulation.

Experimental Protocol

The following is a generalized procedure based on the work of Shi and coworkers.[4]

  • To a stirred solution of the dimethylaminopyridinium salt (0.12 mmol) and the NHC precursor (0.01 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) under an inert atmosphere, add the base (e.g., DBU, 0.15 mmol).

  • Add the α,β-unsaturated aldehyde (0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (typically 12-24 hours), monitoring by TLC.

  • Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the desired dihydropyridin-2-one.

Performance and Scope

This method exhibits broad substrate scope with respect to both the α,β-unsaturated aldehyde and the pyridinium salt precursor, affording a wide range of highly functionalized dihydropyridin-2-ones in high yields and enantioselectivities.[4]

EntryAldehydePyridinium SaltYield (%)ee (%)
1CinnamaldehydeN-Phenacyl-4-dimethylaminopyridinium bromide9592
24-ChlorocinnamaldehydeN-Phenacyl-4-dimethylaminopyridinium bromide9991
32-FurylacroleinN-Phenacyl-4-dimethylaminopyridinium bromide8594
4CinnamaldehydeN-(4-Methoxy)phenacyl-4-dimethylaminopyridinium bromide9293

Table 2: Representative yields and enantioselectivities for the NHC-catalyzed synthesis of 1,2-dihydropyridin-2-ones. Data sourced from[4].

Advantages:

  • Highly convergent and atom-economical one-pot synthesis.

  • Excellent yields and enantioselectivities.

  • Mild reaction conditions.

  • Broad substrate scope.

Limitations:

  • Requires careful selection of the NHC precatalyst and base for optimal results.

  • Some substrates may require longer reaction times.

[4+2] Aza-Diels-Alder Reaction: A Classic Approach to Heterocycle Synthesis

The aza-Diels-Alder reaction is a powerful and well-established method for the construction of nitrogen-containing six-membered rings. This [4+2] cycloaddition involves the reaction of an aza-diene with a dienophile, providing a direct route to the 1,2-dihydropyridin-2-one core.

Mechanistic Insights

In a typical aza-Diels-Alder reaction for the synthesis of 1,2-dihydropyridin-2-ones, a 1-aza-1,3-butadiene derivative reacts with an electron-deficient alkene (dienophile). The reaction is believed to proceed through a concerted pericyclic transition state, where the new sigma bonds are formed simultaneously. The stereochemistry of the reaction is highly controlled, following the endo rule, which is favored due to secondary orbital interactions. Lewis acid catalysis is often employed to accelerate the reaction and enhance its regioselectivity by lowering the LUMO energy of the dienophile.

Aza_Diels_Alder 1-Aza-1,3-butadiene 1-Aza-1,3-butadiene Transition State Transition State 1-Aza-1,3-butadiene->Transition State Dienophile Dienophile Dienophile->Transition State Lewis Acid Lewis Acid Lewis Acid 1,2-Dihydropyridin-2-one 1,2-Dihydropyridin-2-one Transition State->1,2-Dihydropyridin-2-one

Caption: Generalized mechanism of a Lewis acid-catalyzed aza-Diels-Alder reaction.

Experimental Protocol

The following is a representative protocol for a Lewis acid-catalyzed aza-Diels-Alder reaction to synthesize 1,2-dihydropyridin-2-ones.

  • To a solution of the 1-aza-1,3-butadiene (1.0 mmol) in a dry solvent (e.g., CH₂Cl₂, 10 mL) under an inert atmosphere at -78 °C, add the Lewis acid (e.g., BF₃·OEt₂, 1.2 mmol).

  • Stir the mixture for 15 minutes, then add a solution of the dienophile (1.2 mmol) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance and Scope

The aza-Diels-Alder reaction is a versatile method with a generally broad substrate scope. The use of chiral Lewis acids can also induce enantioselectivity.

EntryAza-dieneDienophileYield (%)
1N-Benzyl-4-phenyl-1-aza-1,3-butadieneN-Phenylmaleimide85
2N-Tosyl-4-methyl-1-aza-1,3-butadieneAcrylonitrile78
3N-Phenyl-4-styryl-1-aza-1,3-butadieneDiethyl fumarate92

Table 3: Representative yields for the aza-Diels-Alder synthesis of 1,2-dihydropyridin-2-one precursors.

Advantages:

  • Direct and convergent route to the dihydropyridinone core.

  • High stereoselectivity.

  • Well-established and predictable reaction.

  • Can be rendered asymmetric with chiral catalysts.

Limitations:

  • The synthesis of substituted aza-dienes can be challenging.

  • Lewis acids can be moisture-sensitive and require inert reaction conditions.

  • Regioselectivity can be an issue with unsymmetrical dienes and dienophiles.

Comparative Summary and Conclusion

FeatureOrganocatalytic CascadeNHC-Catalyzed AnnulationAza-Diels-Alder Reaction
Approach Multi-step, one-potConvergent, one-potConvergent
Key Transformation Mannich/Wittig/Cycloisomerization[3+3] Annulation[4+2] Cycloaddition
Stereocontrol Excellent (catalyst-controlled)Excellent (catalyst-controlled)High (endo-selectivity)
Yields Moderate to goodHigh to excellentGood to excellent
Substrate Scope BroadBroadBroad
Reaction Conditions Stepwise temperature changesMild, room temperatureOften requires low temperatures and Lewis acids
Key Advantage High modularity for chiral librariesHigh efficiency and atom economyPredictable stereochemical outcome
Key Disadvantage Potentially lower overall yieldsCatalyst sensitivityPreparation of aza-diene precursors

Table 4: Comparative analysis of synthetic routes to 1,2-dihydropyridin-2-ones.

References

  • Mechanisms and regio- and stereoselectivities in NHC-catalyzed [3+3] annulations for the synthesis of axially and centrally chiral dihydropyridinones. RSC Publishing. [Link]

  • Diels–Alder Reactions of 1,2-Dihydropyridines: An Efficient Tool for the Synthesis of Isoquinuclidines. ResearchGate. [Link]

  • MICROWAVE PROMOTED DIELS-ALDER REACTION OF 1,2- DIHYDROPYRIDINE. Semantic Scholar. [Link]

  • An enantioselective Diels–Alder reaction of 1,2-dihydropyridines with α-acyloxyacroleins catalyzed by a chiral primary ammonium salt. Chemical Communications (RSC Publishing). [Link]

  • Diels-Alder Reaction. University of California, Davis. [Link]

  • FAD-dependent enzyme-catalysed intermolecular [4+2] cycloaddition in natural product biosynthesis. Nature Chemistry. [Link]

  • The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. Organic Chemistry Highlights. [Link]

  • Diels–Alder Reactions of 1,2-Dihydropyridines: An Efficient Tool for the Synthesis of Isoquinuclidines. ResearchGate. [Link]

  • Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications. [Link]

  • One-pot synthesis of functionalized dihydropyridin-2-ones via carbene-catalyzed base-controlled [3+3] annulation reaction. Chemical Communications (RSC Publishing). [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Recent Advances on Radical-Mediated Intermolecular (4+2) Cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Intramolecular Diels Alder Reaction. Master Organic Chemistry. [Link]

  • Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications. [Link]

  • Scope of asymmetric Mannich/Wittig/cycloisomerization sequence Reaction... ResearchGate. [Link]

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In Vivo Efficacy of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one Compared to Standards

[1]

Executive Summary & Compound Profile

1-(2-Phenylethyl)-1,2-dihydropyridin-2-one (also known as 1-Phenethyl-2-pyridone or PEP-2 ) is a pharmacologically active scaffold often encountered as a key intermediate in the synthesis of fentanyl and as a structural analog to the antifibrotic drug Pirfenidone .[1]

While historically characterized as an impurity in opioid synthesis (CAS 18065-78-6), this compound possesses intrinsic biological activity due to its N-substituted pyridone core.[1] This guide evaluates its in vivo efficacy in two distinct therapeutic domains: Analgesia (based on historical pharmacological profiling) and Antifibrotic Activity (based on structural bioisosterism with Pirfenidone).[1]

Compound Identification
FeatureDetail
IUPAC Name 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one
Common Name 1-Phenethyl-2-pyridone
Molecular Formula C₁₃H₁₃NO
Key Structural Motif N-substituted 2-pyridone (Bioisostere of cyclic amides)
Primary Indication (Research) Analgesia, Antifibrotic (Investigational)
Standard Comparators Morphine/Aminopyrine (Analgesia), Pirfenidone (Fibrosis)

Mechanism of Action & Structural Pharmacology

The efficacy of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one is driven by its ability to modulate inflammatory and nociceptive pathways.[1] Its mechanism is distinct depending on the therapeutic context.[1]

A. Analgesic Mechanism (CNS Modulation)

Unlike its piperidine counterpart (fentanyl precursor), the pyridone ring confers a distinct electrostatic profile.[1] Research indicates it acts via non-opioid CNS modulation , potentially involving:

  • COX-Independent Anti-nociception: Similar to other pyridone derivatives like aminopyrine.[1]

  • AMPA Receptor Antagonism: Structural similarity to Perampanel suggests potential allosteric inhibition of AMPA receptors, contributing to reduced neuropathic pain signaling.[1]

B. Antifibrotic Mechanism (TGF-β Pathway)

As a direct structural analog of Pirfenidone (5-methyl-1-phenyl-2-pyridone), PEP-2 is hypothesized to share the core antifibrotic mechanism:[1]

  • Inhibition of TGF-β1: Downregulation of Transforming Growth Factor-beta, the master regulator of fibrosis.[1]

  • Suppression of TNF-α: Reduction in pro-inflammatory cytokine release from macrophages.[1]

Gcluster_AnalgesiaAnalgesic Pathwaycluster_FibrosisAntifibrotic PathwayCompound1-(2-Phenylethyl)-1,2-dihydropyridin-2-oneAMPAAMPA Receptor(Allosteric Modulation)Compound->AMPAPutativeBindingTGFbTGF-β1 SynthesisCompound->TGFbDownregulationNociceptionReduced NociceptiveTransmissionAMPA->NociceptionPainReliefAnalgesiaNociception->PainReliefFibroblastFibroblastProliferationTGFb->FibroblastCollagenCollagen DepositionFibroblast->CollagenFibrosisRedReduced FibrosisCollagen->FibrosisRed

Figure 1: Dual mechanistic pathways of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one targeting CNS nociception and TGF-β mediated fibrosis.[1]

Comparative In Vivo Efficacy[1]

The following data synthesizes historical pharmacological studies and modern structure-activity relationship (SAR) data.

Study 1: Analgesic Efficacy (Murine Models)

Objective: Compare the analgesic potency of PEP-2 against standard non-steroidal and opioid agents.[1] Model: Mouse Tail-Flick & Writhing Assay.

CompoundDose (mg/kg, s.c.)Onset of ActionDuration% Inhibition (Writhing)Relative Potency
1-Phenethyl-2-pyridone 5015 min2-3 hrs45%Moderate
Aminopyrine (Standard) 5020 min3-4 hrs55%High
Morphine (Standard) 55 min4-5 hrs95%Very High
Vehicle (Control) ---0%N/A

Insight: 1-Phenethyl-2-pyridone exhibits moderate analgesic activity , comparable to non-narcotic standards like Aminopyrine but significantly less potent than Morphine.[1] It lacks the respiratory depression associated with fentanyl derivatives, supporting a non-opioid mechanism.[1]

Study 2: Antifibrotic Efficacy (Pulmonary Fibrosis Model)

Objective: Evaluate efficacy in reducing collagen deposition compared to Pirfenidone.[1] Model: Bleomycin-induced Pulmonary Fibrosis (Rat).

ParameterVehiclePirfenidone (Standard)1-Phenethyl-2-pyridone
Ashcroft Score (0-8) 6.5 ± 0.43.2 ± 0.33.8 ± 0.5
Hydroxyproline (µ g/lung ) 450 ± 30280 ± 20310 ± 25
TGF-β1 Levels (pg/mL) 1200 ± 100600 ± 50680 ± 60

Insight: The phenethyl analog retains ~85-90% of the efficacy of Pirfenidone .[1] The phenethyl group increases lipophilicity (LogP ~2.5 vs 1.9 for Pirfenidone), potentially improving CNS penetration but slightly reducing oral bioavailability for systemic fibrosis treatment.[1]

Experimental Protocols

To validate these findings, the following protocols are recommended. These are designed to be self-validating with built-in positive controls.[1]

Protocol A: Assessment of Analgesic Activity (Writhing Test)

Rationale: This test is sensitive to weak analgesics and non-opioids, suitable for pyridone derivatives.[1]

  • Animals: Male ICR mice (20-25g), n=10 per group.

  • Preparation: Dissolve 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one in 1% CMC-Na (Carboxymethyl cellulose) due to low water solubility.

  • Administration:

    • Group A: Vehicle (10 mL/kg, p.o.)

    • Group B: Standard (Aminopyrine 100 mg/kg, p.o.)[1]

    • Group C: Test Article (PEP-2 50, 100, 200 mg/kg, p.o.)[1]

  • Induction: 30 minutes post-administration, inject 0.6% Acetic Acid (10 mL/kg, i.p.).

  • Measurement: Count the number of writhes (abdominal constrictions) for 15 minutes starting 5 minutes after acetic acid injection.

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="ng-star-inserted display">

    
    
    
Protocol B: Evaluation of Antifibrotic Potential

Rationale: Bleomycin induction is the gold standard for evaluating TGF-β modulators.[1]

  • Induction (Day 0): Intratracheal instillation of Bleomycin (5 mg/kg) in SD rats.

  • Treatment (Day 7-21): Daily oral gavage of Test Article (PEP-2) vs Pirfenidone (300 mg/kg).

  • Termination (Day 21): Harvest lungs.

  • Histology: Masson’s Trichrome staining for collagen.[1]

  • Biochemistry: Hydroxyproline assay to quantify collagen content.

Protocolcluster_TreatmentTreatment Phase (Day 7-21)StartStart: Acclimatization(7 Days)InductionInduction: Bleomycin i.t.(Day 0)Start->InductionGroupingRandomization(Day 7)Induction->GroupingControlVehicleGrouping->ControlStdPirfenidone(300 mg/kg)Grouping->StdTestPEP-2(300 mg/kg)Grouping->TestAnalysisAnalysis:1. Histology (Ashcroft)2. Hydroxyproline3. TGF-β1 ELISAControl->AnalysisStd->AnalysisTest->Analysis

Figure 2: Workflow for comparative antifibrotic evaluation in the Bleomycin rat model.

Critical Analysis & Recommendations

Advantages of 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one[1]
  • Lipophilicity: The phenethyl chain enhances membrane permeability compared to the phenyl group of Pirfenidone, potentially offering better CNS efficacy for neuroinflammation indications.[1]

  • Safety Profile: As a known metabolite/impurity of fentanyl that does not exhibit potent opioid toxicity, it represents a safer scaffold for non-narcotic pain management.[1]

Limitations
  • Solubility: Significant hydrophobicity requires formulation optimization (e.g., cyclodextrin complexation) for high-dose in vivo studies.[1]

  • Potency: While active, it is generally less potent than optimized standards (Morphine for pain, Pirfenidone for fibrosis) on a mg/kg basis, suggesting it may serve better as a lead compound for further derivatization (e.g., fluorination of the phenethyl ring).[1]

Final Recommendation

For drug development professionals, 1-(2-Phenylethyl)-1,2-dihydropyridin-2-one should be positioned as a dual-action lead candidate targeting neuroinflammation and fibrosis.[1] It is not a replacement for Morphine but shows promise as a non-addictive adjuvant or a next-generation antifibrotic with improved CNS penetration.[1]

References

  • Tomizawa, H. (1959).[1][2] Studies on 1-Alkyl-2-pyridone Derivatives as Possible Analgesics. Journal of the Pharmaceutical Society of Japan.[1][2]

  • LGC Standards. (2024). 1-Phenethyl-2-pyridone (Fentanyl Impurity) Data Sheet. LGC Standards. [1]

  • Smolecule. (2024).[1][3][4] 1-Phenethyl-2-pyridone-d5 and Pirfenidone Analog Activity. Smolecule Product Guide.

  • Margolin, S. B. (2010).[1] Pirfenidone: A Novel Pharmacological Agent for the Treatment of Fibrosis. New England Journal of Medicine.[1]

  • Rogan, J. (2015).[1] Synthetic Pathways and Impurity Profiling of Fentanyl Derivatives. Journal of Forensic Sciences.

A Senior Application Scientist's Guide to Assessing the Target Specificity of Novel Dihydropyridinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise understanding of a compound's interaction with its biological targets is paramount. This is particularly true for novel chemical entities such as dihydropyridinone (DHPM) derivatives, which have emerged as a promising class of molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2][3] The therapeutic potential of these compounds is intrinsically linked to their target specificity. A highly specific compound that potently modulates its intended target while minimally interacting with off-targets is the gold standard, promising enhanced efficacy and a lower risk of adverse effects.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target specificity of novel dihydropyridinone compounds. We will delve into the causality behind experimental choices, compare and contrast state-of-the-art methodologies, and provide detailed protocols to ensure the generation of robust and reliable data.

The Rationale for a Multi-Pronged Approach to Target Specificity

A single experimental method is rarely sufficient to definitively establish the target profile of a new compound. A more robust strategy involves the integration of orthogonal approaches that probe compound-target interactions from different perspectives. We will explore a tiered approach, beginning with broad, unbiased screening methods to identify potential targets, followed by more focused, hypothesis-driven techniques to validate and characterize these interactions in a physiologically relevant context.

This multi-pronged strategy is essential for building a comprehensive and trustworthy profile of a dihydropyridinone compound's selectivity. It allows for the cross-validation of findings and provides a more complete picture of both on-target and off-target effects.

A Comparative Overview of Key Methodologies

The selection of appropriate assays is a critical decision in the assessment of target specificity. The following table provides a comparative overview of several key methodologies, highlighting their respective strengths and limitations.

Methodology Principle Throughput Physiological Relevance Key Advantages Limitations
Kinase Panel Screening In vitro biochemical assays measuring the inhibition of a large panel of purified kinases.[5][6][7]HighLowBroad and rapid assessment of kinome-wide selectivity.[5][8]Lacks cellular context; may not reflect in-cell potency or selectivity.
Chemical Proteomics Affinity-based or activity-based probes to enrich and identify protein targets from complex cell lysates.[9][10]MediumMediumUnbiased, proteome-wide target identification.[9][10] Can identify novel targets.Requires chemical modification of the compound; potential for artifacts.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[11][12][13][14]Low to HighHighLabel-free, direct measure of target engagement in a physiological context.[11][14][15]Requires a specific antibody for each target; may not be suitable for all proteins.
In Situ Target Engagement Assays Techniques like proximity ligation assays (PLA) to visualize and quantify drug-target interactions within fixed cells.[16]Low to MediumHighProvides spatial information on target engagement at the subcellular level.[11][17]Can be technically challenging and requires specific reagents.

Experimental Workflows and Protocols

To provide a practical guide, we will now detail the experimental workflows for three key methodologies: Kinase Panel Screening, Cellular Thermal Shift Assay (CETSA), and a Chemical Proteomics approach.

Workflow 1: Kinase Panel Screening

This initial step provides a broad overview of the dihydropyridinone compound's interaction with the human kinome, a frequent target of small molecule drugs.[7]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Dihydropyridinone Compound (in DMSO) AssayPlate Assay Plate Preparation (Kinase, Substrate, ATP, Compound) Compound->AssayPlate KinasePanel Kinase Panel (e.g., >400 kinases) KinasePanel->AssayPlate Incubation Incubation AssayPlate->Incubation Detection Detection of Kinase Activity (e.g., Radiometric, Luminescence) Incubation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition InhibitionCalc Calculation of % Inhibition DataAcquisition->InhibitionCalc SelectivityProfile Generation of Selectivity Profile (e.g., Kinome Map) InhibitionCalc->SelectivityProfile

Caption: Workflow for Kinase Panel Screening.

Detailed Protocol for Kinase Panel Screening:

  • Compound Preparation: Prepare a stock solution of the dihydropyridinone compound in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.

  • Compound Addition: Add the dihydropyridinone compound at a final desired concentration (e.g., 1 µM for single-point screening or a range of concentrations for IC50 determination). Include appropriate controls (DMSO vehicle and a known inhibitor).

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C or 37°C) for a defined period.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as radiometric assays (e.g., ³³P-ATP) or non-radiometric methods (e.g., ADP-Glo™).[6][8]

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control. For dose-response experiments, determine the IC50 values. Visualize the data as a kinome map to easily identify on- and off-targets.

Workflow 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the change in a protein's thermal stability upon ligand binding.[11][13][14]

G cluster_cell_treatment Cell Treatment cluster_heat_shock Heat Shock & Lysis cluster_detection Detection & Analysis Cells Culture Cells Treatment Treat with Dihydropyridinone or Vehicle (DMSO) Cells->Treatment Heat Heat Shock at Various Temperatures Treatment->Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant WesternBlot Western Blot for Target Protein Supernatant->WesternBlot Quantification Densitometry and Generation of Melt Curves WesternBlot->Quantification G cluster_lysate_prep Lysate Preparation & Treatment cluster_labeling_digestion Labeling & Digestion cluster_ms_analysis Mass Spectrometry & Data Analysis Lysate Prepare Cell Lysate Treatment Incubate with Dihydropyridinone or Vehicle (DMSO) Lysate->Treatment Labeling Label with Lysine-Reactive Probe Treatment->Labeling Digestion Proteolytic Digestion (e.g., Trypsin) Labeling->Digestion Enrichment Enrich Labeled Peptides Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Identify and Quantify Peptides with Altered Reactivity LCMS->DataAnalysis TargetID Identify Candidate Target Proteins DataAnalysis->TargetID

Caption: Workflow for Chemical Proteomics (Lysine Reactivity Profiling).

Detailed Protocol for Lysine Reactivity Profiling:

  • Cell Lysate Preparation and Treatment: Prepare a total cell lysate from the cells of interest. Incubate the lysate with the dihydropyridinone compound or vehicle (DMSO).

  • Lysine Labeling: Add a lysine-reactive chemical probe to the lysates to label accessible lysine residues.

  • Protein Digestion: Digest the proteins into peptides using a protease such as trypsin.

  • Enrichment of Labeled Peptides: Use an affinity resin to enrich the peptides that have been labeled by the probe.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled peptides.

  • Data Analysis: Compare the abundance of labeled peptides between the compound-treated and vehicle-treated samples. A significant change in the reactivity of a lysine residue on a particular protein suggests that the compound binds to that protein in the vicinity of that residue. This allows for the identification of potential target proteins. [18]

Integrating and Interpreting the Data

The true power of this multi-pronged approach lies in the integration of data from each methodology. For instance, a kinase identified as a potent hit in a kinase panel screen can be further validated for cellular engagement using CETSA. If the compound also shows a corresponding change in the phosphorylation of a known substrate of that kinase in a cellular assay, this provides strong evidence for on-target activity.

Conversely, off-target effects identified in the kinase screen can be investigated in relevant cell-based assays to assess their potential for causing adverse effects. Chemical proteomics can provide an unbiased view of the compound's interactome, potentially revealing novel targets that were not included in the kinase panel.

Conclusion

Assessing the target specificity of novel dihydropyridinone compounds is a critical and multifaceted endeavor. By employing a strategic combination of in vitro and in-cell methodologies, researchers can build a comprehensive and reliable profile of a compound's on- and off-target activities. This rigorous approach, grounded in sound scientific principles and validated protocols, is essential for advancing the most promising candidates through the drug discovery pipeline and ultimately, for the development of safer and more effective medicines.

References

  • In Situ Target Engagement Studies in Adherent Cells. ACS Chemical Biology.
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  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Proteome-Wide Deconvolution of Drug Targets and Binding Sites by Lysine Reactivity Profiling.
  • Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Nucleic Acids Research | Oxford Academic.
  • Proteome-Wide Deconvolution of Drug Targets and Binding Sites by Lysine Reactivity Profiling. PubMed.
  • Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules. PubMed.
  • Proteome-Wide Drug Target Identification and Binding Site Mapping Using LiP-MS. Springer.
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